Product packaging for Gold;sodium(Cat. No.:CAS No. 61115-29-5)

Gold;sodium

Cat. No.: B15460665
CAS No.: 61115-29-5
M. Wt: 219.95634 g/mol
InChI Key: AZMMUMQYPBKXHS-UHFFFAOYSA-N
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Description

Gold;sodium is a useful research compound. Its molecular formula is AuNa and its molecular weight is 219.95634 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AuNa B15460665 Gold;sodium CAS No. 61115-29-5

Properties

CAS No.

61115-29-5

Molecular Formula

AuNa

Molecular Weight

219.95634 g/mol

IUPAC Name

gold;sodium

InChI

InChI=1S/Au.Na

InChI Key

AZMMUMQYPBKXHS-UHFFFAOYSA-N

Canonical SMILES

[Na].[Au]

Origin of Product

United States

Foundational & Exploratory

The Synthesis and Characterization of Gold-Based Nanoalloys: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper on Methodologies and Core Concepts with a Focus on Gold Nanoparticle Synthesis as a Foundational Technique

Introduction

Bimetallic nanoalloys, materials composed of two different metals at the nanoscale, have garnered significant attention in various scientific and technological fields, including catalysis, electronics, and nanomedicine. The unique properties of these materials often arise from the synergistic effects between the constituent metals, leading to enhanced performance compared to their monometallic counterparts. Gold-based nanoalloys, in particular, are of great interest due to the unique optical and chemical properties of gold nanoparticles (AuNPs).[1] While extensive research has been conducted on alloys of gold with metals such as silver, palladium, and platinum, the synthesis and characterization of gold-sodium (Au-Na) nanoalloys remain a largely unexplored area of research.

This technical guide provides a comprehensive overview of the synthesis and characterization of gold-based nanomaterials, with a specific focus on the well-established synthesis of gold nanoparticles using sodium citrate (B86180), a foundational method that could serve as a basis for developing novel nanoalloys. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation standards, and visual workflows to facilitate a deeper understanding of the core concepts in this field. While direct experimental data on Au-Na nanoalloys is scarce, this paper will address the theoretical considerations and potential challenges in their synthesis and provide illustrative data from closely related and well-characterized gold nanoparticle systems.

Synthesis of Gold Nanoparticles: The Turkevich Method

The Turkevich method, first developed in 1951, is a widely used and robust method for the synthesis of spherical gold nanoparticles.[2] It involves the reduction of a gold salt, typically chloroauric acid (HAuCl₄), by a weak reducing agent, most commonly sodium citrate, in an aqueous solution.[2][3] The sodium citrate also acts as a capping agent, preventing the aggregation of the newly formed nanoparticles.[3]

Experimental Protocol

This protocol outlines the synthesis of gold nanoparticles with a diameter of approximately 20 nm.

Materials:

  • Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)

  • Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized water (18.2 MΩ·cm)

  • All glassware must be rigorously cleaned, for example, with aqua regia, and thoroughly rinsed with deionized water.[4]

Procedure:

  • Prepare a 1.0 mM solution of HAuCl₄ in deionized water.

  • Prepare a 38.8 mM solution of trisodium citrate in deionized water.

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, bring 100 mL of the 1.0 mM HAuCl₄ solution to a rolling boil with vigorous stirring.

  • To the boiling solution, rapidly inject 10 mL of the 38.8 mM trisodium citrate solution.

  • The solution will undergo a series of color changes, from pale yellow to colorless, then to a deep red or burgundy color, indicating the formation of gold nanoparticles.

  • Continue heating and stirring the solution for an additional 15-20 minutes to ensure the reaction is complete.

  • Allow the solution to cool to room temperature.

  • Store the resulting gold nanoparticle colloid in a clean, dark glass bottle at 4°C for long-term stability.

Synthesis Workflow

The following diagram illustrates the key steps in the Turkevich synthesis of gold nanoparticles.

SynthesisWorkflow start Start prepare_reagents Prepare HAuCl4 and Sodium Citrate Solutions start->prepare_reagents heat_haucl4 Heat HAuCl4 Solution to Boiling prepare_reagents->heat_haucl4 add_citrate Rapidly Add Sodium Citrate heat_haucl4->add_citrate color_change Observe Color Change (Yellow -> Red) add_citrate->color_change reflux Continue Reflux (15-20 min) color_change->reflux cool Cool to Room Temperature reflux->cool store Store AuNP Colloid cool->store end_node End store->end_node

Figure 1. Workflow for the Turkevich synthesis of gold nanoparticles.

Characterization of Gold Nanoparticles

A suite of characterization techniques is employed to determine the size, shape, composition, and optical properties of the synthesized nanoparticles. These methods are essential for quality control and for understanding the structure-property relationships of the nanomaterials.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary and rapid technique for confirming the formation and assessing the stability of gold nanoparticles. AuNPs exhibit a characteristic optical phenomenon known as Localized Surface Plasmon Resonance (LSPR), which results in a strong absorption peak in the visible region of the electromagnetic spectrum.[2] The position and shape of this LSPR peak are sensitive to the size, shape, and aggregation state of the nanoparticles.[2]

Experimental Protocol:

  • Calibrate the UV-Vis spectrophotometer with a deionized water blank.

  • Dilute the synthesized gold nanoparticle colloid with deionized water to an appropriate concentration (typically to an absorbance value below 1.5).

  • Acquire the absorption spectrum over a wavelength range of 400 nm to 800 nm.

  • Record the wavelength of maximum absorbance (λ_max).

Data Presentation:

Nanoparticle Sizeλ_max (nm)
~10 nm518
~20 nm521
~40 nm530
~60 nm545
~80 nm560
~100 nm575

Table 1: Approximate relationship between gold nanoparticle size and the LSPR peak position (λ_max). Data is illustrative.

Transmission Electron Microscopy (TEM)

TEM is a powerful technique for directly visualizing the size, shape, and morphology of individual nanoparticles. High-resolution TEM (HRTEM) can also provide information about the crystalline structure of the nanoparticles.

Experimental Protocol:

  • Place a drop of the dilute gold nanoparticle solution onto a carbon-coated copper TEM grid.

  • Allow the solvent to evaporate completely at room temperature.

  • The grid is then loaded into the TEM for imaging.

  • Acquire images at various magnifications to observe the overall particle distribution and the morphology of individual particles.

  • Measure the diameters of a statistically significant number of nanoparticles (e.g., >100) from the TEM images to determine the average particle size and size distribution.

Data Presentation:

ParameterValue
Average Particle Diameter20.5 ± 2.1 nm
ShapeSpherical
Polydispersity Index (PDI)< 0.2

Table 2: Example of quantitative data obtained from TEM analysis of gold nanoparticles. Data is illustrative.

X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and crystallite size of the nanoparticles. For gold nanoparticles, the XRD pattern should correspond to the face-centered cubic (fcc) lattice structure of bulk gold.

Experimental Protocol:

  • Prepare a dried powder sample of the gold nanoparticles by centrifugation and subsequent drying.

  • The powder is placed on a sample holder and analyzed using an X-ray diffractometer.

  • The diffraction pattern is recorded over a range of 2θ angles.

  • The positions and widths of the diffraction peaks are analyzed to determine the crystal structure and average crystallite size using the Debye-Scherrer equation.

Data Presentation:

2θ (degrees)Miller Indices (hkl)Crystal Structure
38.2°(111)Face-Centered Cubic (fcc)
44.4°(200)Face-Centered Cubic (fcc)
64.6°(220)Face-Centered Cubic (fcc)
77.5°(311)Face-Centered Cubic (fcc)

Table 3: Typical XRD peak positions for gold nanoparticles corresponding to the fcc crystal structure.[5][6] Data is illustrative.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For nanoalloys, XPS is crucial for determining the surface composition and the chemical interaction between the constituent metals.

Experimental Protocol:

  • A sample of the nanoparticles is deposited onto a suitable substrate (e.g., a silicon wafer).

  • The sample is placed in an ultra-high vacuum chamber of the XPS instrument.

  • The sample is irradiated with a monochromatic X-ray beam, causing the emission of photoelectrons.

  • The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

  • The binding energy of the electrons is calculated, which is characteristic of each element and its chemical environment.

Data Presentation:

ElementBinding Energy (eV)Atomic Concentration (%)
Au 4f₇/₂84.095
Na 1s1072.05
C 1s284.8-
O 1s532.5-

Table 4: Hypothetical XPS data for a gold-sodium nanoalloy, indicating the presence of both gold and sodium. The C 1s and O 1s peaks would likely be present due to adventitious carbon and surface oxidation/capping agents. Data is illustrative.

Characterization Workflow

The following diagram outlines the logical flow of characterization techniques for synthesized nanoparticles.

CharacterizationWorkflow start Synthesized Nanoparticle Colloid uv_vis UV-Vis Spectroscopy start->uv_vis tem Transmission Electron Microscopy (TEM) start->tem xrd X-ray Diffraction (XRD) start->xrd xps X-ray Photoelectron Spectroscopy (XPS) start->xps prop_optical Optical Properties (LSPR) uv_vis->prop_optical prop_morph Size, Shape, Morphology tem->prop_morph prop_cryst Crystal Structure, Crystallite Size xrd->prop_cryst prop_comp Elemental Composition, Chemical State xps->prop_comp

Figure 2. Workflow for the characterization of synthesized nanoparticles.

Gold-Sodium Nanoalloys: Theoretical Considerations and Future Directions

While the direct synthesis of gold-sodium nanoalloys is not well-documented in experimental literature, theoretical studies on alkali metal-doped gold clusters suggest the possibility of their existence.[7] The synthesis of such alloys would likely present significant challenges due to the high reactivity of sodium and the large difference in the electrochemical potentials of gold and sodium.

Potential synthetic strategies could involve the co-reduction of gold and sodium precursors in a non-aqueous solvent under an inert atmosphere or the use of solvated metal atom dispersion (SMAD) techniques. The characterization of putative Au-Na nanoalloys would heavily rely on the techniques described in this guide, with XPS being particularly critical for confirming the presence and chemical state of sodium within the nanoalloy structure.

The unique electronic properties that could arise from the combination of a noble metal (gold) and an alkali metal (sodium) make Au-Na nanoalloys an intriguing target for future research. Potential applications could be explored in catalysis and as novel materials for energy storage and conversion.

Applications in Drug Development

Gold nanoparticles and, by extension, their alloys are of significant interest to drug development professionals due to their biocompatibility, tunable size and surface chemistry, and unique optical properties.[8] They can be functionalized with various biomolecules, such as peptides, proteins, and nucleic acids, to create targeted drug delivery systems.[8] The LSPR of gold nanoparticles can also be exploited for photothermal therapy, where the nanoparticles absorb light and convert it into heat to selectively destroy cancer cells. The development of novel gold-based nanoalloys, such as the theoretically proposed Au-Na system, could lead to new therapeutic and diagnostic agents with enhanced or entirely new functionalities.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of gold nanoparticles, with a focus on the Turkevich method as a foundational technique. While the synthesis of gold-sodium nanoalloys remains a nascent field with limited experimental data, the protocols and characterization workflows presented here provide a solid framework for researchers venturing into the synthesis of novel bimetallic nanoparticles. The continued exploration of new nanoalloy systems, guided by both theoretical predictions and robust experimental methodologies, will undoubtedly lead to the development of advanced materials with transformative applications in medicine, catalysis, and beyond.

References

An In-depth Technical Guide to the Gold-Sodium Alloy System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gold-sodium (Au-Na) binary alloy system, focusing on its phase diagram, the physical properties of its constituent phases, and the experimental methodologies used for their characterization. This document is intended to serve as a valuable resource for researchers and professionals working with metallic alloys and their applications.

Gold-Sodium (Au-Na) Phase Diagram

Key Features of the Au-Na Phase Diagram:

  • Intermetallic Compounds: The system forms three stable intermetallic compounds at atmospheric pressure: Na₂Au, NaAu, and NaAu₂.

  • Eutectic Reaction: A eutectic reaction is present in the sodium-rich region of the phase diagram. The eutectic point has been reported at a composition of 2.3 wt% Na, with a melting point of 1149 K (876 °C).

  • Peritectic Reactions: The formation of the intermetallic compounds likely involves peritectic reactions, where a liquid phase and a solid phase react to form a second solid phase upon cooling. However, specific temperature and composition data for these reactions are not well-documented in the available literature.

Physical Properties of Gold-Sodium Alloys

The physical properties of gold-sodium alloys are largely determined by the properties of the constituent elements and the intermetallic compounds that are formed.

PropertyGold (Au)Sodium (Na)Na₂AuNaAuNaAu₂
Melting Point (°C) 1064.4397.72Data not availableData not availableData not available
Density (g/cm³) 19.320.975.40 (calculated)Data not availableData not available
Crystal Structure Face-Centered Cubic (FCC)Body-Centered Cubic (BCC)Tetragonal (CuAl₂-type)Not definitively determinedCubic Laves Phase (Fd-3m)
Space Group Fm-3mIm-3mI4/mcmData not availableFd-3m
Pearson Symbol cF4cI2tI12Data not availablecF24

Table 1: Physical Properties of Gold, Sodium, and Gold-Sodium Intermetallic Compounds.

Experimental Protocols for Phase Diagram Determination

The determination of a binary alloy phase diagram, such as that for the gold-sodium system, typically involves a combination of experimental techniques to identify phase boundaries and invariant reactions. The primary methods employed are Thermal Analysis and X-ray Diffraction (XRD).

Thermal Analysis (Differential Thermal Analysis - DTA)

Differential Thermal Analysis (DTA) is a powerful technique for determining the temperatures of phase transitions, such as melting, solidification, and solid-state transformations.

Methodology:

  • Sample Preparation: A series of Au-Na alloy samples with varying compositions are prepared. This is typically done by weighing the pure constituent metals, placing them in an inert crucible (e.g., alumina), and melting them together under a protective atmosphere (e.g., argon) to prevent oxidation. The molten alloy is then slowly cooled to ensure homogeneity.

  • DTA Measurement: A small, representative sample of each alloy is placed in the DTA apparatus alongside an inert reference material (e.g., alumina (B75360) powder). The temperature of the furnace is increased and then decreased at a controlled rate.

  • Data Analysis: The temperature difference between the sample and the reference is continuously recorded. Endothermic events (e.g., melting) and exothermic events (e.g., solidification) in the sample result in peaks on the DTA curve. The onset temperatures of these peaks correspond to the phase transition temperatures (liquidus, solidus, eutectic, and peritectic temperatures) for that specific alloy composition.

  • Phase Diagram Construction: By plotting the transition temperatures obtained for all the different alloy compositions, the phase boundaries of the Au-Na phase diagram can be constructed.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is used to identify the crystal structures of the different solid phases present in the alloys at various temperatures.

Methodology:

  • Sample Preparation: Alloy samples are prepared as described for thermal analysis. To study the solid-state equilibria, the samples are annealed at specific temperatures for extended periods to allow the phases to reach equilibrium. The samples are then rapidly quenched to room temperature to preserve the high-temperature phase structure.

  • XRD Measurement: The quenched samples are ground into a fine powder and placed in the sample holder of an X-ray diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting XRD pattern is a "fingerprint" of the crystal structures present in the sample. By comparing the peak positions and intensities to standard crystallographic databases, the phases present in the alloy at the annealing temperature can be identified.

  • Phase Boundary Determination: By analyzing the phases present in samples of different compositions annealed at various temperatures, the solid-state phase boundaries (solvus lines) of the phase diagram can be determined.

Visualizations

Experimental Workflow for Phase Diagram Determination

The following diagram illustrates the general workflow for experimentally determining a binary alloy phase diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Phase Analysis cluster_construction Diagram Construction prep1 Weigh Pure Au and Na prep2 Melt in Inert Atmosphere prep1->prep2 prep3 Homogenize by Slow Cooling prep2->prep3 dta Differential Thermal Analysis (DTA) prep3->dta Transition Temperatures anneal Anneal at Various Temperatures prep3->anneal Solid-State Equilibria plot_data Plot Transition Temperatures and Phase Compositions dta->plot_data quench Quench to Room Temperature anneal->quench xrd X-ray Diffraction (XRD) quench->xrd xrd->plot_data construct_pd Construct Au-Na Phase Diagram plot_data->construct_pd

Caption: Workflow for Au-Na Phase Diagram Determination.

Logical Relationship of Phases in the Au-Na System

The following diagram illustrates the relationships between the primary phases in the gold-sodium system at atmospheric pressure.

phase_relationships cluster_compounds Intermetallic Compounds Au Au (Solid) Liquid Liquid Alloy Au->Liquid Melting Na Na (Solid) Na->Liquid Melting Liquid->Au Solidification Liquid->Na Solidification Na2Au Na₂Au Liquid->Na2Au Peritectic/Eutectic NaAu NaAu Liquid->NaAu Peritectic NaAu2 NaAu₂ Liquid->NaAu2 Peritectic Na2Au->Liquid Melting/Decomposition NaAu->Liquid Melting/Decomposition NaAu2->Liquid Melting/Decomposition

Caption: Phase Relationships in the Au-Na System.

The Pivotal Role of Sodium Citrate in the Turkevich Method for Gold Nanoparticle Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Turkevich method, a cornerstone of colloidal chemistry since its development in 1951, remains a widely utilized and reliable technique for the synthesis of gold nanoparticles (AuNPs).[1][2] Its simplicity and reproducibility have made it a foundational process in nanotechnology, with applications spanning diagnostics, drug delivery, and catalysis.[2] At the heart of this elegant synthesis lies a single, multifaceted reagent: sodium citrate (B86180). This technical guide delves into the critical roles of sodium citrate in the Turkevich method, providing a comprehensive overview of the underlying mechanisms, detailed experimental protocols, and the influence of key reaction parameters on the final nanoparticle characteristics.

The Dual Functionality of Sodium Citrate: Reducing and Capping Agent

In the Turkevich synthesis, sodium citrate serves two indispensable functions: it acts as a reducing agent , converting gold ions (Au³⁺) to elemental gold (Au⁰), and as a capping agent , stabilizing the newly formed nanoparticles to prevent their aggregation.[1][2][3] This dual role is a key factor in the method's simplicity and effectiveness.

Initially, upon the addition of sodium citrate to a boiling solution of chloroauric acid (HAuCl₄), the citrate ions initiate the reduction of Au³⁺ ions.[1] This process is not a simple, one-step reduction. Mechanistic studies have revealed a more complex pathway involving the oxidation of citrate and the formation of intermediate species.[4][5][6]

As elemental gold atoms form, they begin to nucleate, creating the initial seeds for nanoparticle growth.[1] Concurrently, citrate ions and their oxidation byproducts adsorb onto the surface of these nascent nanoparticles. This adsorbed layer creates a negatively charged surface, resulting in electrostatic repulsion between the particles and preventing them from clumping together, thus ensuring the colloidal stability of the final solution.[1]

Unraveling the Reaction Mechanism: Beyond Simple Reduction

The precise mechanism of the Turkevich method has been a subject of extensive research, with the initial understanding evolving over time. While initially believed to be a straightforward reduction, it is now understood to involve a series of steps with key intermediates.

A significant breakthrough in understanding the mechanism was the identification of acetone (B3395972) dicarboxylate as an intermediate product formed from the oxidation of citrate.[4][5][6] This intermediate is a stronger reducing agent than citrate itself and plays a crucial role in the subsequent reduction steps.[4][5]

The reduction of Au³⁺ is now believed to occur in two consecutive steps: first, the reduction of Au³⁺ to Au⁺, followed by the rate-limiting reduction of Au⁺ to Au⁰.[4][5][6] This two-step process, mediated by both citrate and its oxidation products, governs the kinetics of nanoparticle formation.

Turkevich_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Au3 Au³⁺ (from HAuCl₄) Au1 Au⁺ Au3->Au1 Reduction by Citrate Citrate Sodium Citrate AD Acetone Dicarboxylate Citrate->AD Oxidation Au0 Au⁰ (Nanoparticle Core) Au1->Au0 Reduction by Acetone Dicarboxylate & Citrate (Rate-Limiting) CappedNP Citrate-Capped AuNP Au0->CappedNP Capping by Citrate & Oxidation Products

Caption: Simplified reaction pathway of the Turkevich method.

Experimental Protocol: A Step-by-Step Guide

The following protocol provides a standard procedure for the synthesis of gold nanoparticles with a diameter of approximately 10-20 nm.[2]

Materials:

  • Tetrachloroauric (III) acid (HAuCl₄) solution (1%)

  • Trisodium (B8492382) citrate (1%)

  • Distilled water

Procedure:

  • Preparation of Gold Precursor Solution: In a clean flask, add 1 mL of 1% HAuCl₄ solution to 100 mL of distilled water.

  • Heating: Heat the solution to a vigorous boil while stirring.

  • Addition of Reducing Agent: Once boiling, add 1 mL of 1% trisodium citrate solution.

  • Observation of Color Change: The solution will initially turn a faint blue or gray, indicating the nucleation of nanoparticles. As the reaction progresses and the particles grow, the color will change to a deep red or burgundy.[7]

  • Completion of Reaction: Continue boiling for approximately 10-15 minutes until the color is stable.

  • Cooling and Storage: Allow the solution to cool to room temperature. The synthesized gold nanoparticle colloid can be stored at 4°C for long-term stability.

Turkevich_Workflow start Start prepare_gold Prepare 100 mL of 0.01% HAuCl₄ solution start->prepare_gold heat Heat solution to boiling prepare_gold->heat add_citrate Add 1 mL of 1% Sodium Citrate heat->add_citrate color_change Observe color change (blue/gray to red) add_citrate->color_change boil Continue boiling for 10-15 min color_change->boil cool Cool to room temperature boil->cool end End: Stable Gold Nanoparticle Colloid cool->end

Caption: Experimental workflow for the Turkevich synthesis of gold nanoparticles.

Influence of Reaction Parameters on Nanoparticle Size

The final size and size distribution of the synthesized gold nanoparticles are highly dependent on several key reaction parameters. Understanding and controlling these variables is crucial for producing nanoparticles with desired characteristics.

Sodium Citrate to Gold Molar Ratio

The molar ratio of sodium citrate to chloroauric acid is a critical determinant of the final nanoparticle size.[8] Generally, a higher concentration of sodium citrate leads to the formation of smaller nanoparticles.[1] This is attributed to the faster nucleation rate at higher citrate concentrations, resulting in a larger number of initial seeds that then grow to a smaller final size.[1] Conversely, lower citrate concentrations result in fewer nucleation sites and consequently larger nanoparticles.

Citrate:Au Molar RatioResulting Nanoparticle Size (approx. nm)Reference
0.5~100-150[8]
1.0~40-60[3]
2.0~20-30[8]
3.5~15-20[3]
> 4.0~10-15[8]

Note: The exact sizes can vary depending on other reaction conditions.

Temperature

The reaction temperature significantly influences the kinetics of both the reduction and nucleation processes.[1] Higher temperatures generally lead to faster reaction rates, promoting the rapid formation of a larger number of nuclei and resulting in smaller nanoparticles.[4] Conversely, lower temperatures slow down the reaction, leading to fewer nuclei and larger final particle sizes.[9]

Temperature (°C)Effect on Nanoparticle SizeReference
100 (boiling)Smaller nanoparticles[4]
< 100Larger nanoparticles[9]
pH of the Reaction Medium

The pH of the reaction solution can affect the rate of nucleation and the stability of the nanoparticles.[1] While the standard Turkevich method operates without explicit pH adjustment, variations in the initial pH of the reactants can influence the final particle size distribution.

Conclusion

Sodium citrate is far more than a simple reagent in the Turkevich synthesis of gold nanoparticles; it is the linchpin that controls the reduction, nucleation, growth, and stabilization of these remarkable materials. Its dual role as a reducing and capping agent, coupled with the intricate reaction mechanism involving key intermediates like acetone dicarboxylate, provides a versatile platform for the controlled synthesis of AuNPs. For researchers and professionals in drug development and other nanomedical fields, a thorough understanding of the multifaceted role of sodium citrate is paramount for the rational design and reproducible synthesis of gold nanoparticles with tailored properties for a wide array of applications.

References

An In-depth Technical Guide to the Mechanism of Action of Sodium Aurothiomalate in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium aurothiomalate (B1210753), a gold-based compound, has been a cornerstone in the treatment of rheumatoid arthritis for decades. Its therapeutic efficacy is attributed to a complex and multifaceted mechanism of action that modulates various components of the immune system and inflammatory pathways. This technical guide provides a detailed overview of the core mechanisms through which sodium aurothiomalate exerts its effects on biological systems, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Inhibition of Pro-inflammatory Signaling Pathways

Sodium aurothiomalate has been shown to interfere with key signaling pathways that are central to the inflammatory response, most notably the NF-κB and Protein Kinase C (PKC) pathways.

The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Sodium aurothiomalate has been demonstrated to suppress the activation of NF-κB.[1][2] This inhibition is crucial to its anti-inflammatory effects. At a concentration of 25 µM, sodium aurothiomalate was found to suppress TNFα-induced activation of NF-κB and the subsequent expression of NF-κB-targeted pro-inflammatory genes, such as E-selectin and cyclooxygenase-2, in non-small cell lung cancer cells over a 6-hour period.[1]

Experimental Protocol: Determination of NF-κB Inhibition

A common method to assess NF-κB activation is through an electrophoretic mobility shift assay (EMSA) or by using a reporter gene assay.

  • Cell Culture and Treatment: Human rheumatoid synovial fibroblasts are cultured to 80-90% confluency. Cells are pre-treated with varying concentrations of sodium aurothiomalate for 2 hours before stimulation with a pro-inflammatory stimulus like TNF-α (10 ng/mL) for 30 minutes.

  • Nuclear Extract Preparation: Following stimulation, nuclear extracts are prepared by lysing the cells in a hypotonic buffer, followed by centrifugation to separate the cytoplasmic and nuclear fractions. The nuclear pellet is then lysed with a high-salt buffer to release nuclear proteins.

  • EMSA: A double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence is labeled with 32P. The labeled probe is incubated with the nuclear extracts. The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis. The gel is dried and exposed to X-ray film. A decrease in the shifted band in the presence of sodium aurothiomalate indicates inhibition of NF-κB binding.

  • Reporter Gene Assay: Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. After transfection, cells are treated with sodium aurothiomalate and stimulated with TNF-α. Luciferase activity is measured using a luminometer. A dose-dependent decrease in luciferase activity indicates inhibition of NF-κB transcriptional activity.

Signaling Pathway: NF-κB Inhibition by Sodium Aurothiomalate

NF_kB_Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces SATM Sodium Aurothiomalate SATM->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Sodium Aurothiomalate.

Sodium aurothiomalate is a potent and selective inhibitor of oncogenic PKCι signaling.[1] It has been shown to inhibit the interaction between PKCι and its downstream effector Par6, which is crucial for the activation of Rac1 and subsequent signaling cascades involved in cell proliferation and transformation. The IC50 for the inhibition of PKCι-Par6 interactions by sodium aurothiomalate (referred to as ATM in the study) is approximately 1 µmol/L.[3]

Experimental Protocol: PKCι-Par6 Interaction Assay

An in vitro binding assay can be used to determine the inhibitory effect of sodium aurothiomalate on the PKCι-Par6 interaction.

  • Protein Expression and Purification: Recombinant GST-tagged PKCι and His-tagged Par6 are expressed in E. coli and purified using affinity chromatography.

  • Binding Assay: Purified GST-PKCι is immobilized on glutathione-Sepharose beads. The immobilized protein is then incubated with purified His-Par6 in the presence of varying concentrations of sodium aurothiomalate.

  • Detection: After incubation and washing steps to remove unbound protein, the amount of bound His-Par6 is quantified by Western blotting using an anti-His antibody. A decrease in the amount of bound Par6 in the presence of sodium aurothiomalate indicates inhibition of the interaction.

  • IC50 Determination: The concentration of sodium aurothiomalate that inhibits 50% of the PKCι-Par6 interaction is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

Signaling Pathway: PKCι Inhibition by Sodium Aurothiomalate

PKCi_Inhibition PKCi PKCι Par6 Par6 PKCi->Par6 Binds Rac1 Rac1 Par6->Rac1 Activates PAK PAK Rac1->PAK MEK MEK1/2 PAK->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Transformation ERK->Proliferation SATM Sodium Aurothiomalate SATM->Par6 Inhibits Interaction

Caption: Inhibition of the PKCι signaling pathway by Sodium Aurothiomalate.

Modulation of Enzyme Activity

Sodium aurothiomalate influences the activity of several enzymes involved in inflammation and cellular redox status.

Sodium aurothiomalate is a potent inhibitor of thioredoxin reductase (TrxR), a key enzyme in the thioredoxin system that protects cells from oxidative stress.[1] Inhibition of TrxR can lead to an increase in intracellular reactive oxygen species (ROS), which can have pro-apoptotic and anti-inflammatory effects.

Experimental Protocol: Thioredoxin Reductase Activity Assay

The activity of TrxR can be measured using a colorimetric assay based on the reduction of DTNB (5,5'-dithiobis(2-nitrobenzoic acid)).[4][5]

  • Sample Preparation: Cell lysates or purified TrxR enzyme are prepared.

  • Assay Reaction: The reaction mixture contains NADPH, DTNB, and the sample (cell lysate or purified enzyme) in a suitable buffer. The reaction is initiated by the addition of the sample.

  • Measurement: The reduction of DTNB to TNB (5-thio-2-nitrobenzoic acid) by TrxR is monitored by measuring the increase in absorbance at 412 nm over time using a spectrophotometer.

  • Inhibition Assay: To determine the inhibitory effect of sodium aurothiomalate, the enzyme or cell lysate is pre-incubated with various concentrations of the compound before initiating the reaction. The rate of the reaction is then measured and compared to the control without the inhibitor.

Experimental Workflow: Thioredoxin Reductase Inhibition Assay

TrxR_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis Sample Prepare Cell Lysate or Purified TrxR Incubate Pre-incubate Sample with Sodium Aurothiomalate Sample->Incubate Reagents Prepare Assay Buffer, NADPH, and DTNB Reaction Initiate Reaction (add NADPH and DTNB) Reagents->Reaction SATM_sol Prepare Sodium Aurothiomalate Solutions (various conc.) SATM_sol->Incubate Incubate->Reaction Spectro Measure Absorbance at 412 nm (kinetic read) Reaction->Spectro Analysis Calculate Reaction Rate and Percent Inhibition Spectro->Analysis IC50 Determine IC50 Value Analysis->IC50

Caption: Workflow for determining Thioredoxin Reductase inhibition.

Sodium aurothiomalate can affect the stability of lysosomes and the activity of lysosomal enzymes. It has been shown to inhibit enzymes such as acid phosphatase and beta-glucuronidase.[6]

Experimental Protocol: Lysosomal Enzyme Activity Assay

  • Lysosome Isolation: Lysosomes are isolated from rat liver or kidney homogenates by differential centrifugation.

  • Enzyme Assay: The activity of a specific lysosomal enzyme (e.g., acid phosphatase) is measured using a suitable substrate (e.g., p-nitrophenyl phosphate). The isolated lysosomes are incubated with the substrate in the presence or absence of sodium aurothiomalate.

  • Measurement: The product of the enzymatic reaction (e.g., p-nitrophenol) is quantified spectrophotometrically. A decrease in product formation in the presence of sodium aurothiomalate indicates enzyme inhibition.

Sodium aurothiomalate is known to inhibit the synthesis of prostaglandins, which are key mediators of inflammation and pain.[6][7] It specifically inhibits microsomal prostaglandin (B15479496) E synthase-1.[6]

Experimental Protocol: Prostaglandin E2 Synthesis Assay

  • Cell Culture: Macrophages or synovial fibroblasts are cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce prostaglandin synthesis.

  • Treatment: Cells are treated with various concentrations of sodium aurothiomalate during the stimulation period.

  • PGE2 Measurement: The concentration of prostaglandin E2 (PGE2) in the cell culture supernatant is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit. A dose-dependent decrease in PGE2 levels indicates inhibition of its synthesis.

Modulation of Immune Cell Function

Sodium aurothiomalate exerts significant effects on various immune cells, contributing to its disease-modifying properties in rheumatoid arthritis.

Sodium aurothiomalate can modulate the function of phagocytic cells.[6]

Experimental Protocol: Macrophage Phagocytosis Assay

  • Macrophage Culture: Murine bone marrow-derived macrophages or a human monocyte cell line (e.g., THP-1) differentiated into macrophages are used.

  • Phagocytosis Target: Fluorescently labeled particles (e.g., zymosan or latex beads) or apoptotic cells are used as targets for phagocytosis.

  • Assay: Macrophages are pre-incubated with sodium aurothiomalate and then exposed to the phagocytic targets.

  • Quantification: The uptake of fluorescent particles by macrophages is quantified using flow cytometry or fluorescence microscopy. A decrease in the percentage of phagocytosing cells or the mean fluorescence intensity per cell indicates inhibition of phagocytosis.

Sodium aurothiomalate can inhibit T-cell responses to interleukin-2 (B1167480) (IL-2).[8] Furthermore, it has been reported to inhibit class II major histocompatibility complex (MHC)-peptide interactions, a critical step in the activation of CD4+ T cells.[6]

Experimental Protocol: MHC Class II-Peptide Binding Assay

  • MHC and Peptide Preparation: Purified, soluble MHC class II molecules and a high-affinity fluorescently labeled peptide are used.

  • Binding Assay: The fluorescent peptide is incubated with the MHC class II molecules in the presence of varying concentrations of a competitor peptide (the peptide of interest) or sodium aurothiomalate.

  • Measurement: The binding of the fluorescent peptide to the MHC molecule is measured by fluorescence polarization. An increase in polarization indicates binding. The ability of sodium aurothiomalate to inhibit this binding can be assessed.

  • IC50 Determination: The concentration of the inhibitor required to displace 50% of the fluorescent peptide is determined.

Quantitative Data Summary

The following tables summarize key quantitative data related to the mechanism of action of sodium aurothiomalate.

Table 1: In Vitro Inhibitory Concentrations

TargetAssay SystemIC50 / Effective ConcentrationReference
PKCι-Par6 InteractionIn vitro binding assay~1 µM[3]
NF-κB ActivationTNFα-stimulated NSCLC cells25 µM (suppression)[1]
Anchorage-Independent GrowthVarious lung cancer cell lines300 nM - 107 µM[1]

Table 2: Clinical Efficacy in Rheumatoid Arthritis (vs. Auranofin)

Outcome MeasureSodium AurothiomalateAuranofinStudy DurationReference
Withdrawals (Adverse Events)More commonLess common2 years[9]
Withdrawals (Insufficient Response)Less commonMore common2 years[9]
Articular Index, Grip Strength, PainSimilar ImprovementSimilar Improvement6+ months[9]

Table 3: Pharmacokinetic Properties

ParameterValue
Protein BindingHigh
Elimination Half-life6-25 days
ExcretionUrine (60-90%), Feces (10-40%)

Conclusion

The mechanism of action of sodium aurothiomalate is complex, involving the modulation of multiple signaling pathways, enzymes, and immune cell functions. Its ability to inhibit key pro-inflammatory pathways such as NF-κB and PKCι, coupled with its inhibitory effects on thioredoxin reductase and prostaglandin synthesis, underpins its therapeutic efficacy in rheumatoid arthritis. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals seeking to further understand and build upon the therapeutic potential of gold-based compounds. Future research may focus on elucidating the precise molecular interactions and downstream consequences of these inhibitory actions to develop more targeted and effective anti-inflammatory therapies.

References

fundamental principles of gold leaching using sodium thiosulfate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Fundamental Principles of Gold Leaching using Sodium Thiosulfate (B1220275)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of gold leaching using sodium thiosulfate, a promising and more environmentally benign alternative to traditional cyanidation. This document details the underlying chemistry, kinetic factors, experimental procedures, and recovery methods pertinent to this hydrometallurgical process.

Introduction to Thiosulfate Leaching of Gold

Sodium thiosulfate leaching has emerged as a viable method for gold extraction, particularly for ores that are refractory to conventional cyanidation, such as those containing copper or carbonaceous materials ("preg-robbing" ores).[1] The process operates in an alkaline environment, typically at a pH between 9 and 10, which minimizes corrosion issues. The main advantages of thiosulfate leaching include its lower toxicity compared to cyanide and its effectiveness with specific types of gold deposits.[1] However, the chemistry of the thiosulfate system is more complex than that of cyanidation, necessitating careful control of various parameters to optimize gold recovery and minimize reagent consumption.

Core Chemical Principles

The dissolution of gold in a thiosulfate solution is an electrochemical process that involves the oxidation of gold and the subsequent formation of a stable gold-thiosulfate complex, [Au(S₂O₃)₂]³⁻.[2] This process is significantly accelerated by the presence of a catalyst, typically a cupric ammine complex, [Cu(NH₃)₄]²⁺.[2][3]

The overall leaching reaction can be summarized as follows:

4Au + 8S₂O₃²⁻ + O₂ + 2H₂O → 4[Au(S₂O₃)₂]³⁻ + 4OH⁻

This reaction is sluggish without a catalyst. The presence of copper (II) ions and ammonia (B1221849) can increase the rate of gold leaching by 18 to 20 times.[2][4]

The Electrochemical-Catalytic Mechanism

The leaching process involves anodic and cathodic reactions occurring on the surface of the gold.

  • Anodic Reactions: Gold is oxidized to Au⁺ and then complexed with thiosulfate ions. Ammonia plays a crucial role in the initial stages by forming a temporary complex with Au⁺, [Au(NH₃)₂]⁺, which is then substituted by the more stable thiosulfate complex.[2]

    • Au → Au⁺ + e⁻

    • Au⁺ + 2NH₃ → [Au(NH₃)₂]⁺

    • [Au(NH₃)₂]⁺ + 2S₂O₃²⁻ → [Au(S₂O₃)₂]³⁻ + 2NH₃

  • Cathodic Reactions: The cupric ammine complex, [Cu(NH₃)₄]²⁺, acts as the primary oxidant, accepting electrons from the gold. The resulting cuprous complex is then re-oxidized by dissolved oxygen, allowing the copper to act as a true catalyst.[2]

    • [Cu(NH₃)₄]²⁺ + e⁻ → [Cu(NH₃)₂]⁺ + 2NH₃

    • 4[Cu(NH₃)₂]⁺ + 8NH₃ + O₂ + 2H₂O → 4[Cu(NH₃)₄]²⁺ + 4OH⁻

Electrochemical_Catalytic_Mechanism cluster_anode Anodic Reactions (Gold Surface) cluster_cathode Cathodic Reactions (Solution) Au Au⁰ Au_plus Au⁺ Cu_II [Cu(NH₃)₄]²⁺ (Catalyst) Au_plus->Cu_II e⁻ transfer Au_NH3 [Au(NH₃)₂]⁺ Au_S2O3 [Au(S₂O₃)₂]³⁻ (in solution) Cu_I [Cu(S₂O₃)₃]⁵⁻ O2 O₂ (from air) O2->Cu_II + O₂

Thiosulfate Consumption and Degradation

A significant challenge in thiosulfate leaching is the consumption of the lixiviant through various degradation pathways, which increases operational costs.[4] The cupric ammine catalyst, while essential for gold dissolution, also accelerates the oxidation of thiosulfate to polythionates, such as tetrathionate (B1226582) (S₄O₆²⁻) and trithionate (B1219323) (S₃O₆²⁻), and ultimately to sulfate (B86663) (SO₄²⁻).[2][5]

The primary degradation reaction is:

2[Cu(NH₃)₄]²⁺ + 8S₂O₃²⁻ → 2[Cu(S₂O₃)₃]⁵⁻ + 2S₄O₆²⁻ + 8NH₃

The presence of certain sulfide (B99878) minerals, such as pyrite, can also catalyze thiosulfate decomposition.[2]

Thiosulfate_Degradation S2O3 Thiosulfate (S₂O₃²⁻) S4O6 Tetrathionate (S₄O₆²⁻) S2O3->S4O6 Oxidation by [Cu(NH₃)₄]²⁺ S3O6 Trithionate (S₃O₆²⁻) S4O6->S3O6 Decomposition SO3 Sulfite (SO₃²⁻) S4O6->SO3 Decomposition SO4 Sulfate (SO₄²⁻) S3O6->SO4 Oxidation SO3->SO4 Oxidation

Factors Influencing Gold Leaching with Sodium Thiosulfate

The efficiency of gold extraction in the thiosulfate system is highly sensitive to several operational parameters.

Reagent Concentrations
  • Sodium Thiosulfate: The concentration of sodium thiosulfate directly impacts the formation of the stable gold-thiosulfate complex. An increase in thiosulfate concentration generally leads to higher gold recovery, up to an optimal point, after which the effect may plateau or even decrease.[6]

  • Copper Sulfate: Copper ions act as the primary catalyst. Gold dissolution rates increase with copper concentration up to a certain level. However, excessive copper concentrations can lead to increased thiosulfate degradation and the precipitation of copper sulfides, which can passivate the gold surface.[2][5][7]

  • Ammonia: Ammonia serves to stabilize cupric ions in the alkaline solution, preventing their precipitation as hydroxides and facilitating the catalytic cycle. The ratio of ammonia to thiosulfate is a critical parameter to control.[2]

pH

The pH of the leaching solution is crucial for maintaining the stability of both the thiosulfate and the cupric ammine complex. The optimal pH range is typically between 9 and 10.[4] At lower pH values, thiosulfate tends to decompose into elemental sulfur and sulfur dioxide. At higher pH values, copper can precipitate as copper hydroxide (B78521).

Temperature

Increasing the temperature generally enhances the kinetics of gold leaching. However, higher temperatures also accelerate the rate of thiosulfate decomposition. A moderate temperature range, often between 40°C and 60°C, is usually employed as a compromise between leaching kinetics and reagent stability.[5]

Leaching Time

The time required for leaching depends on the ore mineralogy and the leaching conditions. Gold recovery generally increases with leaching time, eventually reaching a plateau.

Quantitative Data on Leaching Parameters

The following tables summarize the quantitative effects of key parameters on gold recovery from various studies.

Table 1: Effect of Sodium Thiosulfate Concentration on Gold Recovery

Sodium Thiosulfate (M)Copper Sulfate (mM)Ammonia (M)pHTemperature (°C)Leaching Time (h)Gold Recovery (%)Reference
0.05--10402<62[6]
0.1--1040262[6]
0.2--10402<62[6]
0.55-10.560640.8[2]
0.75-10.560640[2]
1.05-10.560649[2]

Table 2: Effect of Copper Sulfate Concentration on Gold Recovery

Sodium Thiosulfate (M)Copper Sulfate (mM)pHLeaching Time (h)Gold Recovery (%)Reference
0.7210.5648[2]
0.7510.5640[2]
0.71010.5633[2]
0.550101<87[8]
0.510010187[8]
0.5200101>87[8]

Table 3: Effect of pH on Gold Recovery

Sodium Thiosulfate (M)Copper Sulfate (mM)Temperature (°C)Leaching Time (h)pHGold Recovery (%)Reference
0.7260610.540[2]
0.7260611.550[2]

Table 4: Effect of Temperature on Gold Recovery

Sodium Thiosulfate (M)Copper Sulfate (mM)pHLeaching Time (h)Temperature (°C)Gold Recovery (%)Reference
0.1-10225<62[6]
0.1-1024062[6]
0.1-1026045[6]
0.7210.5620-6058 (at 60°C)[2]

Experimental Protocols

General Leaching Procedure

A typical laboratory-scale leaching experiment involves the following steps:

  • Ore Preparation: The gold-bearing ore is crushed and ground to a specific particle size to ensure adequate liberation of the gold particles.

  • Pulp Preparation: A slurry, or pulp, is prepared by mixing the ground ore with the leaching solution (containing sodium thiosulfate, copper sulfate, and ammonia) at a predetermined solid-to-liquid ratio (pulp density).

  • Leaching: The pulp is agitated in a reaction vessel (e.g., a bottle roller or a stirred tank reactor) for a specified duration at a controlled temperature and pH. The pH is typically adjusted and maintained using a sodium hydroxide or ammonia solution.

  • Sampling and Analysis: Samples of the leach solution are periodically taken, filtered, and analyzed for their gold content using techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma (ICP) to monitor the progress of the leaching.

Leaching_Workflow Ore Gold-Bearing Ore Crushing Crushing & Grinding Ore->Crushing GroundOre Ground Ore Crushing->GroundOre PulpPrep Pulp Preparation GroundOre->PulpPrep LeachSolution Leaching Solution (Na₂S₂O₃, CuSO₄, NH₃) LeachSolution->PulpPrep Leaching Agitated Leaching (Controlled T, pH) PulpPrep->Leaching Sampling Periodic Sampling & Filtration Leaching->Sampling PregnantSolution Pregnant Leach Solution Leaching->PregnantSolution Solid-Liquid Separation Tailings Solid Tailings Leaching->Tailings Solid-Liquid Separation Analysis Solution Analysis (AAS/ICP) Sampling->Analysis

Gold Recovery from Pregnant Leach Solution

Once the gold is dissolved into the pregnant leach solution, it needs to be recovered. Common methods include:

  • Resin-in-Pulp (RIP): This is a widely used method where strong-base anion exchange resins are added directly to the leach pulp.[9] The gold-thiosulfate complex, being anionic, adsorbs onto the resin beads. The loaded resin is then separated from the pulp and the gold is eluted using a suitable eluant.[9][10]

  • Cementation: This process involves the precipitation of gold from the solution by adding a more electropositive metal powder, such as zinc, copper, or aluminum.[3][11][12][13] The gold ions are reduced to metallic gold, which can then be collected.

  • Activated Carbon Adsorption: Unlike in cyanidation, the adsorption of the gold-thiosulfate complex onto activated carbon is generally inefficient.[4][14] However, modifications to the activated carbon or the solution chemistry can improve its effectiveness.

Gold_Recovery_Workflow PLS Pregnant Leach Solution ([Au(S₂O₃)₂]³⁻) RIP Resin-in-Pulp (RIP) PLS->RIP Cementation Cementation PLS->Cementation AC Activated Carbon Adsorption PLS->AC LoadedResin Gold-Loaded Resin RIP->LoadedResin Precipitate Gold Precipitate Cementation->Precipitate Elution Elution LoadedResin->Elution GoldEluate Concentrated Gold Eluate Elution->GoldEluate Electrowinning Electrowinning/Smelting GoldEluate->Electrowinning GoldBullion Gold Bullion Electrowinning->GoldBullion MetalPowder Metal Powder (Zn, Cu, Al) MetalPowder->Cementation Refining Refining Precipitate->Refining Refining->GoldBullion

Conclusion

The sodium thiosulfate leaching process presents a promising, less toxic alternative to cyanidation for gold extraction, particularly for challenging ore types. A thorough understanding of the complex interplay between reagent concentrations, pH, and temperature is essential for optimizing gold recovery while minimizing the detrimental effects of thiosulfate degradation. The electrochemical-catalytic mechanism, driven by the copper-ammonia system, is central to the process's efficacy. Further research and development in areas such as catalyst optimization, thiosulfate stabilization, and efficient gold recovery from pregnant solutions will continue to enhance the industrial viability of this important hydrometallurgical technique.

References

A Technical Guide to the Computational Modeling of Gold-Sodium Cluster Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the computational methodologies used to model the interactions within gold-sodium (Au-Na) bimetallic clusters. As the unique electronic and catalytic properties of nanoalloys continue to be a focus of intensive research, particularly in fields like drug delivery and medical imaging, a fundamental understanding of their structure-property relationships at the atomic level is paramount. This document outlines the key theoretical frameworks, experimental protocols for computational studies, and presents available quantitative data for Au-Na systems.

Introduction to Gold-Sodium Clusters

Bimetallic nanoparticles, or nanoalloys, often exhibit properties that are distinct from, and sometimes superior to, their monometallic counterparts. The combination of gold, a catalytically active and biocompatible noble metal, with an alkali metal like sodium can lead to significant modifications in electronic structure due to charge transfer, which in turn influences the cluster's stability, reactivity, and optical properties. Computational modeling, particularly using quantum mechanical methods, is an indispensable tool for elucidating these complex interactions.

Theoretical Frameworks for Modeling

The primary theoretical approach for modeling the interactions in small to medium-sized metallic clusters is Density Functional Theory (DFT) . DFT provides a good balance between accuracy and computational cost for systems of this scale. For larger systems, or for dynamic simulations over longer timescales, classical interatomic potentials are employed.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is based on the principle that the properties of a multi-electron system can be determined by using functionals of the spatially dependent electron density. Key aspects of DFT calculations for Au-Na clusters include the choice of:

  • Exchange-Correlation Functional: This is a critical component of DFT. For systems containing noble metals like gold, Generalized Gradient Approximation (GGA) functionals such as PBE (Perdew-Burke-Ernzerhof) are commonly used. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional (e.g., B3LYP), can also provide high accuracy.

  • Basis Sets: A basis set is a set of functions used to create the molecular orbitals. For gold, it is crucial to use basis sets that account for relativistic effects, as these are significant for heavy elements. Effective Core Potentials (ECPs), such as the LANL2DZ ECP, are often employed for the core electrons of gold to reduce computational cost while treating the valence electrons with a more flexible basis set.

  • Relativistic Effects: The high nuclear charge of gold leads to relativistic contraction of its s and p orbitals and expansion of its d and f orbitals. Scalar relativistic corrections are a minimum requirement for accurate calculations involving gold.

Interatomic Potentials

For simulations involving a large number of atoms (thousands to millions) or long-time dynamics, DFT becomes computationally prohibitive. In such cases, classical interatomic potentials, which describe the energy of a system as a function of the positions of its atoms, are used. Common forms for metallic systems include:

  • Embedded Atom Method (EAM): This potential describes the energy of an atom as a function of the electron density it is embedded in, arising from the surrounding atoms.

  • Modified Embedded Atom Method (MEAM): This is an extension of the EAM that includes angular-dependent terms, making it more suitable for describing systems with directional bonding.

While there are well-established EAM and MEAM potentials for pure gold, specific parameterizations for Au-Na alloys are not as readily available and may need to be developed based on ab initio data.

Experimental Protocols: Computational Procedures

The following sections detail the typical computational workflow for investigating the properties of Au-Na clusters.

Protocol for DFT Calculations of Au-Na Systems

A systematic study of the phase diagram of the NaₓAu₁₋ₓ binary system has been performed using the ab initio minima hopping structural prediction method. This has led to the identification of several stable and metastable compounds.[1]

Software: The Vienna Ab initio Simulation Package (VASP) and ABINIT are suitable for these types of calculations.[1]

Methodology:

  • Structural Prediction: The ab initio minima hopping method (MHM) is used to explore the potential energy surface and identify low-energy structures for various stoichiometries.

  • DFT Calculations: The electronic structure calculations are performed within the framework of Density Functional Theory.

    • Functional: The Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) is a common choice.

    • Pseudopotentials: Projector augmented-wave (PAW) pseudopotentials are used to describe the interaction between the core and valence electrons.

    • Energy Cutoff: A plane-wave energy cutoff of at least 250 eV is recommended.

    • k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of the grid depends on the size of the unit cell.[1]

  • Geometry Optimization: The atomic positions and lattice parameters of the candidate structures are fully relaxed until the forces on the atoms are negligible (e.g., below 0.01 eV/Å).

  • Stability Analysis: The thermodynamic stability of the predicted phases is assessed by constructing a convex hull of the formation energies. Phonon calculations are performed to confirm the dynamical stability of the structures.[1]

  • Property Calculations: Once the stable structures are identified, various properties can be calculated, including electronic band structure, density of states, and charge distribution (e.g., using Bader analysis).[1]

General Workflow for Bimetallic Cluster Analysis

The following diagram illustrates a general computational workflow for the analysis of bimetallic nanoclusters.

G cluster_0 Structural Prediction cluster_1 DFT Calculations cluster_2 Property Analysis start Define Stoichiometry (Au_nNa_m) ga Global Optimization (e.g., Genetic Algorithm) start->ga isomers Generate Pool of Low-Energy Isomers ga->isomers dft_opt Geometry Optimization (DFT) isomers->dft_opt freq Frequency Analysis dft_opt->freq stability Confirm Stability (No Imaginary Frequencies) freq->stability binding_energy Calculate Binding Energy stability->binding_energy electronic_props Analyze Electronic Properties (HOMO-LUMO, DOS) binding_energy->electronic_props charge Charge Transfer Analysis (e.g., Bader) electronic_props->charge

Computational workflow for bimetallic cluster analysis.

Quantitative Data for Gold-Sodium Systems

Stable and Metastable Au-Na Compounds

Computational searches have identified several thermodynamically stable or near-stable stoichiometries for Au-Na binary compounds.

CompoundCrystal SystemSpace GroupStability
NaAu₂CubicFd-3mStable
Na₂AuTetragonalI4/mcmStable
NaAuRhombohedralR-3mMetastable
Na₃Au₂MonoclinicC2/cMetastable
Na₃AuMonoclinicP21/mMetastable
Na₅AuTetragonalP4/nbmMetastable
Lattice Parameters of Predicted Au-Na Compounds

The following table summarizes the theoretically determined lattice parameters for the lowest-energy structures of several Au-Na compounds.[1]

Compounda (nm)b (nm)c (nm)
NaAu₂0.7760.7760.776
Na₂Au0.7380.7380.563
NaAu0.5650.5651.058
Na₃Au₂0.7860.8510.704
Na₃Au0.5730.9260.458
Na₅Au0.7630.7630.624
Charge Transfer in Au-Na Compounds

A key feature of gold-alkali metal interactions is the significant charge transfer from the alkali metal to the more electronegative gold. Bader charge analysis quantifies this effect, showing that gold acts as an anion.[1]

The following diagram illustrates the concept of charge transfer in a bimetallic Au-Na cluster.

G cluster_0 Resulting Charge Distribution Au Au Na Na Na->Au Electron Transfer Au_neg Au (δ-) Na_pos Na (δ+)

Charge transfer in an Au-Na cluster.

The table below presents the Bader charges on the gold atoms in the lowest-energy structures found for different Au-Na stoichiometries, indicating a clear trend of increasing negative charge on gold with higher sodium content.[1]

CompoundBader Charge on Au (e)
NaAu₂-0.65
NaAu-1.16
Na₃Au₂-1.38
Na₂Au-1.63
Na₃Au-1.97
Na₅Au-2.25

Conclusion

The computational modeling of gold-sodium clusters reveals a rich landscape of stable and metastable structures characterized by significant charge transfer from sodium to gold. While detailed data on isolated clusters remains an area for further investigation, the study of crystalline Au-Na compounds provides a solid foundation for understanding the fundamental interactions in these bimetallic systems. The methodologies outlined in this guide, centered around Density Functional Theory, offer a robust framework for researchers to explore the structure-property relationships of these and other nanoalloys, paving the way for the rational design of novel materials with tailored properties for applications in drug development and beyond.

References

The Evolving Legacy of Gold-Sodium Compounds in Medicine: A Technical Whitepaper for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, history, and mechanisms of gold-sodium compounds in medicine.

This technical guide delves into the pivotal role of gold-sodium compounds in the history of pharmacotherapy, offering a detailed exploration of their discovery, mechanisms of action, and the experimental methodologies that defined their clinical use. With a focus on providing actionable insights for today's researchers, this paper synthesizes historical knowledge with modern understanding of immunomodulation and signaling pathways.

A Historical Perspective: From Tuberculosis to Rheumatoid Arthritis

The therapeutic journey of gold, or chrysotherapy, began in the late 19th century with the pioneering work of German bacteriologist Robert Koch. In 1890, Koch discovered the bacteriostatic properties of gold cyanide against Mycobacterium tuberculosis in vitro. While proving ineffective in vivo, this discovery laid the groundwork for the clinical investigation of gold compounds for infectious diseases.

The most significant breakthrough in chrysotherapy came in 1929 when French physician Jacques Forestier began using gold compounds to treat rheumatoid arthritis (RA). Forestier hypothesized that RA had an infectious etiology and that gold's antimicrobial properties could be beneficial. This marked the beginning of the widespread use of gold salts for RA, a practice that would dominate the treatment landscape for this debilitating autoimmune disease for decades.

Key Gold-Sodium Compounds: Properties and Clinical Use

Two gold-sodium compounds became the cornerstones of chrysotherapy for rheumatoid arthritis: sodium aurothiomalate (B1210753) and aurothioglucose. These compounds are gold(I) thiolates, administered via intramuscular injection.

CompoundChemical FormulaMolar Mass ( g/mol )Gold Content (by mass)
Sodium AurothiomalateC4H4AuNaO4S390.09~50%
AurothioglucoseC6H11AuO5S392.18~50%

The typical dosing regimen for these compounds involved an initial test dose, followed by weekly injections with escalating doses until a therapeutic effect was observed or toxicity occurred. Maintenance therapy would then continue with injections at longer intervals.

Mechanism of Action: Immunomodulation and a Key Signaling Pathway

The therapeutic effects of gold-sodium compounds are not fully understood but are known to be mediated through complex immunomodulatory and anti-inflammatory mechanisms. The active species, Au(I), is believed to interact with various components of the immune system.

One of the primary proposed mechanisms of action is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB) . NF-κB is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Gold compounds have been shown to inhibit the IκB kinase (IKK) complex, which is essential for the activation of NF-κB.

G1 cluster_0 Cellular Response to Inflammatory Stimuli cluster_1 Action of Gold-Sodium Compound Inflammatory Stimulus Inflammatory Stimulus IKK Complex IKK Complex Inflammatory Stimulus->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription Nucleus->Pro-inflammatory Gene Transcription initiates Gold(I) ion Gold(I) ion Gold(I) ion->IKK Complex inhibits

Caption: Proposed mechanism of NF-κB inhibition by gold-sodium compounds.

Beyond NF-κB inhibition, gold compounds have been shown to:

  • Inhibit the function of macrophages and T-cells.

  • Suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

  • Induce the production of the anti-inflammatory cytokine IL-10.

  • Inhibit lysosomal enzymes.

Quantitative Efficacy and Adverse Effects

While the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, ACR70) are the modern standard for assessing efficacy in RA clinical trials, these metrics were not widely used during the peak of chrysotherapy. Historical data indicates that a significant portion of patients experienced improvement.

Efficacy OutcomePatient Response
Overall Improvement in RA Symptoms70-75% of patients showed some degree of improvement.

Chrysotherapy was, however, associated with a significant incidence of adverse effects, which ultimately led to its decline in use.

Adverse EffectIncidence (Approximate)Description
Dermatitis and Stomatitis 30-40%Rashes and mouth sores were the most common side effects.
Proteinuria 1-10%Presence of protein in the urine, indicating potential kidney damage.
Thrombocytopenia 1-3%Low platelet count, increasing the risk of bleeding.
Aplastic Anemia RareA serious condition where the bone marrow doesn't produce enough new blood cells.
Nitritoid Reactions ~5% (with sodium aurothiomalate)Vasomotor reactions with flushing, dizziness, and nausea shortly after injection.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of gold-sodium compounds.

In Vitro Assessment of Anti-inflammatory Effects on Macrophages

This protocol outlines a typical in vitro experiment to determine the effect of a gold-sodium compound on cytokine production by macrophages.

G2 Start Start Cell_Culture 1. Culture Macrophages (e.g., RAW 264.7 cell line) Start->Cell_Culture Pre-treatment 2. Pre-treat cells with gold-sodium compound (various concentrations) Cell_Culture->Pre-treatment Stimulation 3. Stimulate with LPS (e.g., 1 µg/mL) Pre-treatment->Stimulation Incubation 4. Incubate for 24 hours Stimulation->Incubation Supernatant_Collection 5. Collect cell culture supernatant Incubation->Supernatant_Collection ELISA 6. Quantify cytokine levels (e.g., TNF-α, IL-6, IL-10) using ELISA Supernatant_Collection->ELISA End End ELISA->End

Caption: Experimental workflow for in vitro macrophage cytokine assay.

Methodology:

  • Cell Culture:

    • Maintain a murine macrophage cell line (e.g., RAW 264.7) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment:

    • Prepare stock solutions of the gold-sodium compound in a suitable solvent (e.g., sterile water).

    • Dilute the stock solution to various working concentrations in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the gold-sodium compound.

    • Incubate for 1-2 hours.

  • Stimulation:

    • Prepare a stock solution of lipopolysaccharide (LPS) from E. coli.

    • Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a control group with no LPS stimulation.

  • Incubation:

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Supernatant Collection:

    • Centrifuge the plates at a low speed to pellet any detached cells.

    • Carefully collect the supernatant from each well.

  • Cytokine Quantification (ELISA):

    • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-10).

    • Follow the manufacturer's instructions for the ELISA protocol, which typically involves coating a plate with a capture antibody, adding the supernatant samples, adding a detection antibody, adding a substrate, and measuring the absorbance.

    • Calculate the concentration of each cytokine in the samples based on a standard curve.

Assessment of NF-κB Inhibition

This protocol describes the use of a luciferase reporter assay to quantify the inhibitory effect of a gold-sodium compound on NF-κB activation.

Methodology:

  • Cell Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in DMEM with 10% FBS.

    • Co-transfect the cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element and a control plasmid (e.g., expressing Renilla luciferase for normalization). Use a suitable transfection reagent.

  • Treatment and Stimulation:

    • After 24 hours of transfection, treat the cells with various concentrations of the gold-sodium compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Use a dual-luciferase reporter assay system to measure the activity of both firefly and Renilla luciferase in the cell lysates.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency.

    • Calculate the fold induction of NF-κB activity in the stimulated cells compared to the unstimulated cells.

    • Determine the percentage of inhibition of NF-κB activity by the gold-sodium compound at each concentration.

The Decline of Chrysotherapy and the Future of Gold in Medicine

The use of gold-sodium compounds for rheumatoid arthritis began to decline in the late 20th century with the advent of more effective and less toxic disease-modifying antirheumatic drugs (DMARDs), such as methotrexate, and the subsequent development of biologic agents. The significant side-effect profile and the need for intramuscular injections made chrysotherapy a less favorable option.

However, the story of gold in medicine is not over. There is a resurgence of interest in the therapeutic potential of gold, particularly in the form of nanoparticles. Researchers are exploring the use of gold nanoparticles for drug delivery, photothermal therapy, and as novel anti-inflammatory and anti-cancer agents. The knowledge gained from the era of chrysotherapy provides a valuable foundation for the development of these next-generation gold-based therapeutics.

Conclusion

The discovery and application of gold-sodium compounds represent a landmark in the history of medicine, providing the first effective disease-modifying treatment for rheumatoid arthritis. While their clinical use has been largely superseded, the study of their mechanisms of action continues to provide valuable insights into immunomodulation and the treatment of inflammatory diseases. For drug development professionals, the story of chrysotherapy serves as a powerful reminder of the potential of metal-based compounds in medicine and offers a rich legacy of data and experience to inform future innovation.

An In-depth Technical Guide to the Electrochemical Properties of Sodium Ions on Gold Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of sodium ions at the interface with gold surfaces. The content delves into the fundamental interactions, quantitative electrochemical parameters, and the experimental methodologies used to elucidate these properties. This information is critical for researchers in fields ranging from electrocatalysis and sensor development to drug delivery and nanoparticle functionalization, where the behavior of ions at metallic interfaces plays a pivotal role.

Introduction: The Significance of the Sodium Ion-Gold Interface

The interaction of sodium ions with gold surfaces is a fundamental electrochemical phenomenon with far-reaching implications. In biological systems, sodium ions are ubiquitous, and their interaction with gold-based biosensors or drug delivery vehicles is of paramount importance. In the realm of energy storage, the behavior of sodium ions at the electrode-electrolyte interface is a key determinant of the performance of sodium-ion batteries. Understanding the adsorption, charge transfer, and potential-dependent behavior of sodium ions on well-defined gold surfaces is therefore essential for the rational design and optimization of a wide array of technologies.

This guide summarizes key quantitative data, details common experimental protocols, and provides visual representations of the underlying processes and workflows to facilitate a deeper understanding of this critical electrochemical system.

Quantitative Electrochemical Data

The following tables summarize key quantitative parameters that characterize the interaction of sodium ions with gold surfaces. These values are influenced by factors such as the crystallographic orientation of the gold surface, the composition of the electrolyte, and the applied electrode potential.

ParameterValueConditionsSource
Adsorption Distance of Na+ on Gold ~2.1 ÅInner sphere complex on hollow sites of the gold surface.[1]
Potential of Zero Charge (PZC) of Bare Gold Electrode 0.164 V vs. Ag/AgClIn NaH₂PO₄ electrolyte.
Potential of Zero Charge (PZC) of Au(111) ~0.3 V vs. Ag/AgClIn KClO₄ electrolyte.
Charge Transfer Resistance (Rct) of Gold 18K Alloy 4291 Ohm cm²In artificial sweat.[2]
Charge Transfer Resistance (Rct) of Gold 18K Alloy with NaCl 48880 Ohm cm²In artificial sweat with 100 ppm NaCl.[2]
Double Layer Capacitance (Cdl) of Gold 18K Alloy 1.189 x 10⁻⁹ F/cm²In artificial sweat.[2]
Double Layer Capacitance (Cdl) of Gold 18K Alloy with NaCl 1.0434 x 10⁻¹⁰ F/cm²In artificial sweat with 100 ppm NaCl.[2]

Note: The available literature provides limited direct quantitative data for the adsorption energy of sodium ions specifically on gold surfaces. The provided data for charge transfer resistance and double-layer capacitance are for a gold alloy and serve as an illustrative example of the effect of sodium chloride.

Experimental Protocols

A variety of electrochemical techniques are employed to probe the behavior of sodium ions at gold interfaces. Below are detailed methodologies for some of the key experiments.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical measurement where the potential of the working electrode is ramped linearly versus time.

Objective: To study the redox processes and the potential-dependent adsorption/desorption of sodium ions on a gold electrode.

Methodology:

  • Electrochemical Cell Setup: A standard three-electrode cell is used, comprising a gold working electrode, a platinum wire or graphite (B72142) rod counter electrode, and a reference electrode (e.g., Ag/AgCl).[3]

  • Electrolyte Preparation: The electrolyte is prepared by dissolving a sodium salt (e.g., NaCl, NaClO₄) of a specific concentration in ultrapure water.

  • Electrode Preparation: The gold working electrode is first mechanically polished with alumina (B75360) slurries of decreasing particle size, followed by sonication in ultrapure water and ethanol (B145695) to remove any residual polishing material. Electrochemical cleaning is then performed by cycling the potential in a sulfuric acid solution (e.g., 0.5 M H₂SO₄) until a reproducible cyclic voltammogram characteristic of clean gold is obtained.[4]

  • Measurement:

    • The prepared gold electrode is immersed in the sodium-containing electrolyte.

    • The potential is swept from an initial potential to a final potential and then back to the initial potential at a set scan rate (e.g., 50 mV/s).[3]

    • The resulting current is measured as a function of the applied potential.

    • Multiple cycles are typically run to ensure a stable response.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for investigating the interfacial properties of electrodes, providing information on charge transfer resistance and double-layer capacitance.

Objective: To quantify the resistance to charge transfer at the gold-electrolyte interface and the capacitance of the electrical double layer in the presence of sodium ions.

Methodology:

  • Cell and Electrode Setup: A three-electrode cell is used, similar to the CV setup.

  • Electrolyte: A sodium-containing electrolyte is used.

  • Measurement:

    • The working electrode is held at a constant DC potential.

    • A small amplitude AC voltage (e.g., 5-10 mV) is superimposed on the DC potential over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz).[5]

    • The resulting AC current and phase shift are measured.

    • The data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).

  • Data Analysis: The impedance data is fitted to an equivalent circuit model (e.g., a Randles circuit) to extract quantitative values for the solution resistance, charge transfer resistance, and double-layer capacitance.[6][7]

Surface-Enhanced Raman Spectroscopy (SERS)

SERS is a highly sensitive vibrational spectroscopy technique that allows for the detection of molecular species adsorbed on nanostructured noble metal surfaces.

Objective: To identify and characterize the vibrational modes of species at the gold surface in the presence of sodium ions and to study the influence of sodium ions on the adsorption of other molecules.

Methodology:

  • SERS Substrate Preparation: Gold nanoparticles are typically used as SERS substrates. These can be synthesized via methods such as citrate (B86180) reduction of a gold salt.[8]

  • Sample Preparation:

    • The analyte of interest is mixed with the gold nanoparticle colloid.

    • To enhance the SERS signal, an aggregating agent, often a sodium salt like NaCl, is added to the solution.[9] This induces the formation of "hot spots" between nanoparticles where the electromagnetic field is strongly enhanced.

  • Measurement:

    • A laser is focused onto the sample.

    • The scattered light is collected and analyzed by a Raman spectrometer.

    • The resulting spectrum shows a series of peaks corresponding to the vibrational modes of the adsorbed molecules.

Visualizing a Key Experimental Workflow: Density Functional Theory (DFT) Calculations for Adsorption Energy

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the adsorption energy of ions on surfaces.

DFT_Adsorption_Energy_Workflow cluster_prep System Preparation cluster_calc DFT Calculations cluster_analysis Energy Calculation slab Define Gold Surface Slab (e.g., Au(111)) vacuum Create Supercell with Vacuum Layer slab->vacuum slab_opt Optimize Geometry of Bare Gold Slab slab->slab_opt ion Define Sodium Ion ion->vacuum ion_opt Calculate Energy of Isolated Sodium Ion ion->ion_opt adsorbed_opt Place Sodium Ion on Gold Slab and Optimize Geometry vacuum->adsorbed_opt e_slab E_slab slab_opt->e_slab e_ion E_ion ion_opt->e_ion e_total E_total adsorbed_opt->e_total adsorption_energy Adsorption Energy = E_total - (E_slab + E_ion) e_slab->adsorption_energy e_ion->adsorption_energy e_total->adsorption_energy

Caption: Workflow for calculating the adsorption energy of a sodium ion on a gold surface using DFT.

Visualizing the Electrochemical Interface

The electrochemical interface is a complex region where the solid electrode meets the liquid electrolyte. The arrangement of ions and solvent molecules in this region, known as the electrical double layer, governs the electrochemical behavior of the system.

Electrochemical_Interface cluster_electrode Gold Electrode cluster_double_layer Electrical Double Layer cluster_inner_layer Inner Helmholtz Plane (IHP) cluster_outer_layer Outer Helmholtz Plane (OHP) cluster_bulk Bulk Electrolyte Au1 Au Au2 Au Na_adsorbed Na+ Au2->Na_adsorbed Adsorption Au3 Au Na_solvated Na+ Na_adsorbed->Na_solvated Equilibrium H2O_adsorbed H₂O Na_bulk Na+ Na_solvated->Na_bulk Cl_solvated Cl- Cl_bulk Cl- Cl_solvated->Cl_bulk H2O_bulk H₂O

Caption: Model of the electrochemical interface between a gold electrode and a sodium chloride solution.

Visualizing the Cyclic Voltammetry Experimental Workflow

The following diagram illustrates the logical steps involved in conducting a cyclic voltammetry experiment to study the sodium ion-gold interface.

CV_Workflow prep 1. Electrode & Electrolyte Preparation setup 2. Three-Electrode Cell Assembly prep->setup params 3. Set CV Parameters (Potential Window, Scan Rate) setup->params run 4. Run Cyclic Voltammetry Scan params->run data 5. Data Acquisition (Current vs. Potential) run->data analysis 6. Data Analysis (Identify Peaks, Determine Reversibility) data->analysis interpretation 7. Interpretation (Relate Features to Electrochemical Processes) analysis->interpretation

Caption: Logical workflow for a cyclic voltammetry experiment.

References

The Core of Gold Nanoparticle Synthesis: A Technical Guide to the Initial Nucleation and Growth Mechanism with Sodium Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles governing the synthesis of gold nanoparticles (AuNPs) using the well-established sodium citrate (B86180) reduction method, commonly known as the Turkevich method. A thorough understanding of the nucleation and growth mechanism is paramount for the reproducible and controlled synthesis of AuNPs with desired sizes and properties, which is a critical aspect in various applications, including drug delivery, diagnostics, and catalysis. This document provides a comprehensive overview of the experimental protocols, quantitative data on the influence of reaction parameters, and a detailed exploration of the proposed reaction mechanisms.

The Turkevich Method: An Overview

The Turkevich method, first developed in 1951, remains a cornerstone of colloidal gold synthesis due to its simplicity and effectiveness in producing relatively monodisperse, spherical AuNPs.[1][2] The synthesis involves the reduction of a gold salt, typically chloroauric acid (HAuCl₄), by sodium citrate in an aqueous solution at elevated temperatures.[2][3] Sodium citrate serves a dual role in this reaction, acting as both the reducing agent and the capping agent that stabilizes the newly formed nanoparticles, preventing their aggregation.[1][3]

The overall reaction can be summarized as the reduction of Au³⁺ ions to metallic gold (Au⁰), which then nucleate and grow into nanoparticles.[4] The size of the resulting AuNPs can be tuned by varying the molar ratio of sodium citrate to chloroauric acid.[5][6] Generally, a higher concentration of citrate leads to the formation of smaller nanoparticles.[4]

Experimental Protocols

The following section outlines a standard experimental protocol for the synthesis of gold nanoparticles via the Turkevich method, along with common variations.

Standard Synthesis of ~20 nm Gold Nanoparticles

This protocol is a widely used starting point for the synthesis of AuNPs with a diameter of approximately 20 nm.[2]

Materials:

  • Gold (III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized water (18.2 MΩ·cm)

Equipment:

  • Erlenmeyer flask

  • Heating mantle with magnetic stirring

  • Magnetic stir bar

  • Condenser

  • Volumetric flasks and pipettes

Procedure: [2][3]

  • Preparation of Solutions:

    • Prepare a 1 mM solution of HAuCl₄ in deionized water.

    • Prepare a 38.8 mM (1% w/v) solution of trisodium citrate in deionized water.

  • Reaction Setup:

    • In a clean Erlenmeyer flask, add a specific volume of the HAuCl₄ solution (e.g., 50 mL).

    • Place a magnetic stir bar in the flask and bring the solution to a rolling boil under vigorous stirring using a heating mantle. It is advisable to use a condenser to maintain a constant volume.

  • Addition of Reducing Agent:

    • Once the HAuCl₄ solution is boiling, rapidly add a specific volume of the trisodium citrate solution (e.g., 5 mL of 1% solution to 50 mL of 1 mM HAuCl₄).

  • Observation of Color Change:

    • The solution will initially be a pale yellow. Upon addition of the citrate, the color will change to colorless, then to a deep blue or gray, and finally to a stable, deep red or ruby red color.[3] This final color change indicates the formation of spherical gold nanoparticles.

  • Reaction Completion and Cooling:

    • Continue boiling and stirring for an additional 15-30 minutes to ensure the reaction is complete.

    • Remove the flask from the heat and allow it to cool to room temperature while still stirring.

  • Storage:

    • Store the resulting colloidal gold solution in a clean, dark glass bottle at 4°C.

Experimental Workflow Diagram

experimental_workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_haucl4 Prepare 1 mM HAuCl₄ Solution heat Heat HAuCl₄ solution to boiling with vigorous stirring prep_haucl4->heat prep_citrate Prepare 38.8 mM Sodium Citrate Solution add_citrate Rapidly add sodium citrate solution prep_citrate->add_citrate heat->add_citrate At boiling point boil Continue boiling and stirring for 15-30 min add_citrate->boil cool Cool to room temperature with stirring boil->cool store Store colloidal AuNP solution at 4°C cool->store laMer_model cluster_stage1 Stage I: Nucleation cluster_stage2 Stage II: Growth au3_reduction Au³⁺ ions reduced to Au⁰ atoms by citrate supersaturation Au⁰ concentration reaches critical supersaturation au3_reduction->supersaturation burst_nucleation Burst of homogeneous nucleation forms stable nuclei supersaturation->burst_nucleation growth Remaining Au³⁺ reduced on nuclei surface (diffusion-controlled growth) burst_nucleation->growth final_nps Monodisperse Gold Nanoparticles growth->final_nps nanowire_mechanism cluster_initial Initial Steps cluster_intermediate Intermediate Stage cluster_final Final Stage au3_reduction_nw Au³⁺ ions reduced to Au⁰ atoms by citrate cluster_formation Formation of small Au⁰ clusters au3_reduction_nw->cluster_formation nanowire_assembly Clusters assemble into a network of nanowires (blue/gray color) cluster_formation->nanowire_assembly fragmentation Nanowires fragment and restructure nanowire_assembly->fragmentation spherical_nps Formation of stable spherical nanoparticles (red color) fragmentation->spherical_nps

References

An In-Depth Toxicological Review of Sodium Gold Thiomalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium gold thiomalate, a gold-based compound historically used in the treatment of rheumatoid arthritis, exerts its therapeutic effects through immunomodulatory and anti-inflammatory mechanisms. However, its clinical application is often limited by a significant toxicity profile. This technical guide provides a comprehensive overview of the toxicological studies of sodium gold thiomalate, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to inform researchers, scientists, and drug development professionals.

Core Toxicological Data

The toxicological profile of sodium gold thiomalate has been evaluated across various studies, encompassing acute, sub-chronic, and chronic exposures. The following tables summarize the key quantitative findings from these investigations.

Acute Toxicity

Table 1: Acute Toxicity of Sodium Gold Thiomalate (LD50)

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
RatIntravenous13[1]
MouseIntravenous25[1]
MouseIntraperitoneal48[1]

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration.

Repeated-Dose Toxicity

Table 2: Repeated-Dose Toxicity of Sodium Gold Thiomalate

SpeciesDurationRouteDose Levels (mg/kg/day)NOAEL (mg/kg/day)Key FindingsReference
Rat90 daysOralNot specifiedNot establishedDose-dependent adverse effects observed.[2]
Rat28 daysOralNot specifiedNot establishedSignificant differences in some measurable items at the low dose.[3]
Dog4 weeksOralNot specified100Weight loss or decreased weight gain at 300 mg/kg/day.[2]

NOAEL (No-Observed-Adverse-Effect Level) is the highest tested dose of a substance at which no adverse effect is found.

Genotoxicity

Table 3: Genotoxicity of Sodium Gold Thiomalate

AssayTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium strains TA97a, TA98, TA100, TA102, TA1535With and without S9Negative[4]
In Vitro Micronucleus TestL5178Y/Tk+/- cellsWith and without S9Negative[4]
In Vitro Chromosomal Aberration TestNot specifiedNot specifiedPositive in some studies[5]
Reproductive and Developmental Toxicity

Table 4: Reproductive and Developmental Toxicity of Sodium Gold Thiomalate

SpeciesStudy TypeKey FindingsReference
RatPrenatal Developmental ToxicityEvidence of teratogenic effects.[6]
RabbitPrenatal Developmental ToxicityEvidence of teratogenic effects.[7]
Immunotoxicity

Table 5: Immunotoxicity of Sodium Gold Thiomalate

Test SystemKey FindingsReference
In vivo (mice)Induction of IL-2 production and increased expression of CD25.[8]
In vitro (human lymphocytes)Suppression of lymphocyte transformation.[9][10]
In vivo (rats)Inhibition of macrophage lysosomal enzyme activity and bactericidal activity.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. The following sections outline the protocols for key experiments cited in this guide, based on OECD guidelines and specific study descriptions.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.

  • Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.

  • Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage. The starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).

  • Procedure: A stepwise procedure is used, with three animals per step. The outcome of each step determines the next step:

    • If mortality occurs in two or three animals, the test is stopped, and the substance is classified at that dose level.

    • If one animal dies, the test is repeated with three more animals at the same dose.

    • If no animals die, the next higher dose level is tested.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.[11][12]

Repeated-Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.

  • Test Animals: Young, healthy rats are randomly assigned to control and treatment groups.

  • Dose Administration: The test substance is administered orally (e.g., via gavage or in the diet) daily for 90 days. At least three dose levels are used, plus a control group.

  • Observations:

    • Clinical Observations: Daily checks for signs of toxicity.

    • Body Weight and Food/Water Consumption: Recorded weekly.

    • Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of various parameters.

    • Ophthalmological Examination: Conducted before the start and at the end of the study.

    • Pathology: A full necropsy is performed on all animals. Organ weights are recorded, and tissues are preserved for histopathological examination.

  • Data Analysis: The data are analyzed to determine the nature and incidence of any adverse effects and to establish a No-Observed-Adverse-Effect Level (NOAEL).[2][6]

Bacterial Reverse Mutation Assay (Ames Test) (OECD 471)

This assay is used to detect gene mutations induced by a substance.

  • Test System: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan) are used.

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver.

  • Procedure:

    • Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto a minimal agar plate.

    • Pre-incubation Method: The test substance, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.

  • Incubation and Scoring: Plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have regained the ability to grow in the absence of the specific amino acid) is counted.

  • Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.[13][14][15]

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test detects damage to chromosomes or the mitotic apparatus.

  • Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or cell lines like CHO or TK6, are used.

  • Metabolic Activation: The test is conducted with and without an S9 mix.

  • Procedure:

    • Cell cultures are exposed to at least three concentrations of the test substance for a short period (3-6 hours) in the presence and absence of S9, and for a longer period (1.5-2 normal cell cycle lengths) in the absence of S9.

    • After exposure, the cells are cultured for a period to allow for cell division and micronucleus formation. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify cells that have completed one mitosis.

  • Scoring: The frequency of micronucleated cells is determined by microscopic analysis.

  • Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic potential.[16][17][18][19][20]

Reproductive and Developmental Toxicity Screening Test (OECD 421)

This study provides an initial assessment of the potential effects of a substance on reproduction and development.

  • Test Animals: Male and female rats are used.

  • Dose Administration: The test substance is administered orally to males for a minimum of four weeks and to females throughout the study (approximately 63 days).

  • Mating and Observation: Animals are mated. Females are allowed to litter and rear their pups until day 13 postpartum. Observations include clinical signs, body weight, food consumption, mating performance, fertility, and pup viability and growth.

  • Pathology: A gross necropsy is performed on all adult animals and pups.

  • Evaluation: The study provides information on fertility, gestation, and maternal and offspring effects to identify potential reproductive or developmental toxicants.[12][21]

Prenatal Developmental Toxicity Study (OECD 414)

This study is designed to provide information on the effects of prenatal exposure to a substance on the pregnant animal and the developing embryo and fetus.

  • Test Animals: Pregnant rats or rabbits are used.

  • Dose Administration: The test substance is administered daily from implantation to the day before the scheduled caesarean section.

  • Observations: Maternal animals are observed for clinical signs, body weight, and food consumption.

  • Fetal Examination: On the day before expected delivery, females are euthanized, and the uterus is examined. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

  • Evaluation: The data are analyzed to determine the potential of the substance to cause maternal toxicity, embryo-fetal death, and structural abnormalities.[22][23][24]

In Vivo Immunotoxicity Assessment

This assessment evaluates the potential of a substance to adversely affect the immune system.

  • Test Animals: Typically, mice or rats are used.

  • Study Design: Immunotoxicity endpoints can be integrated into standard repeated-dose toxicity studies or assessed in standalone studies.

  • Tier 1 Assessment (Integrated in Repeated-Dose Studies):

    • Hematology: Complete blood counts and differential leukocyte counts.

    • Organ Weights: Weights of spleen and thymus.

    • Histopathology: Microscopic examination of lymphoid organs (spleen, thymus, lymph nodes, bone marrow).

  • Tier 2 Functional Assays (Standalone Studies):

    • Humoral-Mediated Immunity: T-cell dependent antibody response (TDAR) to an antigen like Sheep Red Blood Cells (SRBCs).

    • Cell-Mediated Immunity: Delayed-type hypersensitivity (DTH) response or cytotoxic T-lymphocyte (CTL) activity.

    • Innate Immunity: Natural Killer (NK) cell activity or macrophage phagocytic function.

  • Evaluation: A weight-of-evidence approach is used to determine if the substance has immunotoxic potential.[22]

Signaling Pathways and Experimental Workflows

The toxicity of sodium gold thiomalate is mediated through its interaction with various cellular components and signaling pathways. The following diagrams, created using the DOT language, illustrate some of these key mechanisms and experimental workflows.

Thioredoxin_Reductase_Inhibition cluster_Cell Cell GST Sodium Gold Thiomalate (GST) TrxR Thioredoxin Reductase (TrxR) GST->TrxR Inhibition Trx_S2 Thioredoxin (Oxidized) TrxR->Trx_S2 Reduces NADP NADP+ TrxR->NADP Trx_SH2 Thioredoxin (Reduced) Trx_S2->Trx_SH2 ROS Reactive Oxygen Species (ROS) Trx_SH2->ROS Scavenges NADPH NADPH NADPH->TrxR Provides reducing equivalents Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Inhibition of Thioredoxin Reductase by Sodium Gold Thiomalate.

NFkB_Inhibition cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits IkB_P p-IκB IkB->IkB_P NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation GST Sodium Gold Thiomalate (GST) GST->IKK Inhibits DNA DNA NFkB_n->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Inhibition of NF-κB Signaling by Sodium Gold Thiomalate.

Genotoxicity_Workflow cluster_Genotoxicity_Testing Genotoxicity Testing Workflow Start Test Substance Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) Start->Ames InVitro_Mammalian In Vitro Mammalian Cell Assay Start->InVitro_Mammalian Result_Ames Result Ames->Result_Ames Result_InVitro Result InVitro_Mammalian->Result_InVitro InVivo_Test In Vivo Genotoxicity Test (e.g., Micronucleus - OECD 474) Result_Ames->InVivo_Test If Positive Conclusion Conclusion on Genotoxic Potential Result_Ames->Conclusion If Negative Result_InVitro->InVivo_Test If Positive Result_InVitro->Conclusion If Negative Result_InVivo Result InVivo_Test->Result_InVivo Negative Non-Genotoxic Result_InVivo->Negative If Negative Positive Genotoxic Result_InVivo->Positive If Positive Conclusion->Negative

Logical Workflow for Genotoxicity Testing.

Immunotoxicity_Workflow cluster_Immunotoxicity_Assessment Immunotoxicity Assessment Workflow Start Test Substance Tier1 Tier 1: Standard Toxicity Studies (Hematology, Organ Weights, Histopathology) Start->Tier1 Result1 Evidence of Immunotoxicity? Tier1->Result1 Tier2 Tier 2: Functional Assays (TDAR, DTH, NK cell activity) Result1->Tier2 Yes No_Concern No Immunotoxicity Concern Result1->No_Concern No Result2 Functional Impairment? Tier2->Result2 Result2->No_Concern No Concern Immunotoxicity Concern Result2->Concern Yes Risk_Assessment Further Characterization & Risk Assessment Concern->Risk_Assessment

Experimental Workflow for Immunotoxicity Assessment.

Conclusion

The toxicological profile of sodium gold thiomalate is complex, with effects observed across multiple organ systems and at the molecular level. While its therapeutic benefits in certain autoimmune diseases are recognized, the potential for significant adverse effects necessitates a thorough understanding of its toxicological properties. This guide provides a consolidated resource of quantitative data, experimental protocols, and mechanistic insights to aid researchers and drug development professionals in the evaluation of this and similar compounds. Further research is warranted to fully elucidate the dose-response relationships and the intricate molecular mechanisms underlying the toxicity of sodium gold thiomalate.

References

Theoretical Basis for Surface Plasmon Resonance in Gold-Sodium Nanostructures

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical principles underpinning Surface Plasmon Resonance (SPR) in the context of gold-sodium bimetallic nanostructures. While experimental data on gold-sodium systems is limited in current literature, this document extrapolates from the well-established principles of plasmonics, the known optical properties of gold, and the theoretical advantages of sodium as a plasmonic material. This guide is intended to provide a foundational understanding for researchers and professionals interested in the potential of these novel nanomaterials in sensing, diagnostics, and drug development. We present the core theory of SPR and Localized SPR (LSPR), detail the dielectric properties of the constituent metals, propose hypothetical experimental protocols for synthesis and characterization, and offer visualizations to elucidate key concepts.

Introduction to Surface Plasmon Resonance

Surface Plasmon Resonance (SPR) is an optical phenomenon that occurs when polarized light strikes a conductive metal surface at a specific angle, exciting a collective oscillation of the metal's free electrons, known as surface plasmons.[1][2] This resonance is highly sensitive to changes in the refractive index of the medium adjacent to the metal surface, making it a powerful tool for label-free sensing of molecular interactions.[3][4]

In the context of nanomaterials, particularly nanoparticles smaller than the wavelength of incident light, this phenomenon is termed Localized Surface Plasmon Resonance (LSPR). LSPR results in a strong absorption and scattering of light at a specific wavelength, which is characteristic of the nanoparticle's material, size, shape, and the dielectric constant of the surrounding environment.[5][6] The tunability of the LSPR peak makes bimetallic nanoparticles, such as those hypothetically composed of gold and sodium, of great interest for a wide range of applications.[7]

Theoretical Framework

The Physics of Surface Plasmons

Surface plasmons are coherent oscillations of the free electrons at the interface between a material with a negative dielectric constant (a metal) and a material with a positive dielectric constant (a dielectric, such as air or water).[2] For surface plasmons to be excited by light, the momentum of the incident photons must match the momentum of the plasmons. This condition is typically achieved using a prism or a grating to couple the light to the surface.[8][9]

The resonance condition is highly sensitive to the refractive index at the interface. Any change in the refractive index, for instance, due to the binding of molecules to the metal surface, will alter the momentum of the surface plasmons, resulting in a shift in the resonance angle or wavelength.[3]

Drude Model and Dielectric Function

The optical properties of metals in the context of plasmonics are often described by the Drude model, which treats the conduction electrons as a free electron gas.[10] The model describes the complex dielectric function, ε(ω), of a metal as:

ε(ω) = ε_real(ω) + i * ε_imag(ω) = 1 - ω_p² / (ω² + iγ_bulkω)

Where:

  • ω is the angular frequency of the incident light.

  • ω_p is the bulk plasma frequency, which depends on the free electron density of the metal.

  • γ_bulk is the bulk collision frequency, representing the damping of the electron oscillations.

For SPR to occur, the real part of the metal's dielectric function (ε_real) must be negative, and its magnitude must be greater than that of the dielectric medium.[2] The imaginary part (ε_imag) is associated with the damping of the plasmon and contributes to the width of the resonance peak. A smaller imaginary part leads to a sharper and more intense resonance, which is desirable for sensing applications.

Material Properties: Gold and Sodium

Gold as a Plasmonic Material

Gold is the most commonly used material in plasmonics due to its excellent optical properties and chemical stability.[11][12] It exhibits a strong LSPR in the visible and near-infrared (NIR) regions of the electromagnetic spectrum.[13] However, gold suffers from relatively high ohmic losses due to interband transitions, which lead to broader resonance peaks and limit its performance in some applications.[14]

Sodium as a Potential Plasmonic Material

Recent theoretical and a limited number of experimental studies have highlighted alkali metals, particularly sodium, as promising alternative plasmonic materials. Sodium is predicted to have significantly lower optical losses compared to gold and silver in the visible and NIR regions. This is attributed to its nearly free-electron-like behavior and the absence of interband transitions in this spectral range. The lower damping is expected to result in sharper and more intense plasmon resonances, potentially leading to higher sensitivity in SPR-based sensors. However, the high chemical reactivity of sodium presents a significant challenge for its practical application, necessitating protective coatings or encapsulation.

Gold-Sodium Bimetallic Nanostructures: A Theoretical Perspective

The combination of gold and sodium in a bimetallic nanostructure could theoretically offer the best of both worlds: the stability of gold and the superior plasmonic performance of sodium. The arrangement of the two metals (e.g., core-shell, alloy) would significantly influence the resulting LSPR properties. For instance, a gold shell could protect a sodium core from oxidation while still allowing the enhanced plasmonic field of the sodium to be harnessed. The LSPR peak position and intensity would be tunable by varying the composition and geometry of the nanostructures.

Quantitative Data Summary

Due to the lack of specific experimental data for gold-sodium nanostructures in the reviewed literature, the following tables present typical quantitative data for gold nanoparticles to provide a comparative baseline.

Table 1: LSPR Peak Wavelength of Spherical Gold Nanoparticles as a Function of Size.

Nanoparticle Diameter (nm)LSPR Peak Wavelength (nm)
10~518
20~520
40~525
60~535
80~571
100~580

Data extrapolated from publicly available sources for gold nanoparticles in water.[1]

Table 2: Theoretical Dielectric Function Parameters for Gold and Sodium.

MetalPlasma Frequency (ω_p) (eV)Damping/Collision Frequency (γ_bulk) (eV)
Gold (Au)9.030.071
Sodium (Na)5.90.02

These values are approximations from theoretical models and can vary based on the specific model and experimental conditions.[10][15]

Proposed Experimental Protocols

The following are proposed, hypothetical experimental protocols for the synthesis and characterization of gold-sodium nanostructures, based on established methods for other bimetallic nanoparticles.

Proposed Synthesis of Core-Shell Gold-Sodium Nanoparticles

Objective: To synthesize gold-coated sodium nanoparticles (Na@Au) to enhance stability while leveraging the plasmonic properties of sodium.

Materials:

  • Sodium metal (Na)

  • Chloroauric acid (HAuCl₄)

  • Oleylamine

  • Toluene (B28343)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Sodium Nanoparticle Synthesis: In an inert atmosphere glovebox, a small piece of sodium metal is added to a three-neck flask containing anhydrous toluene and oleylamine. The mixture is heated under vigorous stirring to form a dispersion of sodium nanoparticles. The size of the sodium nanoparticles can be controlled by adjusting the temperature and stirring rate.

  • Gold Shell Formation: A solution of chloroauric acid in toluene is prepared. This solution is slowly injected into the sodium nanoparticle dispersion under continuous stirring. The gold salt will be reduced on the surface of the sodium nanoparticles, forming a gold shell.

  • Purification: The resulting Na@Au nanoparticles are purified by centrifugation and washing with toluene to remove excess reactants.

  • Characterization: The size, morphology, and composition of the synthesized nanoparticles should be characterized using Transmission Electron Microscopy (TEM) and Energy-Dispersive X-ray Spectroscopy (EDX).

SPR Measurement of Gold-Sodium Nanostructures

Objective: To measure the LSPR of the synthesized gold-sodium nanostructures and assess their sensitivity to changes in the local refractive index.

Materials:

  • Synthesized gold-sodium nanoparticle dispersion

  • UV-Vis-NIR Spectrophotometer

  • Series of solvents with varying refractive indices (e.g., water, ethanol, isopropanol)

Procedure:

  • Sample Preparation: A dilute, stable dispersion of the gold-sodium nanoparticles is prepared in a known solvent (e.g., toluene).

  • Baseline Spectrum: The absorption spectrum of the nanoparticle dispersion is measured using the UV-Vis-NIR spectrophotometer to determine the initial LSPR peak wavelength.

  • Refractive Index Sensitivity Measurement: The solvent is systematically exchanged with other solvents of different refractive indices. The absorption spectrum is recorded for each solvent.

  • Data Analysis: The LSPR peak wavelength is plotted against the refractive index of the solvent. The slope of this plot gives the refractive index sensitivity of the nanostructures.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

SPR_Principle Light Polarized Light Prism Prism Light->Prism GoldFilm Gold Film Prism->GoldFilm Total Internal Reflection Detector Detector GoldFilm->Detector Reflected Light Analyte Analyte Binding Analyte->GoldFilm Changes Refractive Index SPR_Signal SPR Signal Shift Detector->SPR_Signal

Caption: Principle of a prism-based Surface Plasmon Resonance (SPR) sensor.

LSPR_Mechanism cluster_0 Incident Light cluster_1 Nanoparticle Interaction cluster_2 Optical Response IncidentLight Electromagnetic Wave Nanoparticle Metallic Nanoparticle IncidentLight->Nanoparticle ElectronCloud Electron Cloud Oscillation Nanoparticle->ElectronCloud Excitation LSPR Localized Surface Plasmon Resonance ElectronCloud->LSPR Collective Oscillation AbsorptionScattering Strong Light Absorption & Scattering LSPR->AbsorptionScattering

Caption: Mechanism of Localized Surface Plasmon Resonance (LSPR) in a metallic nanoparticle.

Synthesis_Workflow A Prepare Sodium Nanoparticle Dispersion C Slow Injection of Gold Precursor A->C B Prepare Chloroauric Acid Solution B->C D Formation of Na@Au Core-Shell Nanoparticles C->D E Purification via Centrifugation D->E F Characterization (TEM, EDX) E->F

Caption: Proposed workflow for the synthesis of Na@Au core-shell nanoparticles.

Conclusion and Future Outlook

While the field of gold-sodium nanostructures is still in its infancy, the theoretical advantages offered by the low optical loss of sodium make it a compelling area for future research. This technical guide has outlined the fundamental principles of SPR and LSPR, presented the relevant properties of gold and sodium, and proposed experimental pathways for the synthesis and characterization of these novel bimetallic nanoparticles. The development of stable and efficient gold-sodium nanostructures could lead to significant advancements in SPR-based sensing technologies, with potential impacts on medical diagnostics, drug discovery, and environmental monitoring. Further experimental investigation is crucial to validate the theoretical predictions and unlock the full potential of these promising nanomaterials.

References

An In-depth Technical Guide to the Basic Interactions Between Gold Surfaces and Sodium Electrolytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental interactions occurring at the interface between gold surfaces and sodium-based electrolytes. The content herein is curated for professionals in research, scientific, and pharmaceutical development fields, offering detailed experimental protocols, quantitative data summaries, and visual representations of key concepts and workflows.

Core Principles of the Gold-Sodium Electrolyte Interface

The interaction between a gold surface and a sodium electrolyte is a complex interplay of electrostatic forces, chemical adsorption, and the structuring of the solvent, typically water. At the heart of this interaction is the formation of an electrical double layer (EDL). When a gold electrode is immersed in a sodium electrolyte solution, a charge builds up on the gold surface, which is balanced by an accumulation of counter-ions (Na⁺) and a depletion of co-ions from the electrolyte in the near-surface region. This arrangement of charge creates a strong electric field at the interface, influencing the behavior of ions and molecules in its vicinity.

The structure of this EDL is critical in a wide range of applications, from electrochemical sensing and catalysis to the stability of gold nanoparticles in biological systems. The specific adsorption of ions, where ions form a direct chemical bond with the gold surface, can significantly alter the properties of the interface. Sodium ions, in particular, can adsorb onto the gold surface, with the extent of adsorption being dependent on factors such as the electrode potential, the crystallographic orientation of the gold surface, and the nature of the anion in the electrolyte.[1][2][3]

Quantitative Data Summary

The following tables summarize key quantitative data derived from experimental and computational studies of the gold-sodium electrolyte interface.

Table 1: Potential of Zero Charge (PZC) of Gold Electrodes in Sodium Electrolytes

The Potential of Zero Charge is the electrode potential at which the net charge on the electrode surface is zero. It is a fundamental property of the electrode-electrolyte interface and is highly sensitive to the electrolyte composition and the electrode surface structure.

Gold SurfaceElectrolytePZC (V vs. SHE)Reference ElectrodeComments
Au(111)0.1 M NaClO₄~0.5 - 0.7Ag/AgClThe exact value can be influenced by surface reconstruction.[4]
Polycrystalline Au0.1 M Na₂SO₄~0.18 - 0.28Ag/AgClPZC can vary with the distribution of crystal facets on the polycrystalline surface.[5]
Polycrystalline Au10 mM Na₂SO₄~0.18Ag/AgClMeasured using scanning electrochemical cell microscopy.[5]

Table 2: Interfacial Capacitance of Gold Electrodes in Sodium Chloride Solutions

The interfacial capacitance is a measure of the ability of the electrical double layer to store charge. It is influenced by the thickness of the double layer and the dielectric properties of the interfacial region.

Gold SurfaceElectrolyteCapacitance (μF/cm²)MethodComments
Au(100)1 M NaCl~13Molecular DynamicsValue is for a specific model with a tuned Gaussian width to represent metallicity.[2][3]
Au electrode1 M NaCl5 - 13Molecular DynamicsThe capacitance is shown to be sensitive to the parameters used in the simulation to model the gold's metallicity.[2]
Au electrodePure Water5Molecular DynamicsFor comparison with the NaCl solution.[2]

Table 3: Adsorption Energy of Sodium on Gold Surfaces (from DFT calculations)

Density Functional Theory (DFT) calculations provide theoretical insights into the energetics of ion adsorption on surfaces. The adsorption energy indicates the strength of the interaction between the sodium ion and the gold surface.

Gold SurfaceAdsorbed SpeciesAdsorption Energy (eV)Adsorption SiteComments
Si(111)√3 × √3-AuNaNot explicitly stated, but adsorption is favorableT4 sites at the centers of surface Si trimersThis is a modified gold surface, but indicates favorable Na adsorption.[6]
Au(111)BH₄⁻--While not Na⁺, this study on a similar electrolyte component shows the utility of DFT in determining adsorption energies.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these studies.

Preparation of Gold Thin Film Electrodes

Gold thin films are commonly used as well-defined surfaces for studying interfacial phenomena.

Objective: To prepare a clean and smooth gold surface for electrochemical and surface analysis experiments.

Materials:

  • Substrate (e.g., silicon wafer, glass slide, or flexible polyimide film)[8]

  • Adhesion layer metal (e.g., chromium or titanium)[8]

  • High-purity gold (99.99% or higher)

  • Physical Vapor Deposition (PVD) system (sputtering or thermal evaporation)[9][10]

  • Cleaning solvents (e.g., acetone, isopropanol, deionized water)

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrate by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrate with a stream of high-purity nitrogen.

  • Adhesion Layer Deposition: In the PVD system, deposit a thin adhesion layer (e.g., 2-5 nm of Cr or Ti) onto the cleaned substrate. This layer is crucial for the adhesion of the gold film.[8]

  • Gold Deposition: Without breaking vacuum, deposit a gold film of the desired thickness (typically 50-200 nm) onto the adhesion layer. The deposition rate should be controlled to ensure a smooth surface.[8][9]

  • Annealing (Optional): For creating well-defined crystal facets (e.g., Au(111)), the deposited film can be annealed in a furnace under a controlled atmosphere. Flame annealing is another common technique for preparing polycrystalline gold electrodes.

  • Characterization: Characterize the surface morphology and roughness using Atomic Force Microscopy (AFM) and the crystallographic orientation using X-ray Diffraction (XRD).

Cyclic Voltammetry (CV) of Gold Electrodes

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior and interfacial properties of the gold electrode.

Objective: To characterize the electrochemical behavior of a gold electrode in a sodium electrolyte and to determine parameters such as the potential of zero charge.

Materials:

  • Potentiostat

  • Three-electrode electrochemical cell (working electrode: gold; reference electrode: e.g., Ag/AgCl or Saturated Calomel Electrode (SCE); counter electrode: e.g., platinum wire)

  • Sodium electrolyte solution (e.g., 0.1 M NaClO₄ or 0.1 M Na₂SO₄), deaerated with an inert gas (e.g., argon or nitrogen) for at least 20 minutes before the experiment.

  • Polishing materials (e.g., alumina (B75360) slurries of different particle sizes) for solid gold electrodes.[11]

Procedure:

  • Electrode Preparation:

    • For a solid gold electrode, polish it to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).[11] Rinse thoroughly with deionized water between polishing steps and sonicate in deionized water to remove any polishing debris.

    • For a gold thin film electrode, it can often be used as-prepared after rinsing with deionized water.

  • Electrochemical Cleaning: Before each experiment, electrochemically clean the gold electrode by cycling the potential in a deaerated supporting electrolyte (e.g., 0.5 M H₂SO₄) until a stable and characteristic voltammogram for clean gold is obtained.[12] This process removes surface contaminants.

  • Cyclic Voltammetry Measurement:

    • Assemble the three-electrode cell with the cleaned gold working electrode, the reference electrode, and the counter electrode.

    • Fill the cell with the deaerated sodium electrolyte solution.

    • Set the potential window for the cyclic voltammogram. This window should be chosen to cover the region of interest, including the double-layer charging region and any redox features, while avoiding potentials that could lead to extensive gold oxidation or reduction of the solvent.

    • Set the scan rate (e.g., 50 mV/s). Multiple scan rates can be used to investigate the kinetics of the interfacial processes.[11][13]

    • Run the cyclic voltammetry experiment for several cycles until a stable voltammogram is obtained.

  • Data Analysis: The resulting voltammogram provides information on the capacitive charging of the double layer, the potential of zero charge (which can be estimated from the minimum in the capacitive current), and any faradaic processes occurring at the electrode surface.

In-situ Atomic Force Microscopy (AFM) of the Gold-Electrolyte Interface

In-situ AFM allows for the real-space visualization of the gold surface topography at the nanoscale while it is immersed in the electrolyte and under electrochemical control.

Objective: To observe potential-induced changes in the gold surface morphology and the structure of the adsorbed ion layers.

Materials:

  • Atomic Force Microscope equipped with an electrochemical cell and a potentiostat.

  • AFM probes suitable for liquid imaging (e.g., silicon nitride cantilevers).

  • The same three-electrode setup and deaerated electrolyte as for cyclic voltammetry.

Procedure:

  • Cell Assembly: Assemble the electrochemical AFM cell, ensuring a good seal to prevent electrolyte leakage. The gold electrode serves as the working electrode and the substrate for imaging.

  • Initial Imaging: Before applying a potential, obtain a stable AFM image of the gold surface in the electrolyte to establish a baseline topography.

  • Electrochemical Control: Apply a desired potential to the gold working electrode using the potentiostat.

  • In-situ Imaging: Acquire AFM images of the surface as a function of the applied potential. The potential can be held constant, swept, or cycled while imaging.

  • Force Measurements: In addition to topographical imaging, force-distance curves can be acquired to probe the forces between the AFM tip and the gold surface, providing information about the properties of the electrical double layer.

  • Data Analysis: Analyze the sequence of AFM images to identify changes in surface morphology, such as the formation of adlayers, surface reconstruction, or corrosion, as a function of the applied potential.

Surface-Enhanced Raman Spectroscopy (SERS) of the Gold-Electrolyte Interface

SERS is a highly sensitive technique for obtaining vibrational spectra of molecules and ions at the gold surface, providing chemical-specific information about the interfacial region.

Objective: To identify the chemical species present at the gold-electrolyte interface and to study their orientation and interaction with the surface.

Materials:

  • Raman spectrometer coupled to a microscope.

  • Laser source (e.g., 532 nm, 633 nm, or 785 nm).

  • SERS-active gold substrate (e.g., electrochemically roughened gold electrode, gold nanoparticles, or nanostructured gold films).

  • Spectroelectrochemical cell that allows for both electrochemical control and optical access to the electrode surface.

  • The same three-electrode setup and deaerated electrolyte as for cyclic voltammetry.

Procedure:

  • SERS Substrate Preparation: The enhancement of the Raman signal is critically dependent on the nanostructure of the gold surface. A common method to prepare a SERS-active gold electrode is by electrochemical roughening, which involves repeated oxidation-reduction cycles in a chloride-containing solution.

  • Cell Assembly: Assemble the spectroelectrochemical cell with the SERS-active gold working electrode.

  • Spectra Acquisition:

    • Focus the laser onto the gold surface through the electrolyte.

    • Acquire a background Raman spectrum of the gold electrode in the electrolyte at the open-circuit potential.

    • Apply a desired potential to the working electrode and acquire SERS spectra.

    • Collect spectra at various potentials to study potential-dependent changes in the interfacial species.

  • Data Analysis: Analyze the SERS spectra to identify the vibrational modes of the adsorbed ions and solvent molecules. The peak positions, intensities, and widths provide information about the chemical identity, concentration, orientation, and binding of the species at the interface.

Visualizations of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate fundamental concepts and experimental workflows related to the gold-sodium electrolyte interface.

G cluster_electrode Gold Electrode cluster_interface Electrical Double Layer cluster_electrolyte Bulk Electrolyte gold_surface Gold Surface inner_helmholtz Inner Helmholtz Plane (Specifically Adsorbed Anions) gold_surface->inner_helmholtz Adsorption outer_helmholtz Outer Helmholtz Plane (Hydrated Na+ ions) inner_helmholtz->outer_helmholtz Electrostatic Interaction diffuse_layer Diffuse Layer (Ion Gradient) outer_helmholtz->diffuse_layer bulk Na+ and Anions in Solution diffuse_layer->bulk Concentration Gradient

Caption: Structure of the Electrical Double Layer at the Gold-Electrolyte Interface.

G start Start prep Prepare Gold Electrode (Polishing/Cleaning) start->prep cell Assemble 3-Electrode Cell prep->cell deaeration Deaerate Electrolyte cell->deaeration cv Perform Cyclic Voltammetry deaeration->cv analysis Analyze Voltammogram (PZC, Capacitance) cv->analysis end End analysis->end

Caption: Experimental Workflow for Cyclic Voltammetry of a Gold Electrode.

G cluster_exp In-situ AFM Experiment start Assemble EC-AFM Cell image_ocp Image Surface at Open Circuit Potential start->image_ocp apply_potential Apply Potential with Potentiostat image_ocp->apply_potential image_potential Image Surface under Applied Potential apply_potential->image_potential change_potential Change Potential image_potential->change_potential Iterate analysis Analyze Image Sequence image_potential->analysis Finish change_potential->apply_potential

Caption: Logical Flow for an In-situ Electrochemical AFM Experiment.

References

Golden Revival: A Technical Deep Dive into Gold-Sodium Compounds for Chrysotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysotherapy, the use of gold compounds for medicinal purposes, has a long and storied history in the treatment of rheumatoid arthritis (RA). Among the earliest and most prominent of these agents is the injectable gold salt, sodium aurothiomalate (B1210753). Despite the advent of newer biologic and targeted synthetic disease-modifying antirheumatic drugs (DMARDs), a comprehensive understanding of the mechanisms and clinical efficacy of gold-sodium compounds remains crucial for contextualizing current therapeutic strategies and exploring novel applications. This technical guide provides an in-depth literature review of gold-sodium compounds, with a focus on sodium aurothiomalate, presenting quantitative clinical data, detailed experimental protocols, and a visual exploration of its molecular mechanisms of action. Historically, gold therapy has been a cornerstone in managing progressive rheumatoid arthritis, particularly for patients who are refractory to conventional treatments like aspirin-like agents[1]. While its use has diminished, the unique immunomodulatory properties of gold compounds continue to warrant scientific investigation.

Mechanism of Action: An Immunomodulatory Cascade

The precise mechanism of action of sodium aurothiomalate is not fully elucidated but is known to be multifactorial, targeting various components of the immune system. It is broadly classified as a disease-modifying antirheumatic drug (DMARD) that works by suppressing the body's overactive immune response, thereby reducing inflammation and slowing the progression of RA[2][3].

Key mechanistic aspects include:

  • Inhibition of Macrophage and Monocyte Function: Gold compounds have been shown to accumulate in macrophages and inhibit their maturation and function[4][5]. This includes a reduction in phagocytosis and the release of inflammatory mediators.

  • Modulation of Cytokine Production: Sodium aurothiomalate can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins, which are key drivers of inflammation in the rheumatoid synovium[6].

  • Interference with Cellular Signaling Pathways: A significant aspect of its mechanism involves the inhibition of intracellular signaling cascades. Notably, gold sodium thiomalate has been shown to inhibit the activity of Protein Kinase C (PKC), a critical enzyme in T-cell activation[7]. Furthermore, it can suppress the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression[8]. There is also evidence to suggest an influence on the AP-1 signaling pathway.

Data Presentation: Clinical Efficacy of Sodium Aurothiomalate

The clinical efficacy of sodium aurothiomalate has been evaluated in numerous clinical trials, often in comparison to placebo or other DMARDs. While many of these studies were conducted several decades ago, they provide valuable insights into the therapeutic potential of this compound. The following tables summarize key quantitative data from comparative clinical trials.

Trial Treatment Arms Duration Key Efficacy Outcomes Adverse Events
Schattenkirchner et al. (1982)[9][10]Sodium Aurothiomalate (GSTM) vs. Auranofin (AF)> 6 monthsBoth groups showed improvement in articular index, grip strength, pain, morning stiffness, and global assessment.Diarrhea was more common with AF; rash and pruritus were more common with GSTM. Withdrawals due to adverse events were uncommon in both groups.
Harth et al. (1987)[11]Sodium Aurothiomalate (SATM) vs. Auranofin2 yearsBoth groups showed significant improvement in disease activity indices.Adverse reactions were a more common reason for withdrawal from SATM, while insufficient therapeutic response was more common with Auranofin.
A prospective controlled, double-blind multicenter trial[12]Sodium Aurothiomalate (GST) vs. Auranofin vs. Placebo20 weeksBoth auranofin and GST were superior to placebo in improving the number of painful/tender joints, joint pain/tenderness scores, physician's assessment of disease activity, and decreasing erythrocyte sedimentation rate. GST was also superior to placebo in improving joint swelling scores, anemia, thrombocytosis, and rheumatoid factor.Withdrawals for adverse effects were five times more frequent with GST. Thrombocytopenia, proteinuria, elevated liver enzymes, "nitritoid" reactions, and "gold pneumonitis" were observed only in the GST group.
A double-blind, randomized studySulfasalazine (SSZ) vs. Gold Sodium Thiomalate (GST) vs. Placebo37 weeksBoth SSZ and GST showed a significant decrease in erythrocyte sedimentation rate and an increase in grip strength compared to placebo.41% of patients on GST withdrew due to adverse reactions (rash, stomatitis, proteinuria), compared to 16% on SSZ (rash, gastrointestinal distress).
A prospective, double-blind, randomized studyMethotrexate (B535133) (MTX) vs. Gold Sodium Thiomalate (GSTM)26 weeksBoth groups showed statistically significant improvement in clinical efficacy variables compared to baseline. No statistically significant differences were observed between the two groups at 26 weeks.6 of 17 patients on GSTM withdrew due to toxicity, compared to 2 of 18 on MTX.
A comparative study[12]Intramuscular Gold (GST) vs. Methotrexate (MTX)48 weeksBoth groups experienced a significant improvement in erythrocyte sedimentation rate, C-reactive protein, Ritchie Articular Index, and pain score. No significant differences in efficacy were found between the two groups.Withdrawals for toxicity were significantly more common with GST (43%) compared to MTX (19%).

Experimental Protocols

Synthesis of Sodium Aurothiomalate

A common method for the synthesis of sodium aurothiomalate involves the reaction of thiomalic acid with a gold(I) source. The following protocol is based on established methods:

  • Preparation of Gold(I) Iodide: A solution of gold(III) chloride is reacted with potassium iodide to precipitate gold(I) iodide.

  • Reaction with Thiomalic Acid: The freshly prepared gold(I) iodide is then reacted with an aqueous solution of thiomalic acid.

  • Neutralization and Precipitation: The resulting solution is neutralized with sodium hydroxide. The sodium aurothiomalate is then precipitated by the addition of a suitable organic solvent, such as ethanol (B145695) or methanol.

  • Purification: The precipitate is collected, washed with the organic solvent, and dried to yield the final product.

In Vitro Macrophage Inhibition Assay

This protocol outlines a general procedure to assess the inhibitory effect of sodium aurothiomalate on macrophage function:

  • Cell Culture: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages in culture, or use a macrophage-like cell line (e.g., THP-1).

  • Treatment: Treat the macrophages with varying concentrations of sodium aurothiomalate for a predetermined period (e.g., 24-48 hours). Include an untreated control group.

  • Stimulation: Stimulate the macrophages with an inflammatory agent such as lipopolysaccharide (LPS).

  • Assessment of Inhibition: Measure the production of inflammatory mediators (e.g., TNF-α, IL-6) in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA). Additionally, assess cell viability using a standard assay (e.g., MTT or LDH). The IC50 value (the concentration at which 50% of the inflammatory response is inhibited) can then be calculated.

Protein Kinase C (PKC) Activity Assay

This protocol describes a method to determine the effect of sodium aurothiomalate on PKC activity:

  • Enzyme and Substrate Preparation: Use a commercially available PKC assay kit or prepare purified PKC and a specific substrate peptide.

  • Inhibitor Incubation: Pre-incubate the purified PKC with various concentrations of sodium aurothiomalate.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP) and the substrate peptide to the enzyme-inhibitor mixture.

  • Detection of Phosphorylation: After a set incubation time, stop the reaction and measure the amount of phosphorylated substrate. This can be done by separating the phosphorylated peptide from the unreacted ATP (e.g., using phosphocellulose paper) and quantifying the radioactivity.

  • Data Analysis: Calculate the percentage of PKC inhibition at each concentration of sodium aurothiomalate to determine the IC50 value.

Mandatory Visualization

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis cluster_data Data Interpretation PBMC Isolate PBMCs from Blood Monocytes Isolate Monocytes PBMC->Monocytes Macrophages Differentiate into Macrophages Monocytes->Macrophages Treatment Treat with Sodium Aurothiomalate Macrophages->Treatment Stimulation Stimulate with LPS Treatment->Stimulation ELISA Measure Cytokine Release (ELISA) Stimulation->ELISA Viability Assess Cell Viability (MTT/LDH) Stimulation->Viability IC50 Calculate IC50 ELISA->IC50

Caption: Experimental workflow for in vitro macrophage inhibition assay.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation SodiumAurothiomalate Sodium Aurothiomalate SodiumAurothiomalate->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Gene Pro-inflammatory Gene Transcription DNA->Gene

Caption: Inhibition of the NF-κB signaling pathway by sodium aurothiomalate.

pkc_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects TCR T-Cell Receptor PLC PLC TCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ IP3->Ca2 Releases Ca2->PKC Activates Tcell_activation T-Cell Activation & Proliferation PKC->Tcell_activation SodiumAurothiomalate Sodium Aurothiomalate SodiumAurothiomalate->PKC Inhibits

Caption: Inhibition of the Protein Kinase C (PKC) signaling pathway.

References

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide to Turkevich Synthesis of Gold Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Turkevich method, first developed in 1951, remains a cornerstone for the synthesis of gold nanoparticles (AuNPs) due to its simplicity, reproducibility, and cost-effectiveness.[1][2] This aqueous-based approach utilizes the reduction of chloroauric acid (HAuCl₄) by sodium citrate (B86180). In this reaction, sodium citrate serves a dual role: as a reducing agent, it donates electrons to reduce Au³⁺ ions to metallic gold (Au⁰), and as a capping agent, it forms a layer of citrate ions on the nanoparticle surface, preventing aggregation and ensuring colloidal stability.[2] The resulting spherical AuNPs typically range in size from 10 to 20 nm, but can be tuned by modifying reaction parameters.[2] These nanoparticles have found widespread applications in various fields, including diagnostics, drug delivery, and medical imaging, owing to their unique optical and electronic properties.[2]

Principle and Mechanism

The synthesis of gold nanoparticles via the Turkevich method is a wet-chemical process initiated by heating a solution of chloroauric acid to its boiling point, followed by the addition of a sodium citrate solution. The citrate ions reduce the gold ions from Au³⁺ to Au⁰. This leads to the formation of gold atoms, which then act as nucleation centers. As the reaction progresses, more gold atoms are formed and deposit onto these nuclei, causing the nanoparticles to grow. The citrate ions also adsorb onto the surface of the growing nanoparticles, creating a negatively charged shell that electrostatically stabilizes the particles and prevents them from aggregating. The size of the resulting nanoparticles is primarily determined by the molar ratio of citrate to gold; a higher citrate concentration leads to the formation of a larger number of smaller nanoparticles.[1]

Experimental Protocol

This protocol outlines the synthesis of gold nanoparticles with a target diameter of approximately 20 nm.

Materials:

  • Gold (III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized water (18.2 MΩ·cm)

Equipment:

  • 250 mL round-bottom flask

  • Condenser

  • Heating mantle with magnetic stirring capabilities

  • Magnetic stir bar

  • Volumetric flasks and pipettes

  • Glass vials for storage

Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of HAuCl₄ by dissolving the appropriate amount of HAuCl₄·3H₂O in deionized water.

    • Prepare a 34 mM solution of trisodium citrate by dissolving the appropriate amount of Na₃C₆H₅O₇·2H₂O in deionized water.

  • Reaction Setup:

    • Add 100 mL of the 1 mM HAuCl₄ solution to the 250 mL round-bottom flask containing a magnetic stir bar.

    • Set up the flask in the heating mantle and attach the condenser.

    • Begin stirring the HAuCl₄ solution.

  • Synthesis:

    • Heat the HAuCl₄ solution to a rolling boil.

    • Once boiling, rapidly inject 4 mL of the 34 mM trisodium citrate solution into the flask while maintaining vigorous stirring.

    • Observe the color change of the solution. It will typically progress from a pale yellow to colorless, then to a grayish hue, and finally to a deep ruby red, indicating the formation of gold nanoparticles.[2]

    • Continue boiling and stirring the solution for an additional 15-30 minutes to ensure the reaction is complete.

  • Cooling and Storage:

    • After the designated reaction time, turn off the heat and allow the solution to cool to room temperature while continuing to stir.

    • Once cooled, the colloidal gold solution can be stored in clean glass vials at 4°C for several weeks.

Characterization

The synthesized gold nanoparticles should be characterized to determine their size, size distribution, and optical properties.

  • UV-Visible (UV-Vis) Spectroscopy: Gold nanoparticles exhibit a characteristic Surface Plasmon Resonance (SPR) peak. For nanoparticles in the 20 nm range, this peak is typically observed around 520 nm. The position and shape of the SPR peak can provide information about the size and aggregation state of the nanoparticles.

  • Dynamic Light Scattering (DLS): DLS is used to measure the hydrodynamic diameter and the polydispersity index (PDI) of the nanoparticles in solution. A low PDI value (typically < 0.2) indicates a narrow size distribution.[1][3][4]

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and morphology.

Data Presentation

The size of the gold nanoparticles synthesized by the Turkevich method can be controlled by varying the molar ratio of sodium citrate to chloroauric acid and the reaction temperature. The following table summarizes the expected nanoparticle sizes based on different molar ratios, as reported in the literature.

Molar Ratio (Citrate:Au)Mean Diameter (nm)Standard Deviation (nm)Polydispersity Index (PDI)Reference
2.815-< 0.2[1][4]
2.5~20-< 0.2[4]
1.550-> 0.2[1][4]

Note: The exact size and PDI can vary based on specific laboratory conditions.

Experimental Workflow

Turkevich_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_post Post-Synthesis cluster_char Characterization HAuCl4_sol Prepare 1 mM HAuCl₄ Solution Citrate_sol Prepare 34 mM Sodium Citrate Solution Heat_HAuCl4 Heat HAuCl₄ Solution to Boiling HAuCl4_sol->Heat_HAuCl4 Add_Citrate Rapidly Add Sodium Citrate Solution Citrate_sol->Add_Citrate Heat_HAuCl4->Add_Citrate Vigorous Stirring Reaction Boil and Stir for 15-30 min Add_Citrate->Reaction Cooling Cool to Room Temperature Reaction->Cooling Storage Store at 4°C Cooling->Storage UV_Vis UV-Vis Spectroscopy Storage->UV_Vis DLS Dynamic Light Scattering Storage->DLS TEM Transmission Electron Microscopy Storage->TEM

Caption: Experimental workflow for the Turkevich synthesis of gold nanoparticles.

References

Application Notes and Protocols for Sodium Thiosulfate Leaching of Gold from Ore

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the leaching of gold from ore using sodium thiosulfate (B1220275) as a lixiviant. This method presents a non-toxic alternative to traditional cyanidation, particularly effective for treating complex and carbonaceous gold ores. The protocols described herein are based on established laboratory-scale experiments and are intended to guide researchers in setting up their own studies.

Introduction

Sodium thiosulfate leaching is an alternative hydrometallurgical process for gold extraction. The process typically involves a solution of sodium thiosulfate, an oxidant (often copper(II) ions), and a stabilizing agent like ammonia (B1221849). The overall chemical reaction for the dissolution of gold in an ammoniacal thiosulfate solution can be summarized as follows:

2 Au + ½ O₂ + 4 S₂O₃²⁻ + H₂O → 2 Au(S₂O₃)₂³⁻ + 2 OH⁻[1]

The presence of copper (II) ions significantly accelerates the reaction rate, acting as a catalyst.[2][3] Ammonia plays a crucial role in stabilizing the copper(II) ions and maintaining the desired pH of the leaching solution.[2][3]

Recent advancements have also explored the use of glycine (B1666218) as a stabilizer in place of ammonia, demonstrating comparable or even improved gold recovery rates while avoiding the generation of toxic effluents.[4]

Experimental Protocols

Protocol 1: Standard Ammoniacal Thiosulfate Leaching of Gold Ore

This protocol outlines a standard batch leaching experiment to determine the gold recovery from a given ore sample.

1. Materials and Reagents:

  • Gold ore, ground to a desired particle size (e.g., 90% passing through 75 μm)[5]

  • Sodium thiosulfate (Na₂S₂O₃)

  • Copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Ammonia solution (NH₃)

  • Deionized water

  • pH meter

  • Mechanical stirrer

  • Reaction vessel (e.g., 1L three-necked glass reactor)[5]

  • Filtration apparatus

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for gold analysis

2. Procedure:

  • Prepare the leaching solution by dissolving the desired amounts of sodium thiosulfate, copper sulfate, and ammonia in deionized water. The concentrations can be varied to optimize the process (see Table 1 for typical ranges).

  • Place a known mass of the ground gold ore into the reaction vessel to achieve a specific pulp density (e.g., 20%).[2]

  • Add the prepared leaching solution to the reaction vessel.

  • Commence stirring at a constant rate (e.g., 400 rpm) to keep the solid particles in suspension.[2][5]

  • Monitor and maintain the pH of the slurry at the desired level (typically between 9 and 11) using the ammonia solution.[6]

  • Maintain the temperature of the slurry at the desired level (e.g., 25°C, 40°C, or 60°C).[2][4][6]

  • Collect slurry samples at regular time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours).

  • Filter the samples immediately to separate the pregnant leach solution from the solid residue.

  • Analyze the gold concentration in the pregnant leach solution using AAS or ICP-MS.

  • Calculate the gold recovery based on the initial gold content of the ore.

Protocol 2: Thiosulfate-Glycine Leaching of Gold Ore

This protocol describes a variation of the thiosulfate leaching process using glycine as a stabilizer.

1. Materials and Reagents:

  • Gold ore, ground to a desired particle size

  • Sodium thiosulfate (Na₂S₂O₃)

  • Copper sulfate pentahydrate (CuSO₄·5H₂O)

  • Glycine (C₂H₅NO₂)

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Potassium permanganate (B83412) (KMnO₄) as an additional oxidant (optional)[4]

  • Deionized water

  • Standard laboratory equipment as listed in Protocol 1

2. Procedure:

  • Prepare the leaching solution by dissolving sodium thiosulfate, copper sulfate, and glycine in deionized water.

  • Place a known mass of the ground gold ore into the reaction vessel.

  • Add the leaching solution to achieve the desired pulp density (e.g., 15%).[4]

  • Adjust the initial pH of the slurry to the desired value (e.g., 9.3) using NaOH.[4]

  • Commence stirring at a constant rate (e.g., 750 RPM).[4]

  • Maintain the temperature of the slurry (e.g., 60°C).[4]

  • If using, add potassium permanganate solution periodically (e.g., every 2 hours).[4]

  • Collect and process slurry samples as described in Protocol 1.

  • Analyze the gold concentration in the pregnant leach solution to determine recovery.

Data Presentation

The following tables summarize typical experimental parameters and reported gold recoveries from various studies on sodium thiosulfate leaching.

Table 1: Typical Experimental Parameters for Ammoniacal Thiosulfate Leaching

ParameterRangeUnitReference
Sodium Thiosulfate (Na₂S₂O₃)0.05 - 2M[2]
Copper Sulfate (CuSO₄)0.05 - 0.15M[2][6][7]
Ammonia (NH₃)0.1 - 3M[2]
pH9 - 11.4-[3][6]
Temperature25 - 60°C[2][4]
Pulp Density10 - 30% solids[8]
Stirring Speed400 - 750rpm[2][4]
Leaching Time1 - 40hours[2][6]

Table 2: Gold Recovery under Various Leaching Conditions

Thiosulfate SystemNa₂S₂O₃ (M)CuSO₄ (mM)Stabilizer (M)Temp (°C)Time (h)Gold Recovery (%)Reference
Ammoniacal0.7520% v/v NH₃ soln60658[4]
Ammoniacal1501 M NH₃Ambient2469.6[7]
Glycine0.751.75 M Glycine60689.3[4]
Ammoniacal (High Cu Ore)0.31501.5 M NH₃4032>90[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a laboratory-scale gold leaching experiment using sodium thiosulfate.

Caption: Experimental workflow for sodium thiosulfate leaching of gold.

Chemical Signaling Pathway

This diagram illustrates the key chemical reactions and interactions in the copper-ammonia catalyzed thiosulfate leaching of gold.

G cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products Au Gold (Au) Au_S2O3 Gold Thiosulfate Complex [Au(S₂O₃)₂]³⁻ Au->Au_S2O3 S2O3 Thiosulfate (S₂O₃²⁻) S2O3->Au_S2O3 O2 Oxygen (O₂) Cu_S2O3_1 Cu(S₂O₃)₃⁵⁻ O2->Cu_S2O3_1 Regenerates Oxidant NH3 Ammonia (NH₃) Cu_NH3_2 Cu(NH₃)₄²⁺ (Oxidant) NH3->Cu_NH3_2 Stabilizes Cu²⁺ Cu_NH3_2->Cu_S2O3_1 Reduction Cu_NH3_2->Au_S2O3 Oxidizes Au Cu_S2O3_1->Cu_NH3_2 Oxidation OH Hydroxide (OH⁻)

Caption: Chemical pathway for copper-ammonia catalyzed gold leaching.

References

Application Notes and Protocols: Controlling Gold Nanoparticle Size and Shape with Sodium Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of gold nanoparticles (AuNPs) with precise control over their size and shape is of paramount importance for a wide range of applications, including diagnostics, drug delivery, and catalysis.[1] The citrate (B86180) reduction method, pioneered by Turkevich and further developed by Frens, remains a cornerstone technique for AuNP synthesis due to its simplicity, reproducibility, and the ability to tune nanoparticle dimensions.[1][2] In this method, trisodium (B8492382) citrate acts as both a reducing agent, converting gold ions (Au³⁺) to elemental gold (Au⁰), and a capping agent, stabilizing the newly formed nanoparticles and preventing their aggregation.[1][3] This document provides detailed application notes and experimental protocols for controlling AuNP size and shape using sodium citrate.

Mechanism of Size and Shape Control

The formation of gold nanoparticles via the citrate reduction method is a complex process involving nucleation and subsequent growth. The concentration of sodium citrate is a critical parameter that influences the final particle size.[4] Generally, a higher concentration of citrate leads to the formation of smaller nanoparticles.[5] This is attributed to a faster nucleation rate, resulting in a larger number of smaller seeds.[2] Conversely, a lower citrate concentration results in larger nanoparticles.[6]

The pH of the reaction mixture also plays a significant role. The solution's pH, which is influenced by the sodium citrate concentration, affects the reduction potential of the gold precursor and the charge of the citrate ions.[7][8] Different reaction pathways have been identified depending on the pH, with a switch point around pH 6.2-6.5.[7] Below this pH, a pathway involving the formation of nanowire intermediates has been observed, while at a higher pH, a more conventional nucleation and growth mechanism dominates.[7]

Temperature is another key factor influencing the reaction kinetics. Lower temperatures generally lead to a slower reduction and nucleation rate, which can result in smaller nanoparticles.[9]

Experimental Protocols

The following protocols are based on the well-established Turkevich and Frens methods for the synthesis of gold nanoparticles.

Protocol 1: Synthesis of ~20 nm Gold Nanoparticles (Turkevich Method)

This protocol is a standard procedure for synthesizing spherical gold nanoparticles with a diameter of approximately 20 nm.[1]

Materials:

  • Tetrachloroauric acid (HAuCl₄) solution (1.0 mM)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) solution (1% w/v, which is approximately 34 mM)

  • High-purity water (e.g., Milli-Q)

  • Clean glassware (all glassware should be thoroughly cleaned, for example, with aqua regia, and rinsed with high-purity water)

Procedure:

  • In a 50 mL Erlenmeyer flask or beaker equipped with a magnetic stir bar, add 20 mL of 1.0 mM HAuCl₄ solution.[10]

  • Place the flask on a stirring hotplate and bring the solution to a rolling boil.[10]

  • While vigorously stirring, quickly add 2 mL of the 1% trisodium citrate solution to the boiling HAuCl₄ solution.[10]

  • The color of the solution will gradually change from pale yellow to gray, then to purple, and finally to a deep red or wine color, indicating the formation of gold nanoparticles.[1]

  • Continue heating and stirring for approximately 10 minutes until the color change is complete.[10]

  • Remove the flask from the heat and allow it to cool to room temperature while continuing to stir.

  • Store the resulting colloidal gold solution in a clean, dark glass bottle at 4°C for long-term stability.

Protocol 2: Size-Tunable Synthesis of Gold Nanoparticles (Frens Method)

This protocol, a modification of the Turkevich method, allows for the tuning of nanoparticle size by varying the molar ratio of sodium citrate to chloroauric acid.[6]

Materials:

  • Tetrachloroauric acid (HAuCl₄) solution (0.01% w/v)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) solutions of varying concentrations (e.g., 1%, 0.5%, 0.25%, etc.)

  • High-purity water

  • Clean glassware

Procedure:

  • To a 100 mL flask, add 50 mL of the 0.01% HAuCl₄ solution.

  • Bring the solution to a boil under constant stirring.

  • To the boiling solution, add a specific volume of the trisodium citrate solution. The volume and concentration of the citrate solution will determine the final nanoparticle size (refer to the data table below).

  • Continue boiling and stirring for 5-10 minutes.

  • Allow the solution to cool to room temperature.

  • The final color of the colloid will vary from orange-red for smaller particles to purple-red for larger particles.

Data Presentation

The following tables summarize the quantitative relationship between the synthesis parameters and the resulting gold nanoparticle size.

Table 1: Effect of Sodium Citrate to Gold Molar Ratio on Nanoparticle Size

Molar Ratio (NaCt:HAuCl₄)Resulting AuNP Diameter (nm)Polydispersity Index (PDI)
2.815< 0.20
2.4~20-30> 0.20 (bimodal distribution observed)
1.550Higher polydispersity, less spherical

Data compiled from multiple sources. The exact size may vary based on specific experimental conditions.[6][9]

Table 2: Frens Method - Citrate Concentration vs. Nanoparticle Size

Volume of 1% Sodium Citrate added to 50 mL 0.01% HAuCl₄Approximate AuNP Diameter (nm)
1.0 mL16
0.5 mL41
0.3 mL50
0.16 mL100

This table provides a general guideline. Precise sizes can be influenced by factors such as heating rate and stirring speed.

Visualizations

Gold Nanoparticle Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of gold nanoparticles using the citrate reduction method.

G Workflow for Citrate Reduction Synthesis of AuNPs cluster_prep Preparation cluster_synthesis Synthesis cluster_characterization Characterization & Storage prep_gold Prepare HAuCl₄ Solution heat_gold Heat HAuCl₄ Solution to Boiling prep_gold->heat_gold prep_citrate Prepare Sodium Citrate Solution add_citrate Rapidly Add Sodium Citrate Solution prep_citrate->add_citrate heat_gold->add_citrate reaction Reaction and Color Change (Nucleation & Growth) add_citrate->reaction cool Cool to Room Temperature reaction->cool store Store Colloidal Gold cool->store characterize Characterize Nanoparticles (UV-Vis, TEM, DLS) cool->characterize

Caption: Workflow for AuNP synthesis via citrate reduction.

Mechanism of Size Control by Sodium Citrate

This diagram illustrates the relationship between sodium citrate concentration and the resulting gold nanoparticle size.

G Mechanism of AuNP Size Control by Sodium Citrate cluster_high High Citrate Concentration cluster_low Low Citrate Concentration high_citrate [Sodium Citrate] ↑ fast_nucleation Faster Nucleation Rate high_citrate->fast_nucleation many_seeds More Nucleation Seeds fast_nucleation->many_seeds small_nps Smaller AuNPs many_seeds->small_nps low_citrate [Sodium Citrate] ↓ slow_nucleation Slower Nucleation Rate low_citrate->slow_nucleation few_seeds Fewer Nucleation Seeds slow_nucleation->few_seeds large_nps Larger AuNPs few_seeds->large_nps

Caption: Citrate concentration's effect on AuNP size.

References

Application Notes and Protocols for Surface Functionalization of Gold Nanoparticles with Sodium-Containing Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the surface functionalization of gold nanoparticles (AuNPs) using sodium-containing ligands. The primary focus is on the widely utilized sodium citrate (B86180) reduction method and subsequent ligand exchange reactions to introduce other sodium-containing functionalities. These protocols are essential for tailoring the surface chemistry of AuNPs for various applications, including drug delivery, diagnostics, and sensing.

Introduction

Gold nanoparticles possess unique optical and electronic properties that are highly dependent on their size, shape, and surface chemistry. Surface functionalization with specific ligands is a critical step in harnessing these properties for biomedical and other advanced applications. Sodium-containing ligands, particularly sodium citrate, are fundamental in AuNP synthesis, serving as both a reducing agent and a stabilizing capping layer. This initial citrate layer can be subsequently replaced by other ligands, such as thiol-containing molecules with sodium salts, to impart specific functionalities.

This application note details two primary protocols:

  • Protocol 1: De novo synthesis of citrate-capped gold nanoparticles (Turkevich Method).

  • Protocol 2: Ligand exchange on pre-synthesized nanoparticles.

Quantitative data from various studies are summarized in tables for easy comparison, and experimental workflows are visualized using diagrams.

Synthesis of Citrate-Capped Gold Nanoparticles (Turkevich Method)

The Turkevich method is a classic and widely used protocol for synthesizing monodisperse, spherical gold nanoparticles, typically in the 10-20 nm range.[1] In this method, sodium citrate reduces gold(III) ions to metallic gold while also adsorbing onto the nanoparticle surface to provide electrostatic stabilization.[2][3]

Experimental Protocol

This protocol is adapted from the McFarland et al. (2004) publication.[4]

Materials:

  • Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)

  • Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized water

  • Glassware (rinsed with aqua regia or piranha solution and thoroughly with deionized water)

  • Stirring hot plate and magnetic stir bar

Procedure:

  • Prepare a 1.0 mM HAuCl₄ solution: Dissolve the appropriate amount of HAuCl₄·3H₂O in deionized water. For example, to make a 10.0 mM stock solution, dissolve 1.0 g of HAuCl₄·3H₂O in 250 mL of deionized water. This stock solution can be stored in a brown bottle for extended periods. Dilute this stock solution to 1.0 mM for the synthesis.[4]

  • Prepare a 1% trisodium citrate solution: Dissolve 0.5 g of trisodium citrate dihydrate in 50 mL of deionized water. It is recommended to prepare this solution fresh before each synthesis.[4]

  • Synthesis: a. In a 50 mL Erlenmeyer flask, add 20 mL of the 1.0 mM HAuCl₄ solution.[4] b. Place the flask on a stirring hot plate and add a magnetic stir bar. c. Heat the solution to a rolling boil while stirring.[4] d. Once boiling, quickly add 2 mL of the 1% trisodium citrate solution to the rapidly stirring HAuCl₄ solution.[4] e. The solution will gradually change color from yellow to colorless, then to a deep red, indicating the formation of gold nanoparticles. f. Continue heating and stirring for approximately 10 minutes, or until the color change is complete.[4] g. Remove the flask from the heat and allow it to cool to room temperature.

Quantitative Data Summary
ParameterValueReference
HAuCl₄ Concentration1.0 mM[4]
Trisodium Citrate Concentration1% (w/v)[4]
Volume of HAuCl₄20 mL[4]
Volume of Trisodium Citrate2 mL[4]
Reaction TemperatureBoiling (~100 °C)[4]
Reaction Time~10 minutes[4]
Expected Nanoparticle Size~10-20 nm[1]
Resulting ColorDeep Red[4]

Experimental Workflow

Turkevich_Synthesis HAuCl4 1.0 mM HAuCl₄ Solution Heating Heat to Boiling HAuCl4->Heating 20 mL Citrate 1% Trisodium Citrate Solution Addition Rapid Addition Citrate->Addition 2 mL Heating->Addition Reaction Reaction (10 min) Addition->Reaction Cooling Cool to RT Reaction->Cooling AuNPs Citrate-Capped AuNPs Cooling->AuNPs

Caption: Workflow for Turkevich synthesis of gold nanoparticles.

Ligand Exchange for Surface Functionalization

Ligand exchange is a versatile method to modify the surface of pre-synthesized AuNPs. The initial citrate capping layer is relatively weakly bound and can be displaced by ligands with a stronger affinity for the gold surface, such as thiols.[5] This allows for the introduction of a wide range of functionalities.

General Experimental Protocol for Thiol-Containing Ligands

This protocol provides a general framework for the functionalization of citrate-capped AuNPs with thiol-containing ligands that possess a sodium salt.

Materials:

  • Citrate-capped gold nanoparticle solution (from Protocol 1 or commercially available)

  • Thiol-containing ligand with a sodium salt (e.g., sodium 3-mercaptopropanesulfonate)

  • Deionized water

  • Phosphate buffer saline (PBS)

  • Centrifugation equipment

Procedure:

  • Prepare Ligand Solution: Prepare a stock solution of the desired thiol-containing sodium ligand in deionized water or a suitable buffer. The optimal concentration will depend on the specific ligand and nanoparticle concentration.

  • Incubation: a. To the citrate-capped AuNP solution, add the thiol ligand solution. A typical molar ratio of ligand to nanoparticles can range from hundreds to thousands-fold excess. b. The mixture is then gently stirred or sonicated.[6] c. The reaction is typically carried out at room temperature for several hours to overnight to ensure complete ligand exchange.[6][7]

  • Purification: a. After incubation, the functionalized nanoparticles need to be purified from excess unbound ligands. b. Centrifuge the solution at a speed and time sufficient to pellet the AuNPs (e.g., 10,000 rpm for 5-30 minutes, depending on nanoparticle size).[6][8] c. Carefully remove the supernatant containing the excess ligands. d. Resuspend the nanoparticle pellet in deionized water or PBS. e. Repeat the centrifugation and resuspension steps at least two to three times to ensure complete removal of unbound ligands.[6][8]

Quantitative Data for Ligand Exchange
ParameterDescriptionValueReference
Starting MaterialCetyltrimethylammonium bromide/chloride (CTAB/C) stabilized AuNPs-[9]
Incoming Ligand3-mercaptopropionic acid (3-MPA)0.19 M[6]
SolventWater/Dichloromethane (DCM) for initial washing1:1 ratio[6]
Reaction Time4-5 hours (with sonication)-[6]
PurificationCentrifugation26,000 rpm for 30 min (1st round), then 10 min (washes)[6]
Starting MaterialCitrate-capped AuNPs~15 nm[10]
Incoming LigandThiolated Poly(ethylene glycol) (SH-PEG-CO₂H)-[10]
Reaction Time2 hours at 25 °C-[10]

Ligand Exchange Workflow

Ligand_Exchange Citrate_AuNPs Citrate-Capped AuNPs Incubation Incubation (RT, hours to overnight) Citrate_AuNPs->Incubation Thiol_Ligand Sodium-Thiol Ligand Solution Thiol_Ligand->Incubation Centrifugation Centrifugation Incubation->Centrifugation Washing Resuspension & Washing (2-3x) Centrifugation->Washing Pellet Functionalized_AuNPs Functionalized AuNPs Washing->Functionalized_AuNPs

Caption: Workflow for ligand exchange on gold nanoparticles.

Characterization of Functionalized Gold Nanoparticles

Proper characterization is crucial to confirm successful functionalization and to determine the properties of the resulting nanoparticles.

Common Characterization Techniques:

  • UV-Visible Spectroscopy: To monitor the surface plasmon resonance (SPR) peak, which can shift depending on the surface ligand and aggregation state.[1]

  • Transmission Electron Microscopy (TEM): To determine the size, shape, and monodispersity of the nanoparticles.[1]

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution in solution.[7]

  • Zeta Potential Measurement: To determine the surface charge of the nanoparticles, which is indicative of the capping ligand.[11] For instance, CTAC-capped Au nanospheres have a positive zeta potential (e.g., 37.8 mV), which becomes negative after functionalization with citrate ions (e.g., -12.7 mV).[11]

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition of the nanoparticle surface and confirm the presence of the desired ligand.[12]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the nanoparticle surface.[13]

Conclusion

The protocols and data presented provide a comprehensive guide for the synthesis and surface functionalization of gold nanoparticles using sodium-containing ligands. The Turkevich method offers a simple and robust route to citrate-capped AuNPs, which serve as a versatile platform for further modification. Ligand exchange reactions enable the tailoring of the nanoparticle surface with a wide array of functionalities, crucial for their application in research, diagnostics, and therapeutics. Careful adherence to these protocols and thorough characterization will ensure the production of high-quality, functionalized gold nanoparticles for advanced applications.

References

Application Notes and Protocols: Gold-Sodium Nanoalloys in Catalysis and Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of gold nanoparticles prepared using sodium-based reagents, often referred to in this context as gold-sodium nanoalloys. The focus is on their utility in catalytic transformations and advanced sensing platforms. Detailed experimental protocols, quantitative performance data, and workflow visualizations are presented to facilitate the adoption and further development of these nanomaterials in research and development settings.

I. Introduction to Gold-Sodium Nanoalloys

Gold nanoparticles synthesized via reduction methods employing sodium-containing reagents, such as sodium citrate (B86180) and sodium borohydride (B1222165), are renowned for their stability, well-defined size and shape, and versatile surface chemistry. These attributes make them exceptional candidates for applications in catalysis and sensing. The term "gold-sodium nanoalloys" in this context primarily refers to the synthetic origin of these gold nanomaterials, where sodium salts play a crucial role as reducing and/or stabilizing agents, rather than forming a stable alloy in the final nanostructure. The resulting nanoparticles possess unique optical and electronic properties that are harnessed for the applications detailed below.

II. Applications in Catalysis

Gold nanoparticles exhibit remarkable catalytic activity for a variety of organic transformations, including reduction and oxidation reactions. Their high surface-area-to-volume ratio and unique electronic structure at the nanoscale contribute to their efficiency as catalysts.

A. Catalytic Reduction of 4-Nitrophenol (B140041)

A benchmark reaction to evaluate the catalytic performance of gold nanoparticles is the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (B1666318) (4-AP) in the presence of a reducing agent like sodium borohydride (NaBH₄). This reaction is easily monitored by UV-Vis spectroscopy, allowing for the determination of kinetic parameters.

Quantitative Catalytic Performance Data

Nanoparticle Size (nm)Rate Constant (k, min⁻¹)Turnover Frequency (TOF, h⁻¹)Reference
1.7-180[1]
3.40.45450[1]
40.23-[2]
5.7-270[1]
8.2-90[1]
100.03-[2]
16--[2]
400.234-[2]
580.10-[2]

Experimental Protocol: Catalytic Reduction of 4-Nitrophenol

This protocol details the procedure for the catalytic reduction of 4-nitrophenol using pre-synthesized gold nanoparticles.

Materials:

  • Gold nanoparticle solution (synthesized via sodium citrate or sodium borohydride reduction)

  • 4-Nitrophenol (4-NP) solution (e.g., 0.1 mM)

  • Sodium borohydride (NaBH₄) solution (e.g., 10 mM, freshly prepared and chilled)

  • Deionized water

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • In a quartz cuvette, mix 2 mL of the 4-nitrophenol solution with 0.5 mL of the freshly prepared sodium borohydride solution. The solution will turn to a bright yellow, indicating the formation of the 4-nitrophenolate (B89219) ion.

  • Record the initial UV-Vis spectrum of the solution. The characteristic peak for the 4-nitrophenolate ion appears around 400 nm.

  • Initiate the catalytic reaction by adding a specific volume of the gold nanoparticle solution (e.g., 100 µL) to the cuvette and immediately start recording UV-Vis spectra at regular time intervals (e.g., every 30 seconds).

  • Monitor the reaction progress by observing the decrease in the absorbance at 400 nm and the emergence of a new peak around 300 nm, corresponding to the formation of 4-aminophenol.

  • Continue recording spectra until the peak at 400 nm disappears, indicating the completion of the reaction.

  • Plot ln(Aₜ/A₀) versus time, where A₀ is the initial absorbance at 400 nm and Aₜ is the absorbance at time t. The negative slope of the linear fit will give the apparent rate constant (k) of the reaction.

catalysis_workflow cluster_prep Reaction Setup cluster_reaction Catalytic Reaction cluster_analysis Analysis Reactants 4-Nitrophenol + NaBH4 Solution Reaction_Vessel Reaction Mixture in Cuvette Reactants->Reaction_Vessel Add Catalyst Gold Nanoparticle Solution Catalyst->Reaction_Vessel Inject to start reaction UV_Vis UV-Vis Spectroscopy (Time-course) Reaction_Vessel->UV_Vis Monitor Data_Analysis Kinetic Analysis (Rate Constant, TOF) UV_Vis->Data_Analysis Data for

Caption: Analyte-induced aggregation and color change mechanism.

B. Electrochemical Sensing

Gold nanoparticles can be immobilized on electrode surfaces to create highly sensitive electrochemical sensors. The nanoparticles enhance the electrode's surface area and facilitate electron transfer, improving the detection signal for various analytes.

Quantitative Electrochemical Sensing Performance Data

AnalyteLimit of Detection (LOD)Linear RangeReference
Dopamine (B1211576)0.01 µM0.02–1.00 µM[3]
Dopamine1.28 µM0.1–30 µM
Dopamine0.13 µM0.5–20 µM[4]
Glucose10.1 µM100 µM–6 mM
Glucose3 µM1–18 mM[5]
Cadmium (Cd²⁺)0.1 ppb-[6]
Mercury (Hg²⁺)0.1 ppb-[6]
Lead (Pb²⁺)2.7 ppb-[6]

Experimental Protocol: Fabrication of a Gold Nanoparticle-Modified Electrode for Dopamine Detection

This protocol outlines the steps to fabricate an electrochemical sensor for dopamine detection.

Materials:

  • Glassy carbon electrode (GCE) or other suitable electrode

  • Graphene oxide (GO) dispersion

  • Gold (III) chloride trihydrate (HAuCl₄) solution

  • Electrochemical workstation

  • Dopamine stock solution

  • Phosphate buffer solution (PBS)

Procedure:

  • Electrode Preparation: Polish the GCE with alumina (B75360) slurry, followed by sonication in deionized water and ethanol (B145695) to ensure a clean surface.

  • Graphene Oxide Coating: Drop-cast a small volume of the GO dispersion onto the GCE surface and let it dry to form a thin film.

  • Electrochemical Deposition of Gold Nanoparticles: Immerse the GO-modified GCE in a solution containing HAuCl₄. Apply a constant potential (e.g., -0.2 V) for a specific duration (e.g., 60 seconds) to electrodeposit gold nanoparticles onto the GO film.

  • Sensor Characterization: Characterize the modified electrode using techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) to confirm the successful modification.

  • Dopamine Detection:

    • Place the modified electrode in an electrochemical cell containing a known volume of PBS.

    • Record a baseline CV or differential pulse voltammogram (DPV).

    • Add successive aliquots of the dopamine stock solution to the cell and record the electrochemical response after each addition.

    • A calibration curve can be constructed by plotting the peak current against the dopamine concentration.

Electrochemical Sensor Fabrication Workflow

electrochem_workflow Start Bare Electrode GO_Coating Graphene Oxide Coating Start->GO_Coating Drop-casting AuNP_Deposition Electrochemical Deposition of AuNPs GO_Coating->AuNP_Deposition Electrodeposition Sensor_Ready Modified Electrode (Sensor) AuNP_Deposition->Sensor_Ready Analyte_Detection Analyte Detection (e.g., CV, DPV) Sensor_Ready->Analyte_Detection Electrochemical Measurement Data_Output Concentration Measurement Analyte_Detection->Data_Output

Caption: Workflow for fabricating an electrochemical sensor.

IV. Synthesis Protocols

The properties and performance of gold nanoparticles are highly dependent on their synthesis method. The following are detailed protocols for the two most common methods using sodium-based reagents.

A. Sodium Citrate Reduction Method (Turkevich Method)

This method produces relatively monodisperse, citrate-capped gold nanoparticles, typically in the 10-20 nm size range.

Materials:

  • Gold (III) chloride trihydrate (HAuCl₄)

  • Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized water

  • Heating mantle and magnetic stirrer

  • Erlenmeyer flask and condenser

Procedure:

  • Prepare a 1 mM HAuCl₄ solution and a 1% (w/v) trisodium citrate solution.

  • In a clean Erlenmeyer flask, bring 50 mL of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.

  • To the boiling solution, quickly add 5 mL of the 1% trisodium citrate solution.

  • The solution will undergo a series of color changes, from pale yellow to colorless, then to a deep red or burgundy.

  • Continue boiling and stirring for another 15-30 minutes to ensure the reaction is complete.

  • Remove the flask from the heat and allow it to cool to room temperature with continued stirring.

  • The resulting ruby-red solution contains the synthesized gold nanoparticles. Store in a dark, cool place.

B. Sodium Borohydride Reduction Method

This method is used to synthesize smaller gold nanoparticles (typically 2-5 nm) and is performed at room temperature.

Materials:

  • Gold (III) chloride trihydrate (HAuCl₄)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Magnetic stirrer

  • Beakers

Procedure:

  • Prepare a dilute HAuCl₄ solution (e.g., 0.1 mM) and a fresh, ice-cold NaBH₄ solution (e.g., 10 mM).

  • In a beaker, place a known volume of the HAuCl₄ solution under vigorous stirring.

  • Rapidly inject a specific volume of the ice-cold NaBH₄ solution into the HAuCl₄ solution.

  • The solution should immediately turn a ruby-red or pink color, indicating the formation of gold nanoparticles.

  • Continue stirring for an additional 5-10 minutes.

  • The resulting solution contains the synthesized gold nanoparticles. These are generally less stable than citrate-capped nanoparticles and should be used relatively quickly or further stabilized.

synthesis_workflow cluster_synthesis Synthesis cluster_characterization Characterization Precursors Gold Salt Solution + Reducing Agent (e.g., Sodium Citrate) Reaction Controlled Reaction Precursors->Reaction AuNPs Gold Nanoparticle Colloid Reaction->AuNPs UV_Vis UV-Vis Spectroscopy (LSPR Peak) AuNPs->UV_Vis Analyze TEM Transmission Electron Microscopy (Size, Shape) AuNPs->TEM Analyze DLS Dynamic Light Scattering (Hydrodynamic Size) AuNPs->DLS Analyze

References

Application Notes: Visualizing In Vivo Gold Deposits with Electron Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sodium aurothiomalate (B1210753) is a gold-based compound historically used in the treatment of rheumatoid arthritis. Within biological systems, the gold from this compound is deposited in tissues, particularly within lysosomes of macrophages and other cell types. These gold deposits are naturally electron-dense and can be visualized directly using transmission electron microscopy (TEM). Therefore, sodium aurothiomalate acts as an in vivo stain, allowing for the ultrastructural localization of gold within cells and tissues of treated subjects. This application is distinct from conventional negative or positive staining techniques where a stain is applied to the sample ex vivo. These notes provide a protocol for the preparation of biological specimens from subjects exposed to sodium aurothiomalate to enable the visualization of these gold deposits.

Principle of Visualization

The high atomic number of gold makes it an excellent scatterer of electrons. When a biological sample containing gold deposits is examined with a TEM, the gold particles appear as highly electron-dense, dark structures against the lighter background of the biological tissue. This allows for the precise localization of the gold within subcellular compartments. The appearance of these deposits can range from filamentous to granular.

Applications

  • Pharmacology and Drug Development: Tracing the biodistribution and subcellular localization of gold-based drugs.

  • Toxicology: Investigating the cellular mechanisms of gold-induced toxicity, such as skin rashes or kidney damage.

  • Pathology: Studying the role of gold accumulation in the pathophysiology of treated diseases like rheumatoid arthritis.

Data Presentation

While specific quantitative data on the use of sodium aurothiomalate as a direct EM stain is not available in the literature, studies involving its therapeutic use have quantified the resulting gold deposits. The following table summarizes representative findings from such a study.

ParameterFindingTissue SourceAnalytical Method
Gold Concentration in Lysosomes Equivalent to 2.0 - 87.4 mg/mlSynovial MembraneElectron Probe X-ray Microanalysis
Form of Gold Deposits Filamentous deposits and highly electron-dense granulesSynovial Membrane, Skin MacrophagesTransmission Electron Microscopy
Co-localized Elements Sulfur was detected alongside gold in the filamentous depositsSynovial MembraneElectron Probe X-ray Microanalysis

Experimental Protocols

The following is a generalized protocol for the preparation of tissue samples for the visualization of in vivo gold deposits using transmission electron microscopy. This protocol is based on standard TEM sample preparation techniques.

I. Reagents
  • Primary Fixative: 2.5% Glutaraldehyde (B144438) in 0.1 M Sodium Cacodylate Buffer (pH 7.4)

  • Buffer Wash: 0.1 M Sodium Cacodylate Buffer (pH 7.4)

  • Secondary Fixative: 1% Osmium Tetroxide in 0.1 M Sodium Cacodylate Buffer

  • Dehydration Series: Graded series of ethanol (B145695) (e.g., 50%, 70%, 90%, 100%)

  • Infiltration Agent: Propylene (B89431) oxide

  • Embedding Resin: Epon or similar epoxy resin

  • Staining (Optional): Uranyl acetate (B1210297) and lead citrate (B86180) (for enhancing contrast of cellular structures)

II. Protocol for Tissue Processing and Embedding
  • Tissue Collection:

    • Excise small tissue blocks (no larger than 1 mm³) from the region of interest (e.g., synovial membrane, skin biopsy) of the sodium aurothiomalate-treated subject.

    • Immediately place the tissue blocks into the primary fixative.

  • Primary Fixation:

    • Immerse the tissue blocks in 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer.

    • Fix for 2-4 hours at 4°C.

  • Washing:

    • Remove the primary fixative and wash the tissue blocks three times in 0.1 M sodium cacodylate buffer for 10 minutes each.

  • Secondary Fixation:

    • Post-fix the tissue blocks in 1% osmium tetroxide in 0.1 M sodium cacodylate buffer for 1-2 hours at 4°C. This step enhances the contrast of lipid membranes.

  • Washing:

    • Wash the tissue blocks three times in distilled water for 10 minutes each.

  • Dehydration:

    • Dehydrate the tissue blocks through a graded series of ethanol:

      • 50% ethanol for 10 minutes

      • 70% ethanol for 10 minutes

      • 90% ethanol for 10 minutes

      • 100% ethanol, three times for 10 minutes each.

  • Infiltration:

    • Immerse the tissue blocks in propylene oxide, two times for 15 minutes each.

    • Infiltrate with a 1:1 mixture of propylene oxide and Epon resin for at least 1 hour.

    • Infiltrate with pure Epon resin overnight.

  • Embedding and Polymerization:

    • Place the infiltrated tissue blocks into embedding molds filled with fresh Epon resin.

    • Polymerize in an oven at 60°C for 48 hours.

III. Sectioning and Imaging
  • Trimming and Sectioning:

    • Trim the polymerized blocks to create a small trapezoidal face over the tissue.

    • Cut semi-thin sections (0.5-1 µm) and stain with toluidine blue to identify the area of interest under a light microscope.

    • Cut ultrathin sections (60-90 nm) using a diamond knife on an ultramicrotome.

    • Collect the sections on copper TEM grids.

  • Post-staining (Optional):

    • For enhanced contrast of cellular ultrastructure, stain the grids with uranyl acetate for 10-15 minutes, followed by lead citrate for 5-10 minutes.

  • Imaging:

    • Examine the sections in a transmission electron microscope.

    • The gold deposits will appear as electron-dense, dark particles or filaments within the cells.

Visualizations

Experimental Workflow for Gold Deposit Visualization

workflow cluster_sample_prep Sample Preparation cluster_em Electron Microscopy cluster_analysis Analysis Tissue Tissue Biopsy (<1mm³) Fixation Primary Fixation (2.5% Glutaraldehyde) Tissue->Fixation PostFix Secondary Fixation (1% Osmium Tetroxide) Fixation->PostFix Dehydration Dehydration (Ethanol Series) PostFix->Dehydration Infiltration Infiltration (Epon Resin) Dehydration->Infiltration Embedding Embedding & Polymerization Infiltration->Embedding Sectioning Ultrathin Sectioning (60-90 nm) Embedding->Sectioning Staining Grid Staining (Optional) Sectioning->Staining Imaging TEM Imaging Staining->Imaging Analysis Localization of Electron-Dense Gold Deposits Imaging->Analysis

Caption: Workflow for visualizing gold deposits in tissue.

Application Notes and Protocols for Stable Gold-Based SERS Substrates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that offers significant amplification of Raman signals from molecules adsorbed on or near nanostructured metal surfaces. This enhancement allows for the detection of analytes at very low concentrations, making it invaluable for various applications, including chemical sensing, biomedical diagnostics, and drug development. Gold nanoparticles (AuNPs) are widely used for fabricating SERS substrates due to their chemical stability, biocompatibility, and tunable optical properties.[1] This document provides detailed methods for creating stable gold-based SERS substrates, with a focus on techniques involving sodium-containing reagents which contribute to the synthesis and stability of the nanoparticles.

The stability and reproducibility of SERS substrates are critical for reliable and quantitative analysis. Several strategies have been developed to enhance the stability of gold nanoparticles on substrates, including the use of stabilizing agents like sodium citrate (B86180), coating with inert shells such as silica (B1680970), and controlled assembly methods.[2][3] These application notes and protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step guidance on the preparation and characterization of robust SERS substrates.

Methods for Creating Stable Gold-Based SERS Substrates

Several methods exist for the synthesis of stable gold nanoparticles and their assembly into SERS-active substrates. The choice of method often depends on the desired nanoparticle morphology (e.g., nanospheres, nanostars), which in turn influences the SERS enhancement factor.[4][5]

1. Citrate-Reduced Gold Nanoparticles (Turkevich-Frens Method)

This is a classic and widely used method for synthesizing spherical gold nanoparticles. Sodium citrate acts as both a reducing agent and a capping agent, providing stability to the nanoparticles in colloidal suspension.

2. Seed-Mediated Growth for Size and Shape Control

To achieve different sizes and shapes, a seed-mediated growth approach is often employed. Small "seed" nanoparticles are synthesized first and then added to a growth solution containing more gold salt and a weaker reducing agent, such as ascorbic acid.[1][4] This method allows for the synthesis of various shapes, including nanorods and nanostars, which can exhibit higher SERS enhancement due to the presence of sharp tips ("hot spots").[4][6]

3. Surfactant-Based Synthesis of Gold Nanostars

Gold nanostars are particularly effective for SERS due to their sharp branches that create strong electromagnetic fields.[4][6] Their synthesis can be achieved using surfactants as shape-directing agents. Common anionic surfactants include sodium dodecyl sulfate (B86663) (SDS) and dioctyl sodium sulfosuccinate (B1259242) (AOT).[7]

4. Stabilization through Silica Coating

A thin layer of silica (SiO2) can be coated onto gold nanoparticles to enhance their stability and prevent aggregation, which is crucial for reproducible SERS signals.[1][3] This coating also provides a surface that can be easily functionalized for specific applications.[4]

5. Substrate Fabrication by Nanoparticle Deposition

Once the gold nanoparticles are synthesized, they need to be deposited onto a solid support to create a SERS substrate. Methods for this include simple drop-casting, dip-coating, or more controlled techniques like the Langmuir-Blodgett method to create ordered monolayers.[5][8]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the synthesis and performance of gold-based SERS substrates.

Table 1: Synthesis Parameters and Nanoparticle Characteristics

Synthesis MethodKey ReagentsNanoparticle ShapeAverage Size/DiameterLSPR Peak (nm)Reference
Turkevich-FrensSodium Citrate, HAuCl4Spherical13 nm519[3]
Seed-Mediated GrowthSodium Citrate, HAuCl4, Ascorbic AcidSpherical28 nm524[3]
Surfactant-BasedHAuCl4, Ascorbic Acid, SDS/AOT, BDACNanostarsNot Specified550 - 1100[7]
Seed-Mediated (Surfactant-Free)Gold Seeds, HAuCl4, Ascorbic Acid, Silver NitrateNanostarsNot SpecifiedTunable[4]
Automated Loop Flow ReactorSodium Citrate, Chloroauric AcidSpherical93 nmNot Specified[9]

Table 2: SERS Substrate Performance and Stability

Substrate TypeAnalyteEnhancement Factor (EF)Detection LimitStability/ReproducibilityReference
Gold Nanoparticle-Coated Slides4-Mercaptobenzoic acid (4-MBA)Not SpecifiedNot SpecifiedNo significant variation in 24h[5]
Core-Shell (Au@SiO2) NanoparticlesMalachite GreenNot Specified2.9 µMReusable after washing[1]
Gold Nanostars in Solution4-Nitrothiophenol (4-NTP)1.5 x 10^4Not SpecifiedNot Specified[7]
Gold Nanostars on SubstrateRhodamine 6G (R6G)~10^2 (in PDADMAB matrix)Not SpecifiedSignal depends on excitation wavelength[10]
Automated Synthesis AuNPsRhodamine 6G (R6G)Not Specified2.5 x 10^-10 MRSD < 3.5%[9]

Experimental Protocols

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticle Seeds (Turkevich-Frens Method)

This protocol describes the synthesis of small, spherical gold nanoparticles that can be used as seeds for further growth.

  • Preparation: Add 100 mL of 0.01% (w/v) HAuCl4 solution to a clean flask.

  • Heating: Heat the solution to boiling while stirring.

  • Reduction: Rapidly add 4 mL of 1% (w/v) sodium citrate solution to the boiling solution.

  • Reaction: The solution color will change from pale yellow to gray, then to purple, and finally to a deep red, indicating the formation of gold nanoparticles.

  • Completion: Continue boiling for 15 minutes, then cool to room temperature. The resulting solution contains gold nanoparticle seeds.

Protocol 2: Seed-Mediated Growth of Larger Spherical Gold Nanoparticles

This protocol uses the seeds from Protocol 1 to grow larger nanoparticles.

  • Growth Solution: In a flask, mix 30 mL of the seed gold nanoparticle solution with 0.4 mL of 1 mM APTES solution.

  • Stirring: Stir vigorously for 15 minutes.

  • Addition of Ascorbic Acid: To a separate 30 mL of 5 mM ascorbic acid solution, add the seed solution dropwise at a rate of 0.5 mL/min.

  • Reaction: The color of the solution will change as the nanoparticles grow.

  • Characterization: The final size of the nanoparticles can be confirmed using UV-Vis spectroscopy and transmission electron microscopy (TEM).[1][3]

Protocol 3: Synthesis of Gold Nanostars using a Surfactant-Based Method

This protocol describes a one-step synthesis of gold nanostars in a surfactant solution.[7]

  • Surfactant Template: Prepare a concentrated aqueous solution of an anionic surfactant such as dioctyl sodium sulfosuccinate (AOT) or sodium dodecyl sulfate (SDS).

  • Reagent Mixing: To this solution, add tetrachloroauric acid (HAuCl4) and L-ascorbic acid. The morphology can be tuned by adding a cationic surfactant like benzylhexadecyldimethylammonium chloride (BDAC).

  • Formation: The gold nanostars will form in the surfactant template. The localized surface plasmon resonance (LSPR) and thus the optical properties can be tuned by adjusting the concentration of the cationic surfactant.[7]

  • Purification: The nanostars can be purified from the excess surfactant by centrifugation and resuspension in deionized water.

Protocol 4: Silica Coating of Gold Nanoparticles for Enhanced Stability

This protocol describes the coating of gold nanoparticles with a thin silica shell using an APTES-mediated procedure.[1][3]

  • Surface Priming: To 30 mL of the gold nanoparticle solution, add 0.4 mL of a 1 mM (3-aminopropyl)trimethoxysilane (APTES) solution and stir vigorously for 15 minutes. This primes the gold surface.[3][4]

  • Silica Precursor Addition: Add 3.2 mL of a 0.5 w% sodium silicate (B1173343) solution (pH adjusted to 10.8) while stirring.[3]

  • Shell Growth: After 3 minutes of continuous stirring, transfer the beaker to an oil bath heated to 90 °C and leave for 1.5 hours to allow the silica shell to form.[1][3]

  • Characterization: The thickness of the silica shell can be estimated using UV-Vis spectroscopy, dynamic light scattering (DLS), and TEM.[3] A shell thickness of 4 to 5 nm is typical for preserving SERS activity.[1]

Protocol 5: Fabrication of a SERS Substrate by Drop-Casting

This is a simple method for creating a SERS substrate from a colloidal gold nanoparticle solution.

  • Substrate Cleaning: Thoroughly clean a glass slide or silicon wafer using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by sonication in acetone (B3395972) and isopropanol.

  • Deposition: Deposit a small droplet (e.g., 10 µL) of the concentrated gold nanoparticle solution onto the cleaned substrate.[1]

  • Drying: Allow the droplet to dry completely in a dust-free environment at room temperature. The nanoparticles will self-assemble into a SERS-active film.

  • Analyte Incubation: The substrate is now ready for SERS analysis. A solution of the target analyte can be drop-cast onto the substrate and allowed to dry before measurement.

Visualizations

experimental_workflow_synthesis cluster_synthesis Gold Nanoparticle Synthesis cluster_growth Seed-Mediated Growth cluster_coating Silica Coating cluster_substrate Substrate Fabrication HAuCl4 HAuCl4 Solution Boiling Boiling & Stirring HAuCl4->Boiling NaCitrate Sodium Citrate NaCitrate->Boiling Seeds Gold Nanoparticle Seeds Boiling->Seeds GrowthSol Growth Solution (HAuCl4, Ascorbic Acid) Seeds->GrowthSol LargerNPs Larger Gold Nanoparticles GrowthSol->LargerNPs APTES APTES LargerNPs->APTES Surface Priming NaSilicate Sodium Silicate APTES->NaSilicate Heating Heating (90°C) NaSilicate->Heating CoatedNPs Au@SiO2 Core-Shell NPs Heating->CoatedNPs DropCast Drop-Casting CoatedNPs->DropCast CleanSubstrate Clean Glass Slide CleanSubstrate->DropCast SERS_Substrate Stable SERS Substrate DropCast->SERS_Substrate

Caption: Workflow for creating stable gold-based SERS substrates.

Applications in Drug Development

SERS technology using stable gold substrates has significant potential in drug development.[11] It can be used for:

  • Tracking Small-Molecule Drugs: By tagging drug candidates with a Raman-active group (like an alkyne), their uptake and distribution within live cells can be monitored in real-time. Gold nanoparticles are readily taken up by cells, often localizing in lysosomes, and can enhance the signal of the tagged drug molecules that enter these compartments.[11]

  • Studying Drug Release: SERS can be used to monitor the release of drugs from nanocarriers. For instance, doxorubicin (B1662922) adsorbed onto gold nanostars generates a strong SERS signal. A decrease in this signal upon laser irradiation can indicate the thermally-driven release of the drug inside a cell.[12]

  • Detection of Trace Analytes: The high sensitivity of SERS allows for the detection of synthetic cannabinoids and other drugs of abuse in biological fluids like saliva and urine at very low concentrations.[13]

The stability and reproducibility of the SERS substrates are paramount for these applications to ensure that the observed signal changes are due to the analyte and not variations in the substrate itself. The methods and protocols outlined in this document provide a foundation for producing high-quality, stable gold-based SERS substrates suitable for demanding research and development applications.

References

Application Notes and Protocols for pH-Controlled Synthesis of Gold Nanoparticles with Sodium Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of gold nanoparticles (AuNPs) using the pH-controlled sodium citrate (B86180) reduction method, famously known as the Turkevich method.[1][2][3] This method is widely employed due to its simplicity and reliability in producing stable, spherical AuNPs with a narrow size distribution, typically in the 10-20 nm range.[2][4][5] The size and stability of the synthesized AuNPs are critically influenced by the pH of the reaction mixture.

Principle and Mechanism

The synthesis involves the reduction of a gold salt, typically tetrachloroauric acid (HAuCl₄), by sodium citrate in an aqueous solution.[4] Sodium citrate serves a dual role as both a reducing agent and a capping agent, which stabilizes the nanoparticles and prevents their aggregation.[1][2] The reaction proceeds through the nucleation of gold atoms followed by their growth into nanoparticles. The pH of the solution plays a crucial role in controlling the kinetics of both nucleation and growth, thereby influencing the final size and dispersity of the AuNPs.[6] It has been observed that a pH greater than 6.5 promotes a two-step mechanism of rapid nucleation and slow growth, while a pH below 6.5 leads to a three-step mechanism that includes interparticle ripening.[6]

Experimental Protocols

This section details two primary protocols for the synthesis of gold nanoparticles: the traditional heating method and a room temperature modification.

Protocol 1: High-Temperature Synthesis (Modified Turkevich Method)

This is the most common method for producing monodisperse, spherical gold nanoparticles.

Materials:

  • Tetrachloroauric acid (HAuCl₄) solution (1.0 mM)

  • Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O) solution (1%)

  • Deionized water

  • pH meter

  • Hydrochloric acid (HCl, dilute) and Sodium hydroxide (B78521) (NaOH, dilute) for pH adjustment

  • Heating mantle with a magnetic stirrer

  • Erlenmeyer flask

  • Condenser

Procedure:

  • Preparation of Solutions:

    • Prepare a 1.0 mM solution of HAuCl₄ in deionized water.

    • Prepare a 1% (w/v) solution of trisodium citrate dihydrate in deionized water. It is recommended to use a freshly prepared solution.[7]

  • Reaction Setup:

    • In a clean Erlenmeyer flask, add a specific volume of the 1.0 mM HAuCl₄ solution (e.g., 20 mL).[7]

    • Place the flask on a heating mantle with a magnetic stirrer and bring the solution to a rolling boil under vigorous stirring.[7]

  • pH Adjustment (Optional but Recommended):

    • Before adding the citrate solution, the pH of the boiling HAuCl₄ solution can be adjusted using dilute HCl or NaOH to the desired value. This step is crucial for controlling the final particle size.

  • Reduction Reaction:

    • Rapidly inject a specific volume of the 1% trisodium citrate solution (e.g., 2 mL) into the boiling HAuCl₄ solution while maintaining vigorous stirring.[7]

    • The solution will undergo a series of color changes, typically from a faint yellow to colorless, then to a dark blue, and finally to a deep red, indicating the formation of gold nanoparticles.[1]

  • Reaction Completion and Cooling:

    • Continue heating and stirring for approximately 10-15 minutes until the color of the solution is stable.

    • Remove the flask from the heat and allow it to cool to room temperature.

  • Characterization:

    • The synthesized gold nanoparticles can be characterized using UV-Visible spectroscopy, which should show a characteristic surface plasmon resonance (SPR) peak around 520 nm for spherical nanoparticles.[4] Transmission Electron Microscopy (TEM) can be used to determine the size and morphology of the nanoparticles.

Protocol 2: Room Temperature Synthesis

This method offers a simplified approach to obtaining fairly monodisperse gold nanoparticles without the need for heating.[6]

Materials:

  • Tetrachloroauric acid (HAuCl₃) solution (0.5 mM)

  • Trisodium citrate solution (10 mM)

  • Deionized water

  • Dilute HCl or NaOH for pH adjustment

  • Magnetic stirrer

  • Beaker

Procedure:

  • Mixing of Reactants:

    • In a beaker, mix appropriate volumes of the 0.5 mM gold trichloride (B1173362) solution and the 10 mM trisodium citrate solution to achieve the desired molar concentration ratio. The total volume can be adjusted as needed (e.g., 10 mL).[6]

  • pH Control:

    • Adjust the pH of the solution to the desired value (typically in the range of 4-5 for optimal monodispersity) by adding dilute HCl or NaOH.[6]

  • Reaction:

    • Stir the solution at room temperature for up to 48 hours.[6] The solution will exhibit a transient color change, which stabilizes within 2-3 hours.[6]

  • Characterization:

    • Characterize the resulting gold nanoparticles using UV-Vis spectroscopy and TEM as described in the previous protocol.

Data Presentation: Influence of pH on Gold Nanoparticle Properties

The following tables summarize the quantitative data on the effect of pH on the synthesis of gold nanoparticles.

Table 1: Effect of pH on Nanoparticle Concentration and Zeta Potential [4]

pHAuNP Concentration (nM)Zeta Potential (mV)
4.71.29-44.9 ± 5.1
5.0--45.7 ± 7.6
5.32.4-

Note: A pH of 5.0 and 5.3 resulted in the lowest dispersion values, indicating higher stability.[4][5]

Table 2: Optimal pH for Monodisperse Gold Nanoparticles at Different Citrate to Gold Ratios [6]

Na₃Ct:AuCl₃ RatioOptimal pH for Monodispersity
1:14 or 5
2:14 or 5
3:14 or 5
5:14 or 5
7:14 or 5
9:14 or 5

Note: Irrespective of the concentration ratio, adjusting the pH to the 4-5 range is crucial for obtaining monodisperse gold nanoparticles at room temperature.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the pH-controlled synthesis of gold nanoparticles.

Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Characterization prep_gold Prepare HAuCl4 Solution mix Mix Reactants prep_gold->mix prep_citrate Prepare Sodium Citrate Solution prep_citrate->mix ph_adjust Adjust pH mix->ph_adjust reaction Heating or Room Temp. Reaction ph_adjust->reaction uv_vis UV-Vis Spectroscopy reaction->uv_vis tem TEM Analysis reaction->tem

Caption: Workflow for pH-controlled gold nanoparticle synthesis.

Signaling Pathway: Role of pH in Nanoparticle Formation

This diagram illustrates the influence of pH on the nucleation and growth of gold nanoparticles.

pH_Influence cluster_precursors Precursors cluster_conditions Reaction Conditions cluster_mechanism Formation Mechanism cluster_product Final Nanoparticles Au_ions Au³⁺ Ions pH_high High pH (>6.5) Au_ions->pH_high pH_low Low pH (<6.5) Au_ions->pH_low Citrate Citrate Ions Citrate->pH_high Citrate->pH_low Nucleation_fast Rapid Nucleation pH_high->Nucleation_fast Nucleation_slow Slower Nucleation pH_low->Nucleation_slow Growth_slow Slow Growth Nucleation_fast->Growth_slow Monodisperse_NPs Monodisperse AuNPs Growth_slow->Monodisperse_NPs Growth_ripening Growth & Ripening Nucleation_slow->Growth_ripening Polydisperse_NPs Polydisperse AuNPs Growth_ripening->Polydisperse_NPs

Caption: Influence of pH on the gold nanoparticle formation mechanism.

References

Troubleshooting & Optimization

preventing aggregation of gold nanoparticles during synthesis and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of gold nanoparticles (AuNPs) during synthesis and storage.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during gold nanoparticle experiments, offering explanations and actionable solutions.

1. Why did my gold nanoparticle solution change color from red to blue or purple?

A color change from a wine-red to a blue or purple hue is a primary visual indicator of gold nanoparticle aggregation.[1][2] This shift occurs because the surface plasmon resonance (SPR) properties of the nanoparticles are dependent on their inter-particle distance.[2] When nanoparticles cluster together, the SPR shifts to a longer wavelength, resulting in the observed color change.

2. What are the common causes of gold nanoparticle aggregation?

Several factors can induce aggregation:

  • High Ionic Strength: Charge-stabilized nanoparticles, such as those capped with citrate (B86180), are highly sensitive to salts.[3][4] The ions in the solution can disrupt the electrostatic repulsion between nanoparticles, leading to aggregation.[3][5]

  • Extreme pH: The pH of the solution affects the surface charge of the nanoparticles and the stabilizing agents. Deviations from the optimal pH range can neutralize the surface charge, causing aggregation.[3][6]

  • Freezing: Freezing a solution of gold nanoparticles will cause irreversible aggregation.[1][3][4]

  • Over-concentration: Excessively high concentrations of nanoparticles can lead to increased collision frequency and subsequent aggregation.[3]

  • Improper Centrifugation: Using centrifugation speeds that are too high can cause nanoparticles to form irreversible aggregates in the pellet.[3]

  • Contamination: Contaminants can interfere with the stabilizing layer, leading to aggregation. It is crucial to use clean glassware and sterile techniques.[1][7]

3. How can I prevent aggregation during synthesis?

The key to preventing aggregation during synthesis is the effective use of stabilizing (or capping) agents. These agents adsorb to the surface of the nanoparticles and prevent them from clumping together through electrostatic or steric repulsion.

  • Citrate: In the widely used Turkevich method, trisodium (B8492382) citrate acts as both a reducing agent and a capping agent.[8][9] The citrate ions impart a negative charge to the nanoparticle surface, creating electrostatic repulsion.[8]

  • Polymers: Polymers like Poly(ethylene glycol) (PEG), Polyvinylpyrrolidone (PVP), and polysaccharides can provide steric hindrance, creating a physical barrier that prevents nanoparticles from getting too close.[10][11]

The pH of the reaction mixture also plays a critical role. For citrate-reduced gold nanoparticles, a pH around 5 is often optimal for producing monodisperse and stable particles.[12][13]

4. What are the best practices for long-term storage of gold nanoparticles?

Proper storage is crucial for maintaining the stability of gold nanoparticles.

  • Temperature: Store gold nanoparticles at 4°C in a refrigerator.[1][3][14] Do not freeze the solution.[1][4]

  • Light: Protect the nanoparticle solution from direct sunlight.[1][4]

  • Container: Use clean, sterile glass or appropriate plastic containers.[1][7]

  • Additives: For some applications, adding preservatives like 0.02% sodium azide (B81097) can help prevent bacterial growth.[15] Cryoprotectants such as sucrose (B13894) or PVP can be used for lyophilization (freeze-drying) to improve long-term stability.[16]

5. My stored gold nanoparticles have settled at the bottom. Are they aggregated?

Sedimentation, especially for larger nanoparticles, can occur over long storage periods.[1][4] This is often a reversible process. Gentle resuspension by swirling, vortexing, or brief sonication can redisperse the particles.[1][3] If the solution returns to its original red color and appears homogenous, the nanoparticles have not irreversibly aggregated.

6. Can I use buffers like PBS with my citrate-stabilized gold nanoparticles?

It is generally not recommended to use salt-containing buffers like Phosphate-Buffered Saline (PBS) with non-functionalized, citrate-stabilized gold nanoparticles.[3] The high ionic strength of these buffers will likely cause irreversible aggregation.[3] If your application requires a buffer, consider using sterically stabilized nanoparticles (e.g., PEGylated) or resuspending the nanoparticles in ultrapure water.[3][4]

7. How do I wash my gold nanoparticles without causing aggregation?

Centrifugation is the most common method for washing gold nanoparticles.[1][4] To prevent aggregation during this process:

  • Use the appropriate centrifugation speed (G force) for your nanoparticle size. Higher speeds are needed for smaller particles.

  • After centrifugation, discard the supernatant and resuspend the pellet in ultrapure water or a suitable low-ionic-strength buffer.[4]

  • Vortexing or sonication can aid in resuspending the pellet.[4]

  • The addition of a small amount of Tween 20 (to a final concentration of 0.025% w/v) before centrifugation can help prevent aggregation, but be aware that it will coat the nanoparticle surface.[4]

Data Presentation

Table 1: Recommended Storage and Handling Conditions for Gold Nanoparticles

ParameterRecommendationRationale
Storage Temperature 4°C to 25°C (4°C is optimal)[1][4]Lower temperatures prolong shelf life.[1]
Freezing Do NOT freeze[1][3][4]Causes irreversible aggregation.[1]
Light Exposure Store away from direct sunlight[1][4]Prevents potential photo-induced reactions.
Resuspension Swirl, vortex, or sonicate before use[1][3]Re-disperses particles that may have settled.
Washing Buffer Ultrapure water for citrate-stabilized AuNPs[4]Prevents salt-induced aggregation.[4]

Table 2: Common Stabilizing Agents for Gold Nanoparticles

Stabilizing AgentStabilization MechanismTypical Applications
Trisodium Citrate Electrostatic Repulsion[5][8]General synthesis and use in low-ionic-strength solutions.
Poly(ethylene glycol) (PEG) Steric Hindrance[10][11]Biological applications, improves stability in high-ionic-strength buffers.
Polyvinylpyrrolidone (PVP) Steric Hindrance[11][17]Prevents aggregation during synthesis and storage, useful for lyophilization.[16]
Tannic Acid Reducing and Capping Agent[18]Synthesis of small, monodisperse nanoparticles.
Alkanethiols Covalent Au-S bond[9]Creates robust, organic-soluble nanoparticles.

Experimental Protocols

Protocol 1: Turkevich Method for Synthesis of Citrate-Stabilized Gold Nanoparticles (approx. 20 nm)

This protocol is a common method for synthesizing gold nanoparticles.

  • Preparation: All glassware must be scrupulously cleaned. This is often done by washing with aqua regia (a mixture of nitric acid and hydrochloric acid) and rinsing thoroughly with ultrapure water.[7]

  • Reaction Setup: In a clean flask, bring 100 mL of a 0.01% HAuCl₄ solution to a rolling boil while stirring.[19]

  • Reduction: To the boiling solution, quickly add 2 mL of a 1% solution of trisodium citrate dihydrate.[19]

  • Observation: The solution will change color from pale yellow to colorless, then to a deep red.[19]

  • Completion: Continue heating and stirring for approximately 10-15 minutes until the color is stable.

  • Cooling: Remove the flask from the heat and allow it to cool to room temperature.

  • Storage: Store the resulting colloidal gold solution at 4°C.[1]

Protocol 2: Washing Gold Nanoparticles via Centrifugation

This protocol is for removing contaminants or unreacted reagents from the nanoparticle solution.

  • Aliquoting: Place an aliquot of the gold nanoparticle solution into a clean centrifuge tube.[4]

  • Centrifugation: Centrifuge the solution at a G force appropriate for the nanoparticle size. For example, 15 nm particles can be centrifuged at ~12,000 G for 30 minutes.

  • Supernatant Removal: Carefully remove and discard the supernatant without disturbing the nanoparticle pellet.

  • Resuspension: Add an appropriate volume of ultrapure water (or desired buffer) to the tube.[4]

  • Dispersion: Vortex and/or sonicate the solution until the pellet is fully redispersed and the solution is homogenous.[4]

Visualizations

Synthesis_Aggregation_Pathway cluster_synthesis Synthesis cluster_stability Stability cluster_aggregation Aggregation Pathway HAuCl4 HAuCl4 Nucleation_Growth Nucleation & Growth HAuCl4->Nucleation_Growth Reducing_Agent Reducing Agent (e.g., Citrate) Reducing_Agent->Nucleation_Growth Stabilizing_Agent Stabilizing Agent (e.g., Citrate, PEG) Nucleation_Growth->Stabilizing_Agent Capping Stable_AuNPs Stable Gold Nanoparticles (Red) Stabilizing_Agent->Stable_AuNPs Destabilizing_Factors Destabilizing Factors (High Salt, Wrong pH, Freezing) Stable_AuNPs->Destabilizing_Factors Aggregated_AuNPs Aggregated Gold Nanoparticles (Blue/Purple) Destabilizing_Factors->Aggregated_AuNPs

Caption: Factors influencing gold nanoparticle stability during and after synthesis.

Caption: Troubleshooting workflow for assessing the stability of stored gold nanoparticles.

Stabilization_Mechanisms Stabilization Mechanisms cluster_electrostatic Electrostatic Stabilization cluster_steric Steric Stabilization AuNP1 AuNP AuNP2 AuNP AuNP1->AuNP2 AuNP1->Charge1 - AuNP2->Charge2 - l1 Repulsive Force AuNP3 AuNP AuNP4 AuNP Polymer1 Polymer (e.g., PEG) AuNP3->Polymer1 Polymer2 Polymer (e.g., PEG) AuNP4->Polymer2 Polymer1->Polymer2 l2 Physical Barrier

Caption: Comparison of electrostatic and steric stabilization mechanisms for gold nanoparticles.

References

optimizing sodium citrate concentration for desired gold nanoparticle size

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of gold nanoparticles (AuNPs) via the Turkevich method. The focus is on optimizing the sodium citrate (B86180) concentration to achieve the desired nanoparticle size.

Frequently Asked Questions (FAQs)

Q1: How does sodium citrate concentration influence the size of gold nanoparticles in the Turkevich method?

A1: In the Turkevich method, sodium citrate acts as both a reducing agent and a capping agent.[1][2] The concentration of sodium citrate, particularly the molar ratio of sodium citrate to chloroauric acid (HAuCl₄), is a critical parameter for controlling the final size of the AuNPs.[3] Generally, a higher concentration of sodium citrate leads to the formation of smaller nanoparticles due to a faster nucleation rate.[4] Conversely, decreasing the molar ratio of citrate to gold results in larger nanoparticles.[3]

Q2: What is the underlying mechanism for this size control?

A2: The synthesis of AuNPs via the Turkevich method follows a seed-mediated growth mechanism.[5] Initially, the reduction of gold ions by citrate leads to the formation of small gold seed particles. The remaining gold ions in the solution then deposit onto the surface of these existing seeds, causing them to grow. The concentration of citrate influences the initial number of seed particles formed. A higher citrate concentration results in a larger number of initial seeds. With the total amount of gold precursor being constant, the gold is distributed among a greater number of particles, leading to a smaller final particle size.[5]

Q3: What is the typical size range of gold nanoparticles that can be synthesized by tuning the sodium citrate concentration?

A3: By adjusting the molar ratio of sodium citrate to chloroauric acid, AuNPs with diameters ranging from approximately 10 nm to 150 nm can be synthesized.[1][3] However, it is important to note that for particles larger than 30-40 nm, the monodispersity may decrease, and the shape may become less spherical.[1][3]

Q4: Are there other experimental parameters that can affect the size of the synthesized gold nanoparticles?

A4: Yes, several other factors can influence the final size and size distribution of the AuNPs:

  • Temperature: Reaction temperature can affect the kinetics of the reaction. Generally, higher temperatures lead to smaller nanoparticles.[6] However, the effect of temperature can also depend on the citrate to gold molar ratio.[3]

  • pH: The pH of the reaction solution can impact the rate of reduction and stabilization, thereby affecting the size and distribution of the nanoparticles.[4][7]

  • Order of reagent addition: Some studies have shown that reversing the order of addition (i.e., adding chloroauric acid to a boiling solution of sodium citrate, a "reversed Turkevich" method) can also be used to control nanoparticle size and may result in better monodispersity for larger particles.[1][8]

Troubleshooting Guide

Problem 1: The synthesized gold nanoparticles are larger than the expected size.

  • Possible Cause: The molar ratio of sodium citrate to chloroauric acid was too low.

  • Solution: Increase the concentration of the sodium citrate solution used in the synthesis. Carefully recalculate the molar ratios to ensure you are in the desired range for the target nanoparticle size.

Problem 2: The gold nanoparticle solution is purple or blue instead of the expected ruby red.

  • Possible Cause: This color indicates the presence of larger, aggregated, or non-spherical nanoparticles. The particles may have aggregated due to insufficient stabilization.

  • Solution:

    • Ensure the glassware used is scrupulously clean. Contaminants can interfere with the nucleation and stabilization process.

    • Verify the quality of the reagents, especially the sodium citrate, as it also acts as the stabilizing agent.

    • Check the stirring rate during the reaction. Vigorous and consistent stirring is crucial for uniform particle formation.

Problem 3: The size distribution of the synthesized nanoparticles is very broad (polydisperse).

  • Possible Cause: This can be caused by several factors, including inhomogeneous nucleation, secondary nucleation, or particle aggregation. Synthesizing larger nanoparticles (above 30 nm) using the standard Turkevich method can often lead to increased polydispersity.[3]

  • Solution:

    • Ensure a rapid and uniform addition of the sodium citrate solution to the boiling chloroauric acid solution to promote a single, uniform nucleation event.

    • Maintain a constant and uniform temperature throughout the reaction.

    • For larger nanoparticles with narrow size distribution, consider using a seed-mediated growth approach or the "reversed Turkevich" method.[1][8]

Problem 4: The reaction fails to produce nanoparticles, and the solution remains a pale yellow color.

  • Possible Cause: The reduction of the gold precursor did not occur. This could be due to issues with the reducing agent or the reaction conditions.

  • Solution:

    • Prepare a fresh solution of sodium citrate. Sodium citrate solutions can degrade over time.

    • Ensure the reaction is brought to a vigorous boil before the addition of the citrate solution. The temperature is critical for the reduction to proceed.

    • Verify the concentration of the chloroauric acid solution.

Data Presentation

The following table summarizes the effect of the molar ratio of sodium citrate to chloroauric acid on the resulting gold nanoparticle size, based on data from various studies.

Molar Ratio (Sodium Citrate : HAuCl₄)Resulting AuNP Diameter (nm)Reference
4 : 1~10 - 20[3]
2.8 : 1~15[3]
2.5 : 1~20 - 30[3]
1.5 : 1~50[3]
0.5 : 1up to 150[3]
3.5 : 1 (Reversed Method)~51[8]
5.0 : 1 (Reversed Method)~35[8]
10.0 : 1 (Reversed Method)~18[8]
15.0 : 1 (Reversed Method)~12[8]

Note: The exact size can vary depending on other experimental conditions such as temperature, pH, and the specific protocol followed.

Experimental Protocols

Standard Turkevich Method for Synthesis of ~20 nm Gold Nanoparticles

This protocol is a standard and widely used method for synthesizing monodisperse gold nanoparticles.

Materials:

  • Hydrogen tetrachloroaurate (B171879) (III) trihydrate (HAuCl₄·3H₂O)

  • Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized water (18.2 MΩ·cm)

  • Glassware (Erlenmeyer flask, graduated cylinders, beakers)

  • Stirring hotplate and magnetic stir bar

  • Condenser

Procedure:

  • Preparation of Solutions:

    • Prepare a 1.0 mM solution of HAuCl₄ by dissolving the appropriate amount of HAuCl₄·3H₂O in deionized water. For example, to make 100 mL, dissolve 0.0394 g of HAuCl₄·3H₂O in 100 mL of deionized water.

    • Prepare a 1% (w/v) solution of trisodium citrate by dissolving 1.0 g of trisodium citrate dihydrate in 100 mL of deionized water. This corresponds to approximately 34 mM.

  • Reaction Setup:

    • Thoroughly clean all glassware with aqua regia (a mixture of nitric acid and hydrochloric acid in a 1:3 molar ratio) and rinse extensively with deionized water.

    • Place 20 mL of the 1.0 mM HAuCl₄ solution into a 50 mL Erlenmeyer flask containing a magnetic stir bar.

    • Set up the flask on a stirring hotplate and attach a condenser to the top of the flask to prevent evaporation of the solvent.

  • Synthesis:

    • Heat the HAuCl₄ solution to a rolling boil while stirring vigorously.

    • Once the solution is boiling, quickly add 2 mL of the 1% trisodium citrate solution to the flask.

    • Observe the color change of the solution. It will typically progress from a pale yellow to colorless, then to a grayish-blue, and finally to a deep ruby red, which indicates the formation of gold nanoparticles.[9]

    • Continue heating and stirring the solution for an additional 10-15 minutes after the color change is complete to ensure the reaction has gone to completion.

  • Cooling and Storage:

    • Remove the flask from the heat and allow it to cool to room temperature while continuing to stir.

    • Store the resulting colloidal gold solution in a clean, dark glass bottle at 4°C for long-term stability.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_post Post-Synthesis prep_HAuCl4 Prepare 1.0 mM HAuCl4 heat_HAuCl4 Heat HAuCl4 solution to a rolling boil prep_HAuCl4->heat_HAuCl4 prep_citrate Prepare 1% Sodium Citrate add_citrate Rapidly add Sodium Citrate prep_citrate->add_citrate heat_HAuCl4->add_citrate reaction Observe color change (Yellow -> Gray -> Red) add_citrate->reaction continue_heating Continue heating for 10-15 min reaction->continue_heating cool Cool to Room Temperature continue_heating->cool store Store at 4°C cool->store

Caption: Experimental workflow for gold nanoparticle synthesis via the Turkevich method.

Logical_Relationship cluster_mechanism Mechanism citrate_conc Sodium Citrate Concentration nucleation Nucleation Rate citrate_conc->nucleation influences growth Particle Growth citrate_conc->growth affects stabilization during particle_size Final Nanoparticle Size nucleation->particle_size determines growth->particle_size

Caption: Relationship between sodium citrate concentration and final nanoparticle size.

References

troubleshooting low yield in sodium thiosulfate gold leaching process

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in their sodium thiosulfate (B1220275) gold leaching experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My gold recovery is significantly lower than expected. What are the most common causes?

A1: Low gold recovery in the sodium thiosulfate leaching process is a frequent issue with several potential root causes. The primary factors to investigate are:

  • Thiosulfate Degradation: Sodium thiosulfate is unstable and can be consumed by side reactions, reducing its availability to complex with gold. This degradation is often accelerated by high concentrations of cupric ions, improper pH, and elevated temperatures.[1] A reduction in thiosulfate concentration can be observed within the first few hours of leaching.[1]

  • Improper Reagent Concentrations: The concentrations of sodium thiosulfate, copper sulfate (B86663) (the catalyst), and ammonia (B1221849) (the stabilizer) are critical and interdependent. Suboptimal concentrations of any of these reagents can significantly hinder gold dissolution.

  • Incorrect pH Level: The pH of the leaching solution is a critical parameter. A pH range of 9-10 is generally preferred to stabilize both the thiosulfate and the copper-ammonia complex.[2] Deviations outside the optimal range can lead to thiosulfate degradation and reduced gold recovery.

  • Passivation of Gold Surface: The surface of the gold can become passivated by byproducts of the leaching reaction, such as elemental sulfur or sulfides, which prevents the thiosulfate from accessing and dissolving the gold.[2]

  • Presence of Interfering Ions: Certain minerals and ions in the ore can interfere with the leaching process. For example, some sulfide (B99878) minerals can consume thiosulfate.[3]

  • Suboptimal Temperature: While higher temperatures can increase the rate of gold dissolution, excessively high temperatures can also accelerate the degradation of thiosulfate.[1][4]

Q2: How can I determine if my thiosulfate is degrading, and what can I do to prevent it?

A2: Thiosulfate degradation is a major cause of low gold yield.

Detection:

  • Iodometric Titration: This is a standard analytical method to determine the concentration of thiosulfate in your leaching solution at different time points. A rapid decrease in concentration indicates degradation.

Prevention and Mitigation:

  • Optimize Copper Concentration: While copper is a necessary catalyst, excessive concentrations can accelerate thiosulfate oxidation.[5] It is crucial to find the optimal copper concentration for your specific ore.

  • Control pH: Maintain the pH of the solution within the optimal range of 9-10 to enhance thiosulfate stability.[2]

  • Ammonia Concentration: Ammonia helps to stabilize the cupric ions, forming a cupric tetraamine (B13775644) complex, which in turn reduces the direct oxidation of thiosulfate by copper(II) ions.[5][6]

  • Use of Additives: Certain additives can help to reduce thiosulfate consumption.[2]

Q3: What are the optimal concentrations for sodium thiosulfate, copper, and ammonia?

A3: The optimal concentrations can vary depending on the specific ore being processed. However, based on various studies, the following ranges can be considered as a starting point for optimization:

ReagentConcentration RangeNotes
Sodium Thiosulfate0.1 M - 1.0 MHigher concentrations do not always lead to significantly better recovery and increase costs.[1]
Copper Sulfate2 mM - 10 mMHigher concentrations can be detrimental to gold recovery due to increased thiosulfate degradation.[1]
Ammonia0.1 M - 3.0 MSufficient ammonia is needed to stabilize copper ions and maintain pH.[7]

It is highly recommended to perform a systematic optimization of these parameters for your specific experimental setup.

Q4: My gold recovery is still low despite optimizing reagent concentrations. What other factors should I consider?

A4: If reagent concentrations are optimized, consider the following:

  • Temperature: The leaching process is sensitive to temperature. While an increase in temperature can enhance gold dissolution rates, it can also accelerate the degradation of thiosulfate.[1] A temperature of around 60°C has been shown to improve recovery in some systems.[1]

  • Dissolved Oxygen: Oxygen plays a role in the regeneration of the active cupric species.[2] Insufficient or excessive aeration can be detrimental.

  • Mixing and Agitation: Proper agitation is necessary to ensure good contact between the leaching solution and the gold-bearing particles. A stirring speed of around 750 RPM has been used in some studies.[1]

  • Ore Mineralogy: The composition of your ore can have a significant impact. Refractory ores, for instance, may require pre-treatment to expose the gold particles before leaching. Carbonaceous ores can lead to "preg-robbing," where dissolved gold is re-adsorbed onto the carbonaceous material, although this is less of an issue than in cyanidation.[2]

  • Gold Recovery Method: The recovery of gold from the pregnant thiosulfate solution can be challenging. Activated carbon is not very effective for adsorbing the gold-thiosulfate complex.[8][9] Alternative methods like ion-exchange resins or cementation are often required.[2][9]

Experimental Protocols

1. Determination of Thiosulfate Concentration (Iodometric Titration):

  • Principle: This method is based on the oxidation of thiosulfate ions by iodine.

  • Reagents:

    • Standardized iodine solution (e.g., 0.1 N)

    • Starch indicator solution (1%)

    • Sulfuric acid (dilute)

  • Procedure:

    • Take a known volume of the filtered leach solution.

    • Acidify the solution with dilute sulfuric acid.

    • Add a few drops of starch indicator solution. The solution should turn blue in the presence of the indicator and iodine.

    • Titrate with the standardized iodine solution until the blue color disappears.

    • Calculate the thiosulfate concentration based on the volume of iodine solution used.

2. Measurement of Gold Concentration in Solution:

  • Method: Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are the most common and accurate methods for determining the concentration of dissolved gold in the pregnant leach solution.

  • Procedure:

    • Take a sample of the pregnant leach solution at specified time intervals.

    • Filter the solution to remove any solid particles.

    • Prepare appropriate dilutions of the sample to fall within the linear range of the instrument.

    • Analyze the samples using a calibrated AAS or ICP-MS instrument.

Visualizations

GoldLeachingPathway Au Gold (Au) Au_complex Gold Thiosulfate Complex [Au(S₂O₃)₂]³⁻ Au->Au_complex Leaching S2O3 Thiosulfate (S₂O₃²⁻) S2O3->Au_complex Cu_II Cupric Ammine Complex [Cu(NH₃)₄]²⁺ Cu_I Cuprous Thiosulfate Complex [Cu(S₂O₃)₃]⁵⁻ Cu_II->Cu_I Oxidizes Gold O2 Oxygen (O₂) O2->Cu_II Cu_I->Cu_II Regeneration

Caption: Simplified reaction pathway for gold leaching with sodium thiosulfate.

TroubleshootingWorkflow start Low Gold Yield check_reagents Check Reagent Concentrations (Thiosulfate, Copper, Ammonia) start->check_reagents check_pH Verify and Adjust pH (Optimal Range: 9-10) start->check_pH check_temp Monitor Temperature (e.g., 60°C) start->check_temp check_degradation Analyze for Thiosulfate Degradation start->check_degradation optimize Systematically Optimize Parameters check_reagents->optimize check_pH->optimize check_temp->optimize check_degradation->optimize investigate_ore Investigate Ore Mineralogy (e.g., Refractory Components) optimize->investigate_ore If yield is still low solution Improved Yield optimize->solution If successful review_recovery Review Gold Recovery Method (e.g., Resin vs. Carbon) investigate_ore->review_recovery passivation Consider Surface Passivation review_recovery->passivation passivation->solution

Caption: Troubleshooting workflow for low gold yield in thiosulfate leaching.

References

Technical Support Center: Managing Side Effects of Sodium Aurothiomalate Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals utilizing sodium aurothiomalate (B1210753) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial side effects observed during sodium aurothiomalate therapy?

A1: The most frequently encountered initial side effects are mucocutaneous reactions, including pruritus (itching), dermatitis (skin rash), and stomatitis (mouth sores).[1][2] These reactions are often observed within the first six months of initiating therapy.[1] Another common early side effect can be a metallic taste in the mouth.[2]

Q2: How should a mild, localized skin rash be managed during an experiment?

A2: For a mild, non-severe rash, the standard procedure is to withhold sodium aurothiomalate administration until the rash resolves.[1] Once resolved, therapy may be cautiously restarted at a lower dose.[1] It's crucial to monitor the subject closely for any recurrence of the dermatological reaction.

Q3: What is a "nitritoid reaction" and how should it be handled?

A3: A nitritoid reaction is a vasomotor response that can occur within minutes of an injection of sodium aurothiomalate.[3] Symptoms include flushing, dizziness, and faintness.[3] If a nitritoid reaction is observed, further administration of sodium aurothiomalate should be approached with caution, especially in subjects with compromised cardiovascular status.[3]

Q4: What is the significance of proteinuria in subjects receiving sodium aurothiomalate?

A4: Proteinuria, the presence of excess protein in the urine, is a key indicator of renal toxicity, a potential side effect of sodium aurothiomalate.[4] It is essential to monitor urine for protein regularly. The development of persistent proteinuria may necessitate the cessation of the therapy.

Q5: Are there any known drug interactions that can exacerbate the side effects of sodium aurothiomalate?

A5: Yes, co-administration with other drugs with the potential for bone marrow toxicity, such as D-penicillamine, may increase the risk of serious hematologic and/or renal adverse reactions.[3] Concurrent use with ACE inhibitors has been associated with an increased risk of nitritoid reactions.[5]

Troubleshooting Guides

Issue 1: Subject develops oral ulcers.
  • Initial Assessment: Examine the oral cavity to determine the severity and extent of the ulceration.

  • Management of Mild Ulcers: For mild, localized ulcers, consider symptomatic relief. Withhold the next dose of sodium aurothiomalate.

  • Management of Severe or Persistent Ulcers: If the ulcers are severe, widespread, or persistent, sodium aurothiomalate administration should be discontinued, and the subject's response to cessation of therapy should be monitored.

  • Documentation: Record the date of onset, severity, and management actions taken.

Issue 2: Laboratory results indicate a significant drop in platelet count.
  • Immediate Action: Withhold any further administration of sodium aurothiomalate.

  • Confirmation: Repeat the complete blood count (CBC) to confirm the finding and rule out laboratory error.

  • Monitoring: Continue to monitor the subject's platelet count closely. Be vigilant for any signs of bleeding or bruising.

  • Investigation: Investigate other potential causes of thrombocytopenia.

  • Decision on Continuation: A persistent and significant drop in platelets is a serious adverse event and typically requires permanent discontinuation of sodium aurothiomalate therapy.

Issue 3: Subject reports experiencing diarrhea.
  • Severity Assessment: Determine the frequency and severity of the diarrhea.

  • Mild Diarrhea: Monitor the subject and ensure adequate hydration. The therapy may be continued with close observation.

  • Severe or Persistent Diarrhea: If the diarrhea is severe or persists, discontinue sodium aurothiomalate administration.[6] Provide supportive care as needed to manage dehydration and electrolyte imbalance.

Data Presentation

Table 1: Incidence of Common Adverse Reactions with Intramuscular Sodium Aurothiomalate

Adverse ReactionIncidence RateSource
Pruritus & Rash30%[3][7]
Stomatitis20%[7]
Proteinuria10-15%[3][7]
Thrombocytopenia1-3%[3]
Leukopenia2%[3]

Table 2: Comparison of Key Adverse Effects between Sodium Aurothiomalate (Intramuscular) and Auranofin (Oral)

Adverse EffectSodium Aurothiomalate (GSTM)Auranofin (AF)NoteSource
DiarrheaLess CommonMost CommonWithdrawal from treatment due to diarrhea was uncommon for Auranofin.[8]
Rash with PruritusMost CommonLess CommonWithdrawal from treatment due to rash was uncommon for Sodium Aurothiomalate.[8]
Withdrawals due to Adverse ReactionsMore CommonLess CommonAdverse reactions were a more frequent reason for discontinuing Sodium Aurothiomalate.[9]

Experimental Protocols

Protocol 1: Monitoring for Hematological Toxicity

Objective: To detect early signs of bone marrow suppression through regular monitoring of the complete blood count (CBC).

Methodology:

  • Sample Collection: Collect 2-3 mL of whole blood via venipuncture into a lavender-top tube containing K2- or K3-EDTA anticoagulant.[10]

  • Sample Handling: Gently invert the tube 8-10 times to ensure thorough mixing with the anticoagulant and prevent clotting. The sample should be analyzed as soon as possible, and no later than 24 hours after collection.[10]

  • Instrumentation: Utilize a calibrated and quality-controlled automated hematology analyzer (e.g., Coulter® DxH 800 or similar).[11]

  • Analysis: The analyzer will perform a complete blood count, including:

    • White Blood Cell (WBC) count

    • Red Blood Cell (RBC) count

    • Hemoglobin (Hgb)

    • Hematocrit (Hct)

    • Mean Corpuscular Volume (MCV)

    • Mean Corpuscular Hemoglobin (MCH)

    • Mean Corpuscular Hemoglobin Concentration (MCHC)

    • Platelet count

    • WBC differential (neutrophils, lymphocytes, monocytes, eosinophils, basophils)

  • Actionable Thresholds:

    • WBC < 3.5 x 10⁹/L: Withhold therapy and consult with the principal investigator.[6]

    • Neutrophils < 2.0 x 10⁹/L: Withhold therapy and consult with the principal investigator.[6]

    • Platelets < 150 x 10⁹/L: Withhold therapy and consult with the principal investigator.[6]

    • Eosinophils > 0.5 x 10⁹/L: Proceed with caution and increase monitoring frequency.[6]

Protocol 2: Monitoring for Renal Toxicity (Proteinuria)

Objective: To detect and quantify proteinuria as an early indicator of gold-induced nephropathy.

Methodology:

  • Sample Collection: Obtain a first-morning, mid-stream urine sample in a sterile container.[3] If a first-morning sample is not feasible, a random spot sample is acceptable, though less optimal.[3]

  • Initial Screening (Dipstick Analysis):

    • Use a urine dipstick to screen for the presence of protein.[12]

    • Immerse the reagent strip in the urine sample according to the manufacturer's instructions.

    • Compare the color change on the strip to the provided chart at the specified time.

    • A positive result (trace or higher) requires quantitative confirmation.

  • Quantitative Analysis (Urine Protein-to-Creatinine Ratio - UPCR):

    • This method is preferred over a 24-hour urine collection for convenience and reliability.[13]

    • Urine Protein Measurement: Use a quantitative laboratory method such as a pyrogallol (B1678534) red colorimetric assay to measure the urine protein concentration in mg/dL.[6]

    • Urine Creatinine (B1669602) Measurement: Use a standardized method, such as an enzymatic assay, to measure the urine creatinine concentration in g/dL.[6]

    • Calculation: UPCR (mg/g) = [Urine Protein (mg/dL)] / [Urine Creatinine (g/dL)].[6]

  • Actionable Thresholds:

    • Proteinuria ++ or more on dipstick: Perform a mid-stream urine (MSU) culture to rule out infection. If no infection is present, proceed to UPCR.[6]

    • Albumin to Creatinine Ratio > 30 mg/mmol: Discontinue sodium aurothiomalate and consult with the principal investigator.[6]

Mandatory Visualization

Management_of_Mucocutaneous_Side_Effects start Subject on Sodium Aurothiomalate Presents with Rash/Stomatitis assess Assess Severity: Mild/Localized vs. Severe/Generalized start->assess withhold Withhold Sodium Aurothiomalate assess->withhold symptomatic Provide Symptomatic Treatment (e.g., topical corticosteroids, antihistamines) withhold->symptomatic monitor Monitor for Resolution symptomatic->monitor resolved Has the reaction resolved? monitor->resolved restart Consider Restarting at a Lower Dose with Increased Monitoring resolved->restart Yes discontinue Permanently Discontinue Sodium Aurothiomalate resolved->discontinue No / Worsens end Continue Monitoring restart->end end_discontinue End of Therapy discontinue->end_discontinue

Caption: Decision workflow for managing mucocutaneous side effects.

Gold_Induced_Mast_Cell_Activation cluster_cell Mast Cell gold Gold Compounds (Au(III)) ros Increased Intracellular Reactive Oxygen Species (H₂O₂) gold->ros channels Activation of H₂O₂-sensitive Ca²⁺ Channels ros->channels ca_influx Extracellular Ca²⁺ Influx channels->ca_influx degranulation Degranulation: Release of Histamine & Leukotrienes ca_influx->degranulation symptoms Clinical Manifestations: Dermatitis, Pruritus degranulation->symptoms

Caption: Signaling pathway of gold-induced mast cell activation.

References

Technical Support Center: Stability of Gold Nanoparticles Synthesized with Sodium-Based Reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and stabilization of gold nanoparticles using sodium-based reagents, such as sodium citrate (B86180).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why did my gold nanoparticle solution turn blue or purple after synthesis?

A1: A color change from the expected ruby red to blue or purple is a clear indicator of nanoparticle aggregation.[1][2] This happens when the nanoparticles clump together, altering their surface plasmon resonance. The primary reasons for this include:

  • Incorrect pH: The pH of the reaction medium is critical for the stability of citrate-stabilized gold nanoparticles. The optimal pH range is generally between 4.7 and 5.3 for stable synthesis.[3] Deviations outside this range can lead to aggregation.

  • High Ionic Strength: The presence of excess ions in the solution can disrupt the electrostatic repulsion between the nanoparticles, causing them to aggregate.[2][4] This is a common issue when using buffers like PBS.

  • Contamination: Impurities in the glassware or reagents can act as nucleation sites for uncontrolled particle growth and aggregation.[5] It is crucial to use meticulously cleaned glassware, often with aqua regia (a 3:1 mixture of hydrochloric and nitric acid), and high-purity water.[5]

  • Insufficient Capping Agent: If the concentration of the sodium citrate is too low relative to the gold precursor, the nanoparticle surface will not be adequately covered, leading to instability and aggregation.[6]

Troubleshooting Steps:

  • Verify pH: Measure the pH of your reaction solution before and after synthesis. Adjust as necessary with dilute HCl or NaOH.[7]

  • Control Ionic Strength: If working with buffers, consider using sterically stabilized nanoparticles (e.g., PEGylated) which are less sensitive to high salt concentrations.[2]

  • Ensure Cleanliness: Thoroughly clean all glassware with aqua regia and rinse extensively with ultrapure water before use.[5]

  • Optimize Reagent Ratios: Experiment with different molar ratios of sodium citrate to the gold precursor to ensure complete surface coverage.

Q2: How can I control the size of the synthesized gold nanoparticles?

A2: The size of gold nanoparticles synthesized via the citrate reduction method is primarily influenced by the molar ratio of the reducing/capping agent (sodium citrate) to the gold precursor (HAuCl₄).[6][8]

  • Higher Citrate Concentration: A higher concentration of sodium citrate leads to the formation of smaller nanoparticles.[6] This is because more citrate ions are available to cap the newly formed gold nuclei, preventing further growth.

  • Lower Citrate Concentration: Conversely, a lower concentration of sodium citrate results in larger nanoparticles as there are fewer capping agents to halt particle growth.

Other factors that can influence nanoparticle size include reaction temperature and the rate of addition of the reducing agent.[8]

Q3: My gold nanoparticles are aggregating over time. How can I improve their long-term stability?

A3: Long-term stability is a common concern. Here are several strategies to enhance it:

  • Optimize Surface Charge: The stability of citrate-capped gold nanoparticles relies on electrostatic repulsion between the negatively charged citrate ions on their surface. A key indicator of this stability is the zeta potential.

  • Zeta Potential: This measurement indicates the magnitude of the electrostatic charge on the nanoparticle surface. A zeta potential value more negative than -30 mV or more positive than +30 mV generally signifies a stable colloidal suspension.[9][10] If your nanoparticle solution has a zeta potential between -30 mV and +30 mV, it is likely to be unstable.

  • Steric Stabilization: For applications in biological media or high-salt buffers, consider surface modification with polymers like polyethylene (B3416737) glycol (PEG). This process, known as PEGylation, provides a protective layer that prevents aggregation through steric hindrance rather than electrostatic repulsion.[2]

  • Proper Storage: Store your gold nanoparticle solutions at low temperatures (typically 2-8°C) to minimize particle movement and the chances of collision and aggregation.[2] Do not freeze the solution, as this can cause irreversible aggregation.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the synthesis and stability of gold nanoparticles.

Table 1: Effect of pH on Gold Nanoparticle Synthesis and Stability

pH RangeObservationZeta Potential (mV)Reference
< 4.0Aggregation, potential for precipitationVaries, often approaching neutral[11]
4.7 - 5.3Optimal for synthesis, stable nanoparticles-44.9 to -45.7[3]
> 8.0Stable, but size may be affectedCan become more negative[11]
> 12.0Aggregation, color change to blueIncreases dramatically towards neutral[11]

Table 2: Zeta Potential and Colloidal Stability

Zeta Potential (mV)Stability
> +30 or < -30Good stability
-30 to +30Potential for instability and aggregation
0 to ±5Rapid aggregation

Data compiled from multiple sources indicating a general consensus.[9][10]

Experimental Protocols

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This protocol describes a common method for synthesizing gold nanoparticles of approximately 15-20 nm in diameter.

Materials:

  • Tetrachloroauric acid (HAuCl₄) solution (1 mM)

  • Trisodium (B8492382) citrate (Na₃C₆H₅O₇) solution (38.8 mM)

  • Ultrapure water

  • Clean glassware (Erlenmeyer flask, graduated cylinders)

  • Stirring hotplate and magnetic stir bar

Procedure:

  • Preparation: Add 50 mL of 1 mM HAuCl₄ solution to a 100 mL Erlenmeyer flask with a magnetic stir bar.

  • Heating: Place the flask on a stirring hotplate and bring the solution to a rolling boil under vigorous stirring.

  • Reduction: Once boiling, quickly add 5 mL of 38.8 mM trisodium citrate solution to the flask.

  • Color Change: The solution will undergo a series of color changes, from pale yellow to colorless, then to a deep red. The final ruby red color indicates the formation of gold nanoparticles.

  • Reaction Completion: Continue boiling and stirring for an additional 15-20 minutes to ensure the reaction is complete.

  • Cooling: Remove the flask from the heat and allow it to cool to room temperature while still stirring.

  • Storage: Store the final gold nanoparticle solution in a clean, dark glass bottle at 4°C.

Visualizations

Experimental_Workflow Experimental Workflow for Gold Nanoparticle Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_characterization Characterization cluster_storage Storage prep_reagents Prepare HAuCl4 and Sodium Citrate Solutions heat_haucl4 Heat HAuCl4 Solution to Boiling prep_reagents->heat_haucl4 clean_glassware Clean Glassware (Aqua Regia) clean_glassware->heat_haucl4 add_citrate Add Sodium Citrate (Reducing Agent) heat_haucl4->add_citrate color_change Observe Color Change (Yellow -> Red) add_citrate->color_change uv_vis UV-Vis Spectroscopy (SPR Peak) color_change->uv_vis tem TEM (Size and Morphology) uv_vis->tem zeta Zeta Potential (Stability) tem->zeta store Store at 4°C in Dark Bottle zeta->store

Caption: Workflow for synthesis and characterization of gold nanoparticles.

Troubleshooting_Guide Troubleshooting Nanoparticle Aggregation start Solution is blue/purple or has precipitate check_ph Is pH between 4.7 and 5.3? start->check_ph check_salt Was a high-salt buffer used? check_ph->check_salt Yes adjust_ph Adjust pH and resynthesize check_ph->adjust_ph No check_cleaning Was glassware cleaned with aqua regia? check_salt->check_cleaning No use_peg Consider PEGylation for steric stability check_salt->use_peg Yes clean_again Thoroughly clean glassware and resynthesize check_cleaning->clean_again No stable Stable red solution check_cleaning->stable Yes adjust_ph->start use_peg->start clean_again->start

Caption: Decision tree for troubleshooting nanoparticle aggregation.

Stabilization_Mechanism Electrostatic Stabilization by Citrate Ions cluster_AuNP1 Gold Nanoparticle 1 cluster_AuNP2 Gold Nanoparticle 2 AuNP1 Au C1 Citrate⁻ AuNP1->C1 C2 Citrate⁻ AuNP1->C2 C3 Citrate⁻ AuNP1->C3 repulsion Electrostatic Repulsion C2->repulsion AuNP2 Au C4 Citrate⁻ AuNP2->C4 C5 Citrate⁻ AuNP2->C5 C6 Citrate⁻ AuNP2->C6 C5->repulsion

Caption: Mechanism of electrostatic stabilization of gold nanoparticles.

References

overcoming challenges in the scale-up of Turkevich nanoparticle synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up of Turkevich nanoparticle synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the scale-up of the Turkevich method for gold nanoparticle (AuNP) synthesis.

Q1: Why is the color of my nanoparticle solution not the expected ruby red?

An unexpected color, such as blue or purple, or the presence of a black precipitate, typically indicates nanoparticle aggregation. This can be caused by several factors during scale-up:

  • Inadequate Mixing: In larger volumes, inefficient stirring can lead to localized high concentrations of reagents, causing uncontrolled nucleation and aggregation. Ensure vigorous and uniform stirring throughout the reaction vessel.

  • Incorrect Reagent Concentrations: Deviations from the optimal citrate-to-gold molar ratio can lead to incomplete stabilization of the nanoparticles.

  • pH Fluctuations: The pH of the reaction medium is critical. In scaled-up batches, localized pH changes can be more pronounced, affecting particle stability.[1]

  • Contaminants: Impurities in the water or on the glassware can interfere with the synthesis and induce aggregation.

Q2: My nanoparticle size is not consistent between batches. How can I improve reproducibility?

Batch-to-batch inconsistency is a common challenge in scaling up the Turkevich synthesis. To improve reproducibility:

  • Precise Temperature Control: Ensure the reaction temperature is uniform throughout the vessel and consistently maintained across batches. Temperature gradients can lead to variations in nucleation and growth rates.

  • Standardized Reagent Addition: The rate and method of adding the citrate (B86180) solution to the gold precursor should be consistent. For large volumes, rapid injection using multiple syringes can help ensure efficient mixing.[1]

  • pH Control with Buffers: Using a citrate buffer (a mixture of citric acid and trisodium (B8492382) citrate) instead of just a sodium citrate solution can help maintain a stable pH, leading to more reproducible nanoparticle sizes and narrower size distributions.[2][3][4][5]

  • Control of Raw Materials: Use high-purity water and reagents, and ensure glassware is scrupulously clean.

Q3: I am observing a bimodal size distribution in my nanoparticle sample. What causes this and how can I prevent it?

A bimodal size distribution, characterized by the presence of two distinct nanoparticle populations (e.g., small seed particles and larger aggregates), is often observed when synthesizing larger nanoparticles (typically >30 nm) with the standard Turkevich method.[1][6] This can be attributed to:

  • Secondary Nucleation: If the initial nucleation event is not well-controlled, a second wave of nucleation can occur, leading to a population of smaller particles.

  • Particle Aggregation: A portion of the initially formed nanoparticles may aggregate, forming a population of larger particles.

To prevent a bimodal distribution:

  • Adjust the Molar Ratio: Lowering the citrate-to-gold molar ratio to produce larger particles often increases polydispersity. Fine-tuning this ratio is crucial.

  • Consider the "Reversed Turkevich" Method: In this modified protocol, the gold precursor is added to the hot citrate solution. This can lead to better control over nucleation and the synthesis of monodisperse nanoparticles up to 51 nm.[3][7]

  • Use a Seed-Mediated Growth Approach: A more controlled method for producing larger, monodisperse nanoparticles is to synthesize a solution of small, uniform "seed" nanoparticles first, and then add more gold precursor and a reducing agent to grow them to the desired size.

Q4: How does the stirring rate affect the synthesis at a larger scale?

While specific quantitative data on the direct correlation between stirring rate (in RPM) and final nanoparticle size in scaled-up Turkevich synthesis is not extensively documented in the literature, the qualitative importance of efficient mixing is well-established.

  • Homogenization: Vigorous and uniform stirring is crucial for rapidly homogenizing the reactants upon addition, preventing localized high concentrations that can lead to uncontrolled nucleation and aggregation.

  • Heat Distribution: Efficient stirring ensures a uniform temperature profile throughout the reaction vessel, which is critical for consistent nucleation and particle growth.

For scaled-up syntheses, it is recommended to use a stirring setup that creates a vortex sufficient to ensure rapid mixing of the entire volume. The optimal stirring rate will depend on the specific geometry of the reaction vessel and the total volume.

Quantitative Data Tables

The following tables summarize the impact of key experimental parameters on the size of the resulting gold nanoparticles.

Table 1: Effect of Citrate-to-Gold Molar Ratio on Nanoparticle Diameter

Citrate:HAuCl4 Molar RatioApproximate Mean Diameter (nm)Polydispersity Index (PDI)Reference
2.815< 0.20[1][6]
2.5Varies with temperature< 0.20[1]
2.4~30Bimodal distribution observed[1][6]
1.550Bimodal, less spherical[1][6]
3.5 (Reversed Method)51Monodisperse[3][7]
5.0 (Reversed Method)~40Monodisperse[3][7]
10.0 (Reversed Method)~20Monodisperse[3][7]
15.0 (Reversed Method)12Monodisperse[3][7]

Table 2: Effect of Temperature on Nanoparticle Diameter at Different Molar Ratios

Citrate:HAuCl4 Molar RatioReaction Temperature (°C)Approximate Mean Diameter (nm)Reference
2.590Larger[1]
2.5100Smaller[1]
7.690-100No significant change[1]
15.0 (Reversed Method)95~12[3][7]
15.0 (Reversed Method)80Slight increase[3][7]
15.0 (Reversed Method)70Slight increase[3][7]
15.0 (Reversed Method)50Monodispersity decreases[3][7]

Experimental Protocols

Protocol 1: Standard Scaled-Up Turkevich Synthesis

This protocol is adapted for a 1.5 L batch size to produce nanoparticles in the 15-30 nm range.[1][6]

Materials:

  • Gold (III) chloride hydrate (B1144303) (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • High-purity water (e.g., 18 MΩ·cm)

  • Appropriately sized reaction vessel (e.g., 2 L baffled flask) with a condenser

  • Heating mantle and magnetic stirrer with a stir bar

  • Multiple syringes for rapid injection

Procedure:

  • Prepare a 0.5 mM HAuCl₄ solution: Dissolve the appropriate amount of HAuCl₄·3H₂O in 1.5 L of high-purity water in the reaction vessel.

  • Heat the gold solution: Place the vessel in the heating mantle and bring the solution to a vigorous boil while stirring.

  • Prepare a 1% (w/v) trisodium citrate solution: Dissolve trisodium citrate in high-purity water.

  • Rapidly inject the citrate solution: Once the gold solution is boiling, rapidly inject the required volume of the citrate solution to achieve the desired molar ratio (refer to Table 1). For a 1.5 L batch, this should be done using multiple syringes to ensure fast and efficient mixing.

  • Continue heating and stirring: The solution will undergo a series of color changes, typically from yellow to colorless, then to a dark blue/purple, and finally to a stable ruby red. Continue boiling and stirring for an additional 15-30 minutes after the final color is reached to ensure the reaction is complete.

  • Cooling: Remove the vessel from the heat and allow it to cool to room temperature with continued stirring.

  • Storage: Store the nanoparticle solution in a clean, dark glass container at 4°C.

Protocol 2: "Reversed Turkevich" Method for Larger, Monodisperse Nanoparticles

This protocol is for the synthesis of monodisperse gold nanoparticles in the 12-51 nm range.[3][7]

Materials:

  • Same as Protocol 1.

Procedure:

  • Prepare a trisodium citrate solution: In the reaction vessel, dissolve the amount of trisodium citrate required for the desired molar ratio in the final reaction volume of high-purity water.

  • Heat the citrate solution: Bring the citrate solution to a vigorous boil while stirring.

  • Prepare a HAuCl₄ stock solution: Prepare a concentrated stock solution of HAuCl₄ (e.g., 25 mM).

  • Add the gold precursor: Rapidly inject the required volume of the HAuCl₄ stock solution into the boiling citrate solution to achieve the desired final concentration and molar ratio.

  • Continue heating and stirring: The solution will change color, indicating the formation of nanoparticles. Continue boiling and stirring for 15-30 minutes.

  • Cooling and Storage: Follow the same cooling and storage procedures as in Protocol 1.

Visualizations

experimental_workflow Figure 1. Standard Scaled-Up Turkevich Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction prep_gold Prepare 1.5 L of 0.5 mM HAuCl4 solution heat_gold Heat gold solution to a vigorous boil with stirring prep_gold->heat_gold prep_citrate Prepare 1% (w/v) trisodium citrate solution inject_citrate Rapidly inject citrate solution prep_citrate->inject_citrate heat_gold->inject_citrate boil_stir Continue boiling and stirring for 15-30 min inject_citrate->boil_stir cool Cool to room temperature with stirring boil_stir->cool store Store at 4°C in a dark container cool->store

Caption: Standard Scaled-Up Turkevich Synthesis Workflow.

parameter_relationships Figure 2. Key Parameter Relationships in Turkevich Synthesis molar_ratio Citrate:Gold Molar Ratio np_size Nanoparticle Size molar_ratio->np_size Inverse Relationship size_dist Size Distribution molar_ratio->size_dist temperature Reaction Temperature temperature->np_size Affects Nucleation/Growth temperature->size_dist mixing Mixing Efficiency (Stirring Rate) mixing->size_dist Improves reproducibility Batch-to-Batch Reproducibility mixing->reproducibility Crucial For ph Solution pH ph->np_size ph->size_dist ph->reproducibility Stabilizes

Caption: Key Parameter Relationships in Turkevich Synthesis.

References

strategies to reduce thiosulfate consumption in gold leaching

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiosulfate (B1220275) leaching of gold. The information aims to address common challenges, with a focus on minimizing thiosulfate consumption.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high thiosulfate consumption in gold leaching?

High thiosulfate consumption is a significant challenge in this leaching method. The primary causes include:

  • Inherent Instability: Thiosulfate is a metastable compound that can decompose, especially under certain conditions.

  • Oxidation by Catalysts: The cupric-ammonia catalyst (Cu(NH₃)₄²⁺), while essential for accelerating gold dissolution, also promotes the oxidation of thiosulfate to species like tetrathionate.[1][2]

  • Presence of Certain Minerals: Some minerals commonly found in gold ores, such as pyrite (B73398), pyrrhotite, chalcopyrite, and arsenopyrite, can catalyze the decomposition of thiosulfate.[3]

  • Reaction Conditions: Factors like high temperatures, excessive dissolved oxygen, and suboptimal pH levels can significantly increase the rate of thiosulfate degradation.[3][4]

Q2: How does the choice of catalyst impact thiosulfate consumption?

The traditional cupric-ammonia catalyst, while effective for gold leaching, is a major contributor to thiosulfate loss through oxidation.[1] Alternative catalysts are being explored to mitigate this issue. For instance, replacing copper sulfate (B86663) with nickel sulfate has been shown to reduce thiosulfate consumption.[5] Nickel- and cobalt-based catalysts are promising as they can lower the redox potential of the leach solution, thereby decreasing thiosulfate oxidation.[3][5][6]

Q3: What is the optimal pH range for thiosulfate leaching to minimize consumption?

Maintaining the correct pH is crucial for thiosulfate stability. A pH range of 10 to 10.5 is generally recommended for optimal gold extraction with controlled thiosulfate consumption.[7] If the pH is too low (below 9), there is a risk of elemental sulfur formation.[8] Conversely, a pH higher than 10.5 can negatively affect gold dissolution.[8]

Q4: Can thiosulfate be regenerated within the leaching circuit?

Yes, in-situ generation and regeneration of thiosulfate are viable strategies to offset consumption. One method involves the oxidation of elemental sulfur or sulfide (B99878) minerals present in the ore under alkaline conditions to form thiosulfate.[3] For example, pyrite can be oxidized to produce thiosulfate at elevated temperatures and pressures.[3] Additionally, adding sulfite (B76179) can help regenerate thiosulfate from its oxidation byproducts like tetrathionate.[9]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Excessively High Thiosulfate Consumption High concentration of cupric ions.Reduce the initial copper sulfate concentration. For example, lowering it to 0.001M has been shown to decrease consumption.[5]
High levels of dissolved oxygen.Control the aeration rate. In some cases, using a nitrogen flow to regulate oxygen can reduce consumption to as low as 10 kg/t of ore.[8]
Presence of detrimental sulfide minerals (e.g., pyrite, chalcopyrite).Ore characterization is crucial. If these minerals are present, consider pre-treatment methods or the use of additives to passivate their surfaces.
Suboptimal pH.Regularly monitor and adjust the pH to maintain it within the 10-10.5 range.[7]
Low Gold Dissolution Rate Insufficient catalyst concentration.While high copper concentrations increase thiosulfate consumption, a certain level is necessary for effective leaching. Optimize the copper concentration to balance leaching kinetics and reagent stability.
Passivation of gold surface.The decomposition of thiosulfate can lead to the formation of a sulfur layer on the gold surface, hindering further leaching.[6] Ensure proper control of leaching conditions to minimize thiosulfate degradation.
High ammonia (B1221849) concentration.While ammonia stabilizes the cupric catalyst, excessively high concentrations can hinder gold dissolution by overly stabilizing the Cu(II) ions and reducing their oxidizing ability.[3]
Difficulty in Gold Recovery from Pregnant Solution Interference from copper-thiosulfate complexes.The presence of cuprous thiosulfate complexes can interfere with gold recovery, particularly when using ion-exchange resins.[3]
Low affinity of activated carbon for the gold-thiosulfate complex.Standard activated carbon is not very effective for adsorbing the aurothiosulfate complex.[4] Ion-exchange resins are a more suitable alternative for gold recovery from thiosulfate solutions.[3][6]

Experimental Protocols

Methodology for Evaluating the Effect of Copper Concentration on Thiosulfate Consumption

  • Ore Preparation: A representative sample of the gold ore is crushed and ground to the desired particle size.

  • Leaching Setup: A series of batch leaching experiments are conducted in stirred reactors.

  • Reagent Preparation: Prepare stock solutions of ammonium (B1175870) thiosulfate, ammonia, and copper sulfate.

  • Experimental Conditions:

    • Maintain a constant pulp density (e.g., 40% solids w/w).

    • Set the ammonium thiosulfate concentration (e.g., 0.1 M) and ammonia concentration (e.g., 0.2 M).

    • Vary the initial copper sulfate concentration across a range of values (e.g., 0.001 M, 0.005 M, 0.01 M, 0.03 M).

    • Control the temperature (e.g., 25°C) and pH (e.g., 10.2).

    • Ensure consistent agitation and aeration across all reactors.

  • Sampling and Analysis:

    • Collect solution samples at regular intervals over a 24-hour period.

    • Analyze the samples for gold concentration using Atomic Absorption Spectrophotometry (AAS) or Inductively Coupled Plasma (ICP).

    • Determine the residual thiosulfate concentration using a suitable titration method (e.g., iodometric titration).

  • Data Analysis:

    • Calculate the gold extraction percentage for each set of conditions.

    • Calculate the thiosulfate consumption (in kg/t of ore) for each experiment.

    • Plot gold extraction and thiosulfate consumption as a function of the initial copper sulfate concentration to determine the optimal balance.

Data Presentation

Table 1: Impact of Copper Concentration on Thiosulfate Consumption and Gold Extraction

Copper Sulfate (M)Thiosulfate Consumption ( kg/t ore)Gold Extraction (%)Reference
0.0330-[5]
0.001~17-[5]

Note: The gold extraction percentage was not specified in the reference for these particular data points.

Table 2: Effect of Additives and Alternative Catalysts on Thiosulfate Consumption

Leaching SystemAdditive/CatalystThiosulfate Consumption ( kg/t ore)Gold Extraction (%)Reference
Cupric-AmmoniaNone30-[5]
Cupric-AmmoniaChelating Agent~17-[5]
Nickel Sulfate-~17-[5]
Cupric-EthanediamineCetyltrimethyl ammonium bromide1.1294.3[3]

Visualizations

GoldLeachingPathway cluster_leaching Gold Leaching cluster_consumption Thiosulfate Consumption Pathways Gold Gold (Au) GoldThiosulfateComplex Gold-Thiosulfate Complex (Au(S₂O₃)₂³⁻) Gold->GoldThiosulfateComplex Thiosulfate Thiosulfate (S₂O₃²⁻) Thiosulfate->GoldThiosulfateComplex Catalyst Catalyst (e.g., Cu(NH₃)₄²⁺) Catalyst->GoldThiosulfateComplex Accelerates OxidationProducts Oxidation Products (e.g., S₄O₆²⁻) Catalyst->OxidationProducts Catalyzes Oxidation Thiosulfate_dec Thiosulfate (S₂O₃²⁻) Thiosulfate_dec->OxidationProducts SulfideMinerals Sulfide Minerals (e.g., Pyrite) SulfideMinerals->OxidationProducts Catalyzes Decomposition TroubleshootingFlowchart Start High Thiosulfate Consumption? CheckCatalyst Check Catalyst Concentration Start->CheckCatalyst Yes End Consumption Reduced Start->End No ReduceCatalyst Reduce [Cu²⁺] or Use Alternative Catalyst CheckCatalyst->ReduceCatalyst CheckOxygen Check Dissolved Oxygen ControlAeration Control Aeration Rate CheckOxygen->ControlAeration CheckMinerals Analyze Ore Mineralogy UseAdditives Consider Additives or Pre-treatment CheckMinerals->UseAdditives CheckpH Monitor and Adjust pH MaintainpH Maintain pH 10-10.5 CheckpH->MaintainpH ReduceCatalyst->CheckOxygen ControlAeration->CheckMinerals UseAdditives->CheckpH MaintainpH->End

References

troubleshooting polydispersity in citrate-reduced gold nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with polydispersity in the synthesis of citrate-reduced gold nanoparticles (AuNPs).

Troubleshooting Guide: Polydispersity Issues

This section addresses common problems encountered during AuNP synthesis that can lead to a wide particle size distribution.

Q1: My final gold nanoparticle solution is not a deep red color. Instead, it appears purple, blue, or even black. What does this indicate?

A1: The color of a colloidal gold solution is directly related to the size and aggregation state of the nanoparticles due to a phenomenon called Localized Surface Plasmon Resonance (LSPR).[1]

  • Monodisperse, small (~10-20 nm) AuNPs will result in a deep red-colored solution.[2]

  • Purple or blue solutions typically indicate the presence of larger nanoparticles or aggregation.[3] As particles grow or clump together, the LSPR peak shifts to longer wavelengths (a red-shift), causing the solution to appear blue or purple.[1]

  • A black or grey solution with precipitate signifies significant aggregation and precipitation of the gold nanoparticles out of the solution.

Q2: My UV-Vis spectrum shows a broad peak or a secondary peak at a longer wavelength. What is the cause?

A2: The UV-Vis spectrum is a powerful tool for assessing the quality of your AuNP synthesis.

  • Broad Peak: A broad LSPR peak is a classic indicator of a polydisperse sample, meaning there is a wide range of nanoparticle sizes present.

  • Secondary Peak/Shoulder: A shoulder or a distinct second peak at a longer wavelength (e.g., >600 nm) is often a sign of nanoparticle aggregation.[4] It can also suggest the presence of anisotropic (non-spherical) nanoparticles, which can occur with suboptimal synthesis conditions.

Q3: I've followed a standard protocol, but my Dynamic Light Scattering (DLS) results show a high Polydispersity Index (PDI). What are the most likely causes?

A3: A high PDI value indicates a broad size distribution. Several factors during the synthesis can contribute to this:

  • Improper Reagent Addition: The addition of the sodium citrate (B86180) reducing agent to the boiling gold salt solution should be rapid and done under vigorous stirring.[2] Slow addition can lead to a prolonged nucleation phase, resulting in multiple generations of nanoparticles with different sizes.

  • Temperature Fluctuations: The reaction is highly temperature-sensitive. Maintaining a consistent, rolling boil of the HAuCl₄ solution before and during the citrate addition is crucial.[4][5] Inconsistent heating can affect the rates of nucleation and growth, leading to polydispersity.

  • Suboptimal pH: The pH of the reaction mixture plays a critical role. While the citrate solution acts as a buffer, the initial pH can influence the final particle size and distribution.[6][7][8] A pH between 5.0 and 6.0 is often optimal for producing monodisperse spherical nanoparticles.[6][9]

  • Contaminated Glassware: Any impurities on the glassware can act as alternative nucleation sites, leading to uncontrolled particle formation. All glassware should be meticulously cleaned, for instance, with aqua regia, and thoroughly rinsed with high-purity water.

  • Stirring Rate: The stirring rate must be vigorous and consistent to ensure homogeneous mixing and temperature distribution.[10] Inadequate stirring can create localized areas of high reagent concentration, causing uneven nucleation and growth.[11]

Frequently Asked Questions (FAQs)

Q1: What is the dual role of sodium citrate in the synthesis?

A1: Sodium citrate serves two essential functions in the Turkevich method. First, it acts as a reducing agent , converting gold ions (Au³⁺) to neutral gold atoms (Au⁰).[6] Second, the citrate ions act as a capping or stabilizing agent , adsorbing to the surface of the newly formed nanoparticles. This creates a negative surface charge that prevents the nanoparticles from aggregating through electrostatic repulsion.[2][6]

Q2: How does the citrate-to-gold molar ratio affect the final nanoparticles?

A2: The molar ratio of sodium citrate to tetrachloroauric acid is a key parameter for controlling the final size of the nanoparticles. Generally, a higher citrate-to-gold ratio results in the formation of smaller nanoparticles.[4] This is because a higher concentration of citrate leads to a faster nucleation of gold atoms and provides more capping agent to stabilize the particles at an earlier stage, preventing further growth.[12] Conversely, lower ratios lead to larger particles but can increase the risk of polydispersity and aggregation if there is insufficient citrate to stabilize the surfaces.[4][13]

Q3: Can I control the size of the gold nanoparticles?

A3: Yes, the size of the nanoparticles can be tuned by carefully controlling several reaction parameters. The most common method is by varying the molar ratio of sodium citrate to the gold precursor.[4] Other factors that influence size include the reaction temperature, the pH of the solution, and the rate of reagent addition.[14][15]

Q4: What is the ideal way to store citrate-reduced gold nanoparticles?

A4: To ensure long-term stability and prevent aggregation, citrate-capped gold nanoparticles should be stored in the dark (to prevent any light-induced changes) at 4°C.[6] It is also recommended to store them in clean glass vials.

Data Presentation: Synthesis Parameters

The following tables summarize the impact of key reaction parameters on the size and polydispersity of the resulting gold nanoparticles.

Table 1: Effect of Citrate to Gold Molar Ratio

Molar Ratio (Citrate:HAuCl₄)Mean Particle Size (nm)Polydispersity Index (PDI)Observations
1.5~50> 0.20Increased polydispersity and less spherical shape.[4]
2.5~30< 0.20Generally good monodispersity.[4]
2.8~15< 0.20Well-defined size and shape with narrow size distribution.[4]
> 3.0< 15Generally lowSize continues to decrease with increasing citrate.[16]

Note: Data is compiled from multiple sources and represents typical outcomes. Actual results may vary based on specific experimental conditions.

Table 2: Effect of Reaction pH

Initial pHMean Particle SizePolydispersityMorphology
< 5.0LargerHigh (Wide Distribution)Predominantly polyhedra.[9]
5.0 - 6.0IntermediateLowMixture of ellipsoidal and other shapes.[9]
> 6.0SmallerLow (Narrow Distribution)Nearly spherical.[9]

Experimental Protocols

Standard Turkevich Method for ~15-20 nm Gold Nanoparticles

This protocol is a widely used method for synthesizing monodisperse gold nanoparticles.

Materials:

  • Tetrachloroauric (III) acid (HAuCl₄) solution (e.g., 1 mM)

  • Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O) solution (e.g., 38.8 mM or 1% w/v)

  • High-purity water (e.g., Milli-Q)

  • Glassware (Erlenmeyer flask, graduated cylinders), cleaned meticulously

  • Magnetic stir bar and stirring hotplate

  • Condenser to prevent evaporation

Procedure:

  • Preparation: Prepare fresh solutions of HAuCl₄ and trisodium citrate using high-purity water.

  • Setup: In a clean Erlenmeyer flask, add a specific volume of the 1 mM HAuCl₄ solution (e.g., 20 mL).[2] Add a magnetic stir bar and fit a condenser to the top of the flask.

  • Heating: Place the flask on a stirring hotplate and bring the solution to a vigorous, rolling boil while stirring.[2]

  • Reduction: Once the solution is boiling, rapidly inject the required volume of the trisodium citrate solution (e.g., 2 mL of a 1% solution) directly into the vortex of the stirring solution.[2]

  • Reaction: Observe the color change. The solution will typically transition from a pale yellow to colorless, then to a grey/black intermediate, and finally to a deep ruby red color.[2] This entire process should take a few minutes.

  • Completion: Continue to boil the solution for an additional 10-15 minutes to ensure the reaction is complete.[2]

  • Cooling: Remove the flask from the heat and allow it to cool to room temperature while continuing to stir.

  • Storage: Once cooled, the AuNP solution can be filtered (e.g., through a 0.45 µm filter) and should be stored in a clean, dark glass container at 4°C.[6]

Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis of gold nanoparticles.

Troubleshooting_Workflow Start Start: Polydisperse AuNPs Observed (e.g., off-color, broad UV-Vis peak) Check_Spectrum Analyze UV-Vis Spectrum Start->Check_Spectrum Check_Reagents Verify Reagent Quality & Ratio Start->Check_Reagents Check_Process Review Synthesis Process Start->Check_Process Check_Setup Inspect Equipment & Glassware Start->Check_Setup Broad_Peak Problem: Broad Peak or Secondary Peak (>600nm) Check_Spectrum->Broad_Peak Incorrect_Ratio Problem: Incorrect Citrate:Au Ratio Check_Reagents->Incorrect_Ratio Temp_Fluctuation Problem: Temperature Fluctuations or Slow Reagent Addition Check_Process->Temp_Fluctuation Contamination Problem: Glassware Contamination Check_Setup->Contamination Indicates_Aggregation Solution: Indicates Aggregation or Anisotropic Particles. Re-evaluate entire process. Broad_Peak->Indicates_Aggregation Adjust_Ratio Solution: Recalculate and use precise molar ratios. Higher citrate -> smaller particles. Incorrect_Ratio->Adjust_Ratio Control_Temp Solution: Ensure consistent rolling boil. Add citrate rapidly with vigorous stirring. Temp_Fluctuation->Control_Temp Clean_Glassware Solution: Use meticulous cleaning protocol (e.g., aqua regia) and high-purity water. Contamination->Clean_Glassware

Caption: Troubleshooting workflow for polydispersity in AuNP synthesis.

Factors_Influencing_Synthesis Synthesis AuNP Monodispersity Ratio Citrate:Gold Ratio (Controls Size) Synthesis->Ratio Temperature Reaction Temperature (Affects Kinetics) Synthesis->Temperature pH Solution pH (Affects Stability/Shape) Synthesis->pH Stirring Stirring Rate (Ensures Homogeneity) Synthesis->Stirring Addition_Rate Reagent Addition Rate (Impacts Nucleation) Synthesis->Addition_Rate Purity Reagent & Water Purity (Avoids Side Reactions) Synthesis->Purity Glassware Glassware Cleanliness (Prevents Unwanted Nucleation) Synthesis->Glassware

Caption: Key factors influencing gold nanoparticle monodispersity.

References

addressing instability issues in gold-sodium alloy fabrication

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gold-sodium (Au-Na) alloys. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental fabrication.

Troubleshooting Guide

This guide addresses specific instability issues that may arise during the fabrication of gold-sodium alloys.

Issue 1: Alloy Discoloration and Dross Formation

Q: My gold-sodium alloy has a discolored surface and a layer of dross after melting. What is the cause and how can I prevent it?

A: Discoloration and dross are primarily caused by the oxidation of sodium, which is highly reactive with oxygen and moisture. This can lead to a loss of sodium in the final alloy and the formation of sodium oxide (a whitish-grey powder) or sodium superoxide (B77818) (yellowish) on the melt surface.

Troubleshooting Steps:

  • Inert Atmosphere: All melting and alloying procedures must be conducted under a dry, inert atmosphere, such as high-purity argon or nitrogen, to prevent exposure to oxygen and moisture.[1] A glovebox or a vacuum induction furnace backfilled with inert gas is highly recommended.

  • Crucible and Material Preparation: Ensure all starting materials, crucibles (e.g., alumina (B75360), graphite), and tools are thoroughly dried before use. Any residual moisture will react with the molten sodium.

  • Flux Cover: While not always necessary in a well-controlled inert atmosphere, a protective layer of a suitable, dry, inert salt flux can be used to cover the molten metal surface, acting as a physical barrier to any residual oxygen.

  • Temperature Control: Avoid overheating the melt, as this can increase the rate of sodium vaporization and reaction with any trace contaminants.[1]

Issue 2: Incomplete Reaction or Inhomogeneous Alloy

Q: After fabrication, my gold-sodium alloy appears to have unreacted gold particles or shows significant compositional variation throughout the sample. How can I ensure a complete and homogeneous reaction?

A: Inhomogeneity in gold-sodium alloys can result from poor mixing, insufficient reaction time, or premature solidification of one of the components. The significant density difference between gold and sodium can also contribute to stratification if not properly mixed.

Troubleshooting Steps:

  • Mechanical Agitation: Gentle mechanical stirring of the molten alloy is crucial for ensuring proper mixing and a homogeneous composition. This can be achieved using a refractory metal or ceramic stirring rod. Care must be taken to avoid introducing contaminants.

  • Sufficient Reaction Time and Temperature: Ensure the alloy is held at a temperature above the liquidus point of the target composition for a sufficient duration to allow for complete dissolution and diffusion of the gold and sodium. Consulting the Au-Na phase diagram is essential for determining the appropriate temperature.[2][3][4]

  • Controlled Solidification: Rapid, uncontrolled cooling can lead to segregation, where different phases solidify at different rates, resulting in an inhomogeneous microstructure. A controlled cooling rate can promote a more uniform solidification front.

Issue 3: Formation of Undesirable Intermetallic Compounds

Q: My final alloy is brittle and difficult to work with. How can I control the formation of specific intermetallic phases?

A: The gold-sodium system contains several intermetallic compounds, such as NaAu₂, Na₂Au, and Na₃Au, some of which can be brittle.[5][6][7] The formation of these phases is highly dependent on the stoichiometry of the alloy and the cooling rate during solidification.

Troubleshooting Steps:

  • Precise Compositional Control: The most critical factor in controlling the final phase composition is the initial weight ratio of gold and sodium. Accurate weighing and prevention of sodium loss due to oxidation are paramount.

  • Cooling Rate Management: The rate of cooling from the molten state can influence which intermetallic phases nucleate and grow.[8][9] Quenching (rapid cooling) can sometimes suppress the formation of certain equilibrium phases, while slow cooling may promote their growth. Experimentation with different cooling profiles is necessary to achieve the desired microstructure.

  • Heat Treatment: Post-fabrication heat treatment (annealing) at specific temperatures below the solidus line can be used to transform metastable phases into more stable, and potentially more desirable, ones. The Au-Na phase diagram should be consulted to determine appropriate annealing temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the most critical safety precaution when working with gold-sodium alloys?

A1: The most critical safety precaution is the rigorous exclusion of air and moisture. Sodium reacts violently with water, producing flammable hydrogen gas and significant heat, which can lead to fires or explosions. All handling of sodium and gold-sodium alloys should be performed in a controlled inert atmosphere (e.g., a glovebox) by trained personnel wearing appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

Q2: What type of crucible should I use for melting gold and sodium?

A2: The choice of crucible material depends on the reaction temperature and the specific composition of the alloy. Common choices for melting reactive metals include high-purity alumina (Al₂O₃), zirconia (ZrO₂), or graphite. It is essential to ensure the crucible is chemically inert with respect to both gold and sodium at the intended processing temperatures.

Q3: How can I verify the composition and homogeneity of my fabricated alloy?

A3: Several analytical techniques can be used to characterize the final alloy:

  • Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS): This provides information on the microstructure and elemental composition at different points on the sample, allowing for an assessment of homogeneity.[10]

  • X-ray Diffraction (XRD): XRD is used to identify the crystalline phases present in the alloy, confirming the formation of the desired intermetallic compounds and detecting any unwanted phases.[5]

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS): These techniques can be used for bulk compositional analysis to determine the overall gold and sodium content with high accuracy.

Q4: What are the expected intermetallic compounds in the Au-Na system?

A4: Based on the Au-Na binary phase diagram, several stable intermetallic compounds can be expected at different compositions, including NaAu₅, NaAu₂, NaAu, and Na₂Au.[5] The formation of these compounds is dependent on the specific atomic ratio of gold to sodium in the alloy.

Data Presentation

Table 1: Key Process Parameters and Their Influence on Alloy Stability

ParameterTypical Range/ValueInfluence on StabilityTroubleshooting Focus
Atmosphere <10 ppm O₂, <10 ppm H₂OPrevents oxidation and formation of sodium oxides/hydroxides.Ensure integrity of inert atmosphere system (glovebox, furnace).
Melting Temperature Dependent on alloy composition (refer to Au-Na phase diagram)Affects reaction kinetics and potential for sodium vaporization.Avoid overheating; use calibrated thermocouples.
Holding Time 15 - 60 minutes (composition dependent)Ensures complete dissolution and homogenization of the melt.Insufficient time can lead to incomplete reaction.
Cooling Rate Variable (quenching to slow cooling)Influences the formation of specific intermetallic phases and grain size.Control cooling to achieve desired microstructure and avoid brittle phases.

Experimental Protocols

Detailed Methodology for Gold-Sodium Alloy Synthesis (Example: 50 at% Au, 50 at% Na)

1. Materials and Equipment:

  • High-purity gold (99.99% or better)
  • High-purity sodium (99.9% or better), stored under mineral oil
  • Inert gas glovebox with O₂ and H₂O levels below 10 ppm
  • High-temperature furnace within the glovebox or a vacuum induction furnace
  • Alumina crucible and stirring rod
  • Digital balance (inside glovebox)
  • Stainless steel tools (spatula, forceps)

2. Procedure:

  • Preparation: Transfer all necessary equipment and materials into the inert gas glovebox.
  • Sodium Cleaning: Carefully remove a piece of sodium from the mineral oil. Pat it dry with lint-free wipes and meticulously cut away the outer oxidized layer to expose a clean, metallic surface.
  • Weighing: Weigh the required amounts of clean sodium and gold to achieve the desired 50:50 atomic ratio.
  • Loading the Crucible: Place the weighed gold into the alumina crucible. Place the weighed sodium on top of the gold.
  • Melting:
  • Place the crucible into the furnace.
  • Slowly ramp up the temperature to above the melting point of gold (1064°C). A temperature of approximately 1100°C is a reasonable starting point.
  • Once the gold is molten, the sodium will also be in a liquid state and will begin to react.
  • Alloying and Homogenization:
  • Hold the molten mixture at the target temperature for 30-60 minutes.
  • During this time, gently stir the melt with the alumina stirring rod every 10-15 minutes to ensure a homogeneous mixture.
  • Solidification:
  • Turn off the furnace and allow the crucible to cool to room temperature inside the furnace under the inert atmosphere. This slow cooling will promote the formation of equilibrium phases.
  • For a different microstructure, the crucible can be removed from the hot zone of the furnace and placed on a heat sink for faster cooling, or quenched in a suitable medium if required.
  • Sample Removal and Storage: Once cooled, the alloy ingot can be removed from the crucible. Store the alloy under an inert atmosphere to prevent surface oxidation.

Visualizations

Experimental_Workflow Experimental Workflow for Au-Na Alloy Fabrication cluster_synthesis Synthesis cluster_characterization Characterization prep_materials Material Preparation (Au, Na, Crucible) clean_na Sodium Cleaning (Remove Oxide Layer) prep_materials->clean_na weigh Weighing (Inert Atmosphere) clean_na->weigh load_crucible Load Crucible (Na on top of Au) weigh->load_crucible melting Melting (Inert Atmosphere) load_crucible->melting homogenize Homogenization (Stirring & Holding) melting->homogenize solidify Controlled Cooling homogenize->solidify sem_eds SEM-EDS (Microstructure & Homogeneity) solidify->sem_eds xrd XRD (Phase Identification) solidify->xrd icp ICP-OES/AAS (Bulk Composition) solidify->icp

Caption: Workflow for the fabrication and characterization of gold-sodium alloys.

Troubleshooting_Logic Troubleshooting Logic for Au-Na Alloy Defects cluster_discoloration Discoloration / Dross cluster_inhomogeneity Inhomogeneity cluster_brittleness Brittleness start Alloy Defect Observed check_atmosphere Verify Inert Atmosphere (O₂, H₂O levels) start->check_atmosphere check_stirring Review Stirring Procedure start->check_stirring check_composition Verify Stoichiometry start->check_composition check_materials Ensure Dry Materials & Crucible check_atmosphere->check_materials check_temp Check for Overheating check_materials->check_temp check_time_temp Verify Holding Time & Temperature check_stirring->check_time_temp check_cooling Assess Cooling Rate check_time_temp->check_cooling analyze_phases XRD Analysis for Intermetallics check_composition->analyze_phases modify_cooling Modify Cooling Profile analyze_phases->modify_cooling

Caption: Logical workflow for troubleshooting common defects in gold-sodium alloys.

References

Technical Support Center: PEGylation Strategies for Gold Nanoparticle Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for PEGylation strategies to prevent the aggregation of gold nanoparticles (AuNPs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which PEGylation prevents AuNP aggregation?

A1: PEGylation prevents AuNP aggregation primarily through steric stabilization. The polyethylene (B3416737) glycol (PEG) chains form a hydrophilic layer on the nanoparticle surface. This layer creates a physical barrier that prevents the gold cores from coming into close contact and aggregating due to van der Waals forces. The hydrophilic nature of PEG also improves the nanoparticles' dispersibility in aqueous solutions.

Q2: What is the role of the thiol group in PEGylation of AuNPs?

A2: The thiol (-SH) group on thiol-terminated PEG (PEG-SH) serves as a strong anchoring group to the gold surface. Gold has a high affinity for sulfur, forming a stable gold-thiolate (Au-S) bond. This covalent bond ensures that the PEG molecules are robustly attached to the nanoparticle surface, providing long-term stability.

Q3: How does the molecular weight of PEG affect the stability of AuNPs?

A3: The molecular weight (MW) of PEG plays a crucial role in the stability of AuNPs. Generally, higher molecular weight PEGs (e.g., 5000 Da) provide better steric stabilization than lower molecular weight PEGs (e.g., 2000 Da).[1][2] This is because longer PEG chains create a thicker protective layer around the nanoparticle. However, as the PEG MW increases, the grafting density (number of PEG chains per unit area) on the nanoparticle surface tends to decrease due to increased steric hindrance between the polymer chains.[3]

Q4: Can PEGylation prevent aggregation in high salt buffers like PBS?

A4: Yes, one of the key advantages of PEGylation is that it provides stability in high ionic strength solutions, such as phosphate-buffered saline (PBS).[2] While electrostatically stabilized nanoparticles (like citrate-capped AuNPs) will aggregate in high salt concentrations due to charge screening, the steric barrier provided by the PEG layer is largely unaffected by the ionic strength of the medium.

Q5: What are the common methods for PEGylating AuNPs?

A5: The two most common methods for PEGylating AuNPs are:

  • Ligand Exchange (Two-Step Method): This is the most common approach where pre-synthesized AuNPs (often citrate-stabilized) are incubated with a solution of thiol-terminated PEG.[4][5] The PEG-SH molecules gradually displace the original capping ligands on the gold surface.

  • One-Step Synthesis: In this method, PEG acts as both the reducing agent for the gold precursor (e.g., HAuCl4) and the stabilizing agent for the newly formed AuNPs.[4][5][6][7] This approach can be simpler and faster.

Troubleshooting Guides

Issue 1: My gold nanoparticles aggregate immediately after adding PEG-SH.

This is a common issue, often observed as a color change from red to purple or blue, followed by precipitation.

Possible Cause Explanation Recommended Solution
Insufficient PEG Concentration If the concentration of PEG-SH is too low, the surface of the AuNPs may not be fully covered. This partial coverage can lead to bridging flocculation, where a single PEG chain attaches to two different nanoparticles, causing aggregation.Increase the molar ratio of PEG-SH to AuNPs. A significant molar excess of PEG-SH is often required to ensure complete and rapid surface coverage.[8]
Rapid Addition of PEG-SH Adding the PEG-SH solution too quickly can locally disrupt the electrostatic stabilization of the initial nanoparticles (e.g., citrate (B86180) cap) before the PEG has had time to attach, leading to aggregation.[9]Add the PEG-SH solution dropwise while vigorously stirring the AuNP solution.[9] Alternatively, prepare a more dilute solution of PEG-SH for the addition.[9]
Inappropriate pH The pH of the AuNP solution can affect the charge of the initial capping agent and the gold surface, influencing the ligand exchange process. For citrate-stabilized AuNPs, a slightly basic pH is often optimal.Adjust the pH of the AuNP solution before adding the PEG-SH. For some protocols involving specific PEG ligands, acidic conditions may be required to facilitate the exchange.[10][11]
Low Molecular Weight PEG Low molecular weight PEGs may not provide a sufficient steric barrier to prevent aggregation, especially for larger nanoparticles.[2]Consider using a higher molecular weight PEG (e.g., 5,000 Da or higher).[9]
Solvent Incompatibility If the PEG-SH is dissolved in a solvent that is not fully miscible with the aqueous AuNP solution, this can induce aggregation.Ensure the solvent used to dissolve the PEG-SH is compatible with the AuNP suspension. Water or a co-solvent system like water/ethanol can be used.
Issue 2: My PEGylated AuNPs are stable in water but aggregate in high-salt buffers (e.g., PBS).
Possible Cause Explanation Recommended Solution
Incomplete PEGylation If the ligand exchange is incomplete, patches of the original, electrostatically stabilizing ligands may remain on the surface. These areas are susceptible to charge screening in high-salt buffers, leading to aggregation.Increase the incubation time for the PEGylation reaction (e.g., overnight). Increase the concentration of PEG-SH used in the reaction. Purify the PEGylated AuNPs by centrifugation and resuspend them in a fresh solution of PEG-SH for a second incubation step.
Low PEG Grafting Density Even with complete ligand exchange, a low density of PEG chains on the surface may not provide a sufficient steric barrier to prevent salt-induced aggregation.Optimize the PEGylation protocol to increase grafting density. This can involve adjusting the pH, temperature, or using a different PEG ligand with a stronger anchoring group or a different molecular architecture (e.g., branched PEG).
Detachment of PEG Overly aggressive washing steps (e.g., multiple centrifugations at high speeds) can lead to the detachment of some PEG molecules, reducing the surface coverage and stability.Use gentler purification methods, such as dialysis, to remove excess reagents. If centrifugation is necessary, use the minimum required speed and time to pellet the nanoparticles.
Issue 3: I observe a significant increase in the hydrodynamic diameter of my AuNPs after PEGylation, but the UV-Vis spectrum shows a broad peak, indicating aggregation.
Possible Cause Explanation Recommended Solution
Formation of Small Aggregates Dynamic Light Scattering (DLS) is very sensitive to the presence of even a small number of large particles or aggregates, which can skew the average hydrodynamic diameter to a much larger value. The broadening of the UV-Vis peak confirms that aggregation is occurring.Review the PEGylation protocol for potential causes of aggregation as outlined in Issue 1. Gentle sonication in a bath sonicator may help to break up loose aggregates. If aggregation is irreversible, the synthesis and PEGylation process should be repeated with optimized parameters.
Irreversible Aggregation The aggregation may be irreversible due to strong interactions between the gold cores.Filter the solution through a 0.22 µm syringe filter to remove large aggregates before further use, although this will result in a loss of material. The best course of action is to optimize the PEGylation procedure to prevent aggregation from occurring in the first place.

Data Presentation

Table 1: Effect of PEG Molecular Weight on Grafting Density and Hydrodynamic Diameter for 15 nm AuNPs

PEG Molecular Weight ( g/mol )Grafting Density (PEG chains/nm²)Hydrodynamic Diameter (nm)
2,1003.93~30
5,0001.57~48
10,8000.80-
20,0000.51-
51,4000.31-
Data compiled from multiple sources for illustrative purposes. Actual values may vary based on experimental conditions.[3][12]

Table 2: Typical Characterization Data for Stable vs. Aggregated PEGylated AuNPs

Characterization TechniqueStable PEGylated AuNPs (20 nm core)Aggregated PEGylated AuNPs
Visual Appearance Ruby red, clear solutionPurple or blue, may have visible precipitate
UV-Vis Spectroscopy (SPR Peak) Sharp peak, slight red-shift (e.g., 520 nm to 525 nm) compared to un-PEGylated AuNPsBroad peak, significant red-shift (e.g., >550 nm), decreased peak intensity
Dynamic Light Scattering (DLS) Monomodal distribution, narrow peak, hydrodynamic diameter consistent with PEG layer thicknessPolymodal distribution, broad peak(s), significantly larger average hydrodynamic diameter
Zeta Potential Closer to neutral (e.g., -5 to -15 mV) compared to citrate-capped AuNPs (e.g., -30 to -50 mV)Highly variable, often less negative than stable particles
SPR: Surface Plasmon Resonance

Experimental Protocols

Protocol 1: Two-Step Ligand Exchange for PEGylation of Citrate-Stabilized AuNPs

This protocol is a general guideline for the PEGylation of pre-synthesized, citrate-stabilized gold nanoparticles.

Materials:

  • Citrate-stabilized AuNP solution (e.g., 20 nm)

  • Thiol-terminated PEG (mPEG-SH, e.g., 5 kDa)

  • High-purity water (e.g., Milli-Q)

  • Phosphate (B84403) buffer (e.g., 2 mM, pH 7.4)

Procedure:

  • Prepare PEG Solution: Dissolve mPEG-SH in high-purity water to a concentration of 1 mg/mL.

  • PEGylation Reaction:

    • To 10 mL of the citrate-stabilized AuNP solution, add the mPEG-SH solution to achieve a final molar ratio of PEG-SH to AuNPs of at least 10,000:1.

    • The addition should be done dropwise while the AuNP solution is vigorously stirring.

    • Allow the reaction to proceed overnight at room temperature with continuous stirring.

  • Purification:

    • Transfer the reaction mixture to centrifuge tubes.

    • Centrifuge the solution to pellet the PEGylated AuNPs. The centrifugation speed and time will depend on the size of the AuNPs (e.g., for 20 nm AuNPs, ~12,000 x g for 20 minutes).

    • Carefully remove the supernatant, which contains excess PEG and displaced citrate.

    • Resuspend the pellet in a fresh phosphate buffer (2 mM, pH 7.4). Gentle sonication in a bath sonicator can aid in resuspension.

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of excess reagents.

  • Final Resuspension and Storage:

    • After the final wash, resuspend the pellet in the desired buffer for your application.

    • Filter the final solution through a 0.22 µm syringe filter to remove any small aggregates that may have formed.

    • Store the PEGylated AuNPs at 4°C.

Protocol 2: One-Step Synthesis of PEGylated AuNPs

This protocol describes a method where PEG acts as both the reducing and stabilizing agent.[4][5][7]

Materials:

Procedure:

  • Prepare Reaction Mixture: In a flask, dissolve 6 g of PEG1500 in 45 mL of high-purity water. Add 0.75 mL of 1% NaOH solution.[7]

  • Heating: Heat the solution to 50°C under magnetic stirring.[7]

  • Addition of Gold Precursor: Add 5 mL of an aqueous solution containing 19.7 mg of HAuCl4 to the flask.[7]

  • Nanoparticle Formation: Heat the resulting solution to 80°C with continuous stirring. A color change to ruby red indicates the formation of PEGylated AuNPs.[7]

  • Cooling and Storage: Allow the solution to cool to room temperature. The resulting PEG-AuNPs can be used directly or purified by dialysis if necessary. Store at 4°C.

Visualizations

PEGylation_Workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Ligand Exchange cluster_2 Step 3: Purification cluster_3 Step 4: Final Product A Citrate-Stabilized AuNPs C Mix and Incubate (Overnight) A->C B Thiol-PEG Solution B->C D Centrifugation C->D E Remove Supernatant D->E F Resuspend in Buffer E->F F->D Repeat 2-3x G Stable PEGylated AuNPs F->G

Caption: Workflow for a typical two-step ligand exchange PEGylation of gold nanoparticles.

Aggregation_Troubleshooting Start AuNPs Aggregate During PEGylation Q1 Was PEG-SH added all at once? Start->Q1 A1_Yes Add PEG-SH dropwise with vigorous stirring Q1->A1_Yes Yes Q2 Is the PEG concentration sufficiently high? Q1->Q2 No End Stable PEGylated AuNPs A1_Yes->End A2_No Increase molar excess of PEG-SH Q2->A2_No No Q3 Is the pH of the AuNP solution optimal? Q2->Q3 Yes A2_No->End A3_No Adjust pH before PEG addition Q3->A3_No No Q3->End Yes A3_No->End

Caption: Troubleshooting flowchart for immediate aggregation during PEGylation.

References

optimizing buffer conditions for stability of DNA-conjugated gold nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for the stability of DNA-conjugated gold nanoparticles (AuNPs).

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the stability of DNA-conjugated AuNPs?

A1: The stability of DNA-conjugated AuNPs is a multifactorial issue primarily influenced by:

  • Salt Concentration: Salts like NaCl are crucial for screening the negative charges on both the DNA and the citrate-capped AuNPs, allowing the DNA to approach and bind to the nanoparticle surface. However, excessive or rapidly added salt can lead to irreversible aggregation.[1][2][3][4]

  • pH: The pH of the buffer affects the surface charge of both the AuNPs and the DNA.[5][6] Maintaining an optimal pH is critical for efficient conjugation and stability.

  • DNA Concentration: A sufficient concentration of thiolated DNA is necessary to achieve a dense enough surface coating to provide steric stability to the AuNPs.[7][8]

  • Buffer Composition: The choice of buffer can significantly impact stability. Some buffers may interact with the AuNP surface, influencing DNA binding and overall conjugate stability.[9][10]

  • Temperature: Temperature can affect the kinetics of DNA binding and the stability of the Au-S bond. Elevated temperatures can lead to DNA dissociation.[11][12]

  • Purity of Reagents: Impurities in the water, reagents, or on glassware can lead to aggregation.[13]

Q2: Why is my DNA-AuNP solution aggregating during the salt-aging process?

A2: Aggregation during salt-aging is a common issue and can be caused by several factors:

  • Incorrect Salt Concentration: The final salt concentration and the rate of addition are critical. A salt concentration that is too high or added too quickly can overcome the electrostatic repulsion between particles before a sufficient DNA layer has formed, leading to aggregation.[4] It is often recommended to increase the salt concentration gradually.[1][3]

  • Low DNA Density: If the concentration of thiolated DNA is too low, the resulting surface coverage on the AuNPs may be insufficient to provide steric protection against salt-induced aggregation.[11]

  • Suboptimal pH: An inappropriate pH can hinder the binding of DNA to the gold surface, leaving the nanoparticles vulnerable to aggregation when salt is introduced.[5]

  • Impurities: Contaminants can interfere with the conjugation process and induce aggregation.[13]

Q3: What is the optimal pH for DNA conjugation to AuNPs?

A3: While the optimal pH can vary depending on the specific protocol and DNA sequence, a pH range of 4.0 to 8.0 generally shows little change in the zeta potential of DNA-AuNPs, indicating a stable region.[5] Some methods utilize a low pH (around 3.0) to facilitate rapid conjugation by reducing the electrostatic repulsion between DNA and the AuNPs.[14][15] However, it's important to neutralize the pH after conjugation to ensure long-term stability.[14] For long-term storage, a slightly acidic buffer may be preferable.[12]

Q4: How does the choice of buffer affect the stability of my DNA-AuNPs?

A4: The buffer system can have a significant impact on the stability of DNA-AuNPs. Different buffers have varying affinities for the gold nanoparticle surface. For example, HEPES has been shown to have a high adsorption affinity, which can inhibit DNA adsorption, while MES and phosphate (B84403) buffers have weaker interactions.[9][10] The choice of buffer can influence the sensitivity of assays using these conjugates.[9][10] Phosphate buffers are commonly used in protocols.[4]

Q5: What are the recommended storage conditions for DNA-conjugated AuNPs?

A5: For long-term stability, DNA-conjugated AuNPs should be stored at 4°C in the dark.[12][16] It is generally advised not to freeze DNA-AuNP solutions, as this can lead to aggregation.[16] Storage in a low-salt, slightly acidic buffer may also improve long-term stability.[12] Repeated freeze-thaw cycles should be avoided.[17]

Troubleshooting Guides

Issue 1: Nanoparticle Aggregation (Color Change from Red to Blue/Purple)

This is the most common issue encountered during the preparation and handling of DNA-AuNPs.

Potential Cause Recommended Solution
Salt concentration is too high or added too quickly. Reduce the final salt concentration or add the salt in smaller increments over a longer period.[1][4] Sonication after each salt addition can also help prevent aggregation.[4]
Insufficient DNA concentration. Increase the concentration of the thiolated DNA in the conjugation reaction to ensure a higher surface density on the AuNPs.[7][8]
Suboptimal pH of the buffer. Verify and adjust the pH of your buffer to be within the optimal range for your specific conjugation protocol. Generally, a pH between 4.0 and 8.0 is considered stable.[5]
Presence of contaminants. Use high-purity water and reagents. Ensure all glassware is thoroughly cleaned. Using siliconized tubes can help prevent the nanoparticles from sticking to the surfaces.[13]
Inefficient DNA-thiol binding. Ensure the thiol group on your DNA is active. If using a disulfide-modified oligonucleotide, ensure complete reduction to the free thiol using a reducing agent like DTT, and subsequently remove the DTT before conjugation.[4]

A logical workflow for troubleshooting aggregation is presented below:

G start Problem: AuNP Aggregation (Color change to blue/purple) check_protocol Review Protocol Parameters start->check_protocol salt_issue Salt Concentration Issue? check_protocol->salt_issue dna_issue DNA Concentration/Quality Issue? salt_issue->dna_issue No adjust_salt Solution: Reduce salt concentration or add more slowly. salt_issue->adjust_salt Yes ph_issue pH Issue? dna_issue->ph_issue No increase_dna Solution: Increase DNA concentration. dna_issue->increase_dna Yes, concentration check_thiol Solution: Verify thiol reduction and purity of DNA. dna_issue->check_thiol Yes, quality contamination_issue Contamination Issue? ph_issue->contamination_issue No adjust_ph Solution: Measure and adjust buffer pH. ph_issue->adjust_ph Yes clean_reagents Solution: Use high-purity reagents and clean glassware. contamination_issue->clean_reagents Yes

Troubleshooting workflow for AuNP aggregation.

Issue 2: Low DNA Loading Efficiency

Low DNA loading can lead to instability and reduced performance in downstream applications.

Potential Cause Recommended Solution
Electrostatic repulsion. Gradually increase the salt concentration during conjugation to screen the negative charges.[1][4] Alternatively, a low-pH method can be employed to reduce electrostatic repulsion.[14][15]
Inactive thiol groups. Ensure that the disulfide bonds on the oligonucleotides are fully reduced to free thiols before conjugation.[4]
Steric hindrance. For longer DNA strands, steric hindrance can limit surface density. Optimize the DNA to AuNP ratio.
Competitive binding from buffer components. Be aware that some buffer molecules can adsorb to the AuNP surface and compete with DNA binding. Consider using a buffer with low affinity for gold, such as MES or phosphate.[9][10]

Experimental Protocols

Protocol 1: Salt-Aging Method for DNA Conjugation

This is a widely used method for achieving high-density DNA functionalization on AuNPs.[1][3]

  • Preparation of Thiolated DNA: If your DNA has a disulfide modification, reduce it to a free thiol by incubating with a reducing agent like Dithiothreitol (DTT). Purify the DNA to remove the reducing agent.[4]

  • Initial Incubation: Mix the thiolated DNA with the AuNP solution in a low-salt buffer (e.g., 5 mM phosphate buffer, pH 7.0).[1] Incubate for a short period (e.g., 15-30 minutes) to allow initial binding.

  • Gradual Salt Addition: Slowly add a high-concentration salt solution (e.g., 2 M NaCl) in small aliquots over several hours to gradually increase the ionic strength of the solution.[4][11] This process is often carried out over 1-2 days.[1][3]

  • Incubation: After the final salt concentration is reached, allow the solution to incubate for an extended period (e.g., overnight) to maximize DNA loading.[4]

  • Purification: Centrifuge the solution to pellet the DNA-AuNPs and remove excess DNA and salt. Resuspend the pellet in the desired storage buffer. Repeat the washing steps as necessary.[11][12]

The salt-aging workflow is depicted below:

G start Start thiol_prep Prepare Thiolated DNA (Reduce Disulfide) start->thiol_prep initial_mix Mix DNA and AuNPs in low-salt buffer thiol_prep->initial_mix salt_addition Gradually Add High-Concentration Salt initial_mix->salt_addition incubation Incubate Overnight salt_addition->incubation purification Purify by Centrifugation and Resuspend incubation->purification end End purification->end

Salt-aging method workflow for DNA-AuNP conjugation.

Protocol 2: Low-pH Assisted DNA Conjugation

This method offers a faster alternative to the traditional salt-aging process.[14][15]

  • Mix Reagents: Combine the concentrated AuNP solution with the thiolated DNA probe.

  • Acidification: Add a small volume of a low-pH buffer (e.g., 0.5 M citrate (B86180) buffer, pH 3.0) to the mixture to lower the overall pH.[14] This reduces the negative charge on the DNA and AuNPs, facilitating rapid binding.

  • Neutralization: After a brief incubation, neutralize the solution by adding a buffer with a neutral or slightly basic pH (e.g., 1 M HEPES, pH 7.6).[14]

  • Purification: Wash the resulting DNA-AuNP conjugates with a suitable buffer (e.g., PBS) via centrifugation to remove excess reagents.[14]

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
pH for Conjugation 4.0 - 8.0 (stable region)[5]Low pH (~3.0) can be used for rapid conjugation, followed by neutralization.[14]
Storage pH Slightly acidic[12]Helps in long-term stability.
NaCl Concentration for Salt-Aging Gradually increased to >0.15 M (up to 2.0 M with surfactants)[1]The final concentration depends on the DNA density desired.[4]
DNA Concentration High concentration (e.g., 3 µM) is often required for good stability.[7][8]The optimal concentration depends on the AuNP size and concentration.
Storage Temperature 4°C[12][16]Avoid freezing.[16]

References

Validation & Comparative

A Comparative Analysis of Auranofin and Sodium Aurothiomalate for Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

Auranofin, an oral gold formulation, and sodium aurothiomalate (B1210753), an injectable gold salt, have long been utilized as disease-modifying antirheumatic drugs (DMARDs) for the management of rheumatoid arthritis (RA). While both compounds harness the therapeutic properties of gold, their distinct formulations, routes of administration, and pharmacological profiles result in significant differences in their clinical efficacy and side effect profiles. This guide provides a detailed comparison of these two agents, supported by clinical trial data and an examination of their underlying mechanisms of action.

Clinical Efficacy: A Trade-Off Between Potency and Tolerability

Clinical evidence generally suggests that intramuscular sodium aurothiomalate (also known as gold sodium thiomalate or GST) exhibits greater efficacy in controlling the signs and symptoms of rheumatoid arthritis compared to oral auranofin.[1][2] However, this enhanced potency is often accompanied by a higher incidence of adverse events, leading to a greater rate of treatment discontinuation.

Conversely, auranofin is characterized by a more favorable safety profile, with fewer serious side effects.[1][2] This improved tolerability, however, comes at the cost of a less robust therapeutic effect, with a higher rate of withdrawal due to insufficient clinical response.[3]

Efficacy EndpointAuranofinSodium AurothiomalateSource
Withdrawal due to Insufficient Response More commonLess common[3]
Withdrawal due to Adverse Effects 10%20% (5 times more frequent than Auranofin)[2][4]
Physician's Assessment of Disease Activity Superior to placeboSuperior to placebo and tends to show greater efficacy than auranofin[2]
Pain/Tenderness Scores Significant improvementSignificant improvement[2]
Erythrocyte Sedimentation Rate (ESR) DecreaseDecrease[2]
Joint Swelling Scores No significant difference from placeboSuperior to placebo[2]

Side Effect Profile: A Tale of Two Systems

The adverse event profiles of auranofin and sodium aurothiomalate are markedly different, reflecting their distinct pharmacokinetic properties.

Auranofin: The most frequently reported side effect associated with oral auranofin is diarrhea, which can occur in up to 40% of patients undergoing long-term therapy.[5] Other common adverse events include skin rash and pruritus (2-5%) and proteinuria (5%).[5]

Sodium Aurothiomalate: Intramuscular sodium aurothiomalate is associated with a higher incidence of mucocutaneous reactions, with pruritus and rash affecting up to 30% of patients.[6] Stomatitis is also common, occurring in approximately 20% of individuals.[6] More serious potential side effects include proteinuria (10-15%), thrombocytopenia, and "nitritoid" reactions.[2][6]

Adverse EventAuranofin IncidenceSodium Aurothiomalate IncidenceSource
Diarrhea/Loose Stools ~40% (long-term)Less common[5]
Rash and Pruritus 2-5%~30%[5][6]
Stomatitis Less common~20%[6]
Proteinuria ~5%10-15%[5][6]
Thrombocytopenia RareMore common than auranofin[2]
Elevated Liver Enzymes RareObserved[2]
"Nitritoid" Reactions Not reportedObserved[2]
Gold Pneumonitis Not reportedObserved[2]

Experimental Protocols

The data presented is derived from a variety of clinical trials, including double-blind, placebo-controlled, and comparative studies. A representative experimental design is outlined below:

Study Design: A prospective, controlled, double-blind multicenter trial comparing auranofin, sodium aurothiomalate (GST), and placebo in patients with active rheumatoid arthritis.[2]

Patient Population: Patients with a confirmed diagnosis of active rheumatoid arthritis.

Dosing Regimens:

  • Auranofin: Administered orally.

  • Sodium Aurothiomalate (GST): Administered via intramuscular injection.

  • Placebo: Administered orally or via injection to match the active treatment groups.

Assessment of Efficacy: Efficacy was evaluated based on improvements in the number of painful and/or tender joints, joint pain/tenderness scores, physician's assessment of disease activity, and a decrease in the erythrocyte sedimentation rate.[2]

Assessment of Safety: Safety was monitored through the recording of all adverse events, with a focus on withdrawals from the study due to side effects.

Mechanism of Action: Unraveling the Immunomodulatory Effects of Gold

The precise mechanisms by which gold compounds exert their therapeutic effects in rheumatoid arthritis are not fully elucidated but are known to involve the modulation of inflammatory and immune pathways.

Auranofin Signaling Pathways

Auranofin is understood to inhibit multiple key signaling pathways involved in the inflammatory cascade. A primary mechanism is the inhibition of thioredoxin reductase, an enzyme crucial for maintaining cellular redox balance.[7] This leads to increased oxidative stress within immune cells, impairing their function. Furthermore, auranofin has been shown to inhibit the activation of the transcription factor NF-κB and interfere with the JAK/STAT signaling pathway, both of which are critical for the production of pro-inflammatory cytokines like IL-6.[7][8]

auranofin_pathway Auranofin Auranofin TrxR Thioredoxin Reductase Auranofin->TrxR Inhibits NFkB NF-κB Pathway Auranofin->NFkB Inhibits JAK_STAT JAK/STAT Pathway Auranofin->JAK_STAT Inhibits ROS ↑ Oxidative Stress TrxR->ROS Reduces ImmuneCell Immune Cell (e.g., Macrophage) ROS->ImmuneCell Impairs Function ProinflammatoryCytokines Pro-inflammatory Cytokines (e.g., IL-6) ImmuneCell->ProinflammatoryCytokines Produces NFkB->ProinflammatoryCytokines Promotes Transcription JAK_STAT->ProinflammatoryCytokines Promotes Signaling

Caption: Auranofin's inhibitory effects on key inflammatory pathways.

Sodium Aurothiomalate Signaling Pathways

The mechanism of action for sodium aurothiomalate is less clearly defined but is thought to involve the suppression of macrophage function and the inhibition of pro-inflammatory mediators. It is known to inhibit the synthesis of prostaglandins (B1171923) and has been shown to suppress the production of tumor necrosis factor-alpha (TNF-α) and the activation of NF-κB.[8]

satm_pathway SATM Sodium Aurothiomalate Macrophage Macrophage Activity SATM->Macrophage Inhibits Prostaglandin Prostaglandin Synthesis SATM->Prostaglandin Inhibits TNFa TNF-α Production SATM->TNFa Inhibits NFkB NF-κB Activation SATM->NFkB Inhibits Inflammation Inflammation Macrophage->Inflammation Promotes Prostaglandin->Inflammation Promotes TNFa->Inflammation Promotes NFkB->Inflammation Promotes

Caption: Sodium aurothiomalate's modulation of inflammatory mediators.

Conclusion

The choice between auranofin and sodium aurothiomalate in the treatment of rheumatoid arthritis represents a clinical decision that balances the need for potent disease control with the risk of adverse events. Sodium aurothiomalate offers a more robust therapeutic effect but at the expense of a higher incidence of side effects, necessitating careful patient monitoring. Auranofin, while generally less efficacious, provides a safer alternative, particularly for patients who may be less tolerant of the side effects associated with injectable gold therapy. The distinct mechanisms of action of these two gold compounds underscore the complexity of their immunomodulatory effects and provide a basis for understanding their differing clinical profiles. Further research into the specific molecular targets of these agents will continue to refine their therapeutic application in rheumatoid arthritis and potentially other inflammatory conditions.

References

A Researcher's Guide to Particle Size Analysis of Citrate-Stabilized Gold Nanoparticles: A Comparative Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate and reliable characterization of nanoparticle size is paramount for ensuring consistent performance, safety, and efficacy. This guide provides a comprehensive comparison of common techniques for validating the particle size of citrate-stabilized gold nanoparticles, complete with experimental data, detailed protocols, and visual workflows.

Citrate-stabilized gold nanoparticles are widely utilized in various biomedical and diagnostic applications. The size of these nanoparticles critically influences their optical, electronic, and catalytic properties, as well as their in vivo behavior, including biodistribution, cellular uptake, and toxicity. Therefore, rigorous validation of particle size is a critical step in the development and quality control of nanoparticle-based products.

This guide delves into four principal techniques for particle size analysis: Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), Atomic Force Microscopy (AFM), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each method's principles, strengths, and limitations are discussed to aid in the selection of the most appropriate technique for your specific research needs.

Comparative Analysis of Sizing Techniques

The choice of a suitable particle size analysis technique depends on the specific information required, such as the need for primary particle size, hydrodynamic diameter, or population heterogeneity. The following table summarizes the key performance characteristics of the four techniques discussed.

TechniquePrincipleInformation ObtainedSample PreparationThroughputKey AdvantagesLimitations
Transmission Electron Microscopy (TEM) Electron beam transmission through a thin sample to form an image.Direct visualization of individual particles, providing information on primary particle size, morphology, and size distribution.[1][2]Requires drying of the sample on a TEM grid, which can introduce artifacts.[3][4]Low to medium, requires image analysis of a significant number of particles for statistical relevance.[1]Considered the "gold standard" for direct size and shape determination.[5] Provides high-resolution images.Sample preparation can induce aggregation; analysis is performed under vacuum, not in the native solution. Can be destructive to the sample.
Dynamic Light Scattering (DLS) Measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension.[6]Provides the hydrodynamic diameter (including the citrate (B86180) stabilizing layer and solvent shell) and an estimate of the size distribution (Polydispersity Index, PDI).[6][7]Simple dilution of the nanoparticle suspension.High, rapid measurements.Non-invasive and performed on particles in their native aqueous environment.[6] Sensitive to the presence of small numbers of aggregates.The measured size is the hydrodynamic diameter, which is larger than the primary particle size. Results can be skewed by the presence of a few large particles or aggregates.[8]
Atomic Force Microscopy (AFM) A sharp probe scans the surface of a sample to create a topographical image.Provides three-dimensional information on particle size (height) and shape.[9][10]Requires immobilization of nanoparticles on a flat substrate.[9][11]Low to medium, requires scanning of multiple areas.High-resolution imaging in air or liquid. Provides accurate height measurements corresponding to the primary particle size.Tip convolution can affect lateral dimension measurements. Sample preparation can be challenging.[12]
UV-Visible (UV-Vis) Spectroscopy Measures the absorption of light by the nanoparticles as a function of wavelength.Provides an estimation of the average particle size and concentration based on the position and shape of the surface plasmon resonance (SPR) peak.[7][13][14]Simple dilution of the nanoparticle suspension.Very high, extremely rapid measurements.Fast, simple, and requires minimal sample volume.[15] Can be used for routine quality control.Indirect method that provides an average size and is sensitive to particle shape and aggregation state.[7][8] Less accurate for polydisperse samples.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable results. Below are step-by-step methodologies for each of the discussed techniques.

Transmission Electron Microscopy (TEM) Analysis
  • Grid Preparation: Place a 200-400 mesh copper TEM grid with a carbon support film on a piece of filter paper.[3][4]

  • Sample Deposition: Apply a 5-10 µL drop of the diluted gold nanoparticle suspension onto the grid and allow it to sit for 1-2 minutes to facilitate particle adsorption.[3]

  • Wicking: Carefully remove the excess liquid from the edge of the grid using the filter paper.

  • Drying: Allow the grid to air dry completely before loading it into the TEM.

  • Imaging: Acquire images at various magnifications to observe the overall distribution and individual particle morphology.

  • Image Analysis: Use image analysis software to measure the diameter of a statistically significant number of individual particles (typically >100) to generate a size distribution histogram.[13]

Dynamic Light Scattering (DLS) Measurement
  • Sample Preparation: Dilute the citrate-stabilized gold nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument.

  • Data Acquisition: Perform multiple measurements to ensure reproducibility.

  • Data Analysis: Analyze the correlation function to obtain the Z-average hydrodynamic diameter and the Polydispersity Index (PDI).

Atomic Force Microscopy (AFM) Imaging
  • Substrate Preparation: Use an atomically flat substrate, such as freshly cleaved mica or a silicon wafer.[9][16] To promote nanoparticle adhesion, the substrate surface can be functionalized with a solution of poly-L-lysine.[9][16]

  • Sample Deposition: Apply a small drop of the diluted nanoparticle solution onto the functionalized substrate and allow it to incubate for a few minutes.

  • Rinsing and Drying: Gently rinse the substrate with deionized water to remove unbound particles and then dry it with a gentle stream of nitrogen gas.[9]

  • Imaging: Mount the sample in the AFM and use tapping mode (intermittent contact mode) to acquire topographical images.[16]

  • Data Analysis: Use the AFM software to measure the height of individual nanoparticles, which corresponds to their primary diameter.

UV-Visible (UV-Vis) Spectroscopy Analysis
  • Sample Preparation: Dilute the gold nanoparticle suspension with deionized water to ensure the absorbance is within the linear range of the spectrophotometer (typically below 1 AU).

  • Blank Measurement: Use deionized water as a blank to zero the spectrophotometer.

  • Spectrum Acquisition: Record the absorbance spectrum of the diluted nanoparticle solution over a wavelength range of 400-800 nm.[13]

  • Data Analysis: Determine the wavelength of the maximum absorbance (λmax), which corresponds to the surface plasmon resonance (SPR) peak. The position of this peak can be correlated to the average particle size.[7][8]

Validation and Reference Materials

To ensure the accuracy and reliability of particle size measurements, it is essential to validate the chosen analytical method. This can be achieved by using certified reference materials (CRMs) with known particle sizes.[12][17][18] The National Institute of Standards and Technology (NIST) provides gold nanoparticle reference materials with certified diameters (e.g., RM 8011, RM 8012, RM 8013).[19] By analyzing these CRMs, researchers can assess the accuracy and precision of their instrumentation and protocols.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflow for the validation of particle size analysis.

Particle_Size_Analysis_Workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Particle Size Characterization cluster_validation Method Validation cluster_results Results Synthesis Citrate-Stabilized Gold Nanoparticle Synthesis TEM TEM Analysis Synthesis->TEM Sample DLS DLS Analysis Synthesis->DLS Sample AFM AFM Analysis Synthesis->AFM Sample UVVis UV-Vis Analysis Synthesis->UVVis Sample Comparison Inter-method Comparison TEM->Comparison DLS->Comparison AFM->Comparison UVVis->Comparison CRM Certified Reference Material Analysis CRM->TEM Calibration & Validation CRM->DLS Calibration & Validation CRM->AFM Calibration & Validation CRM->UVVis Calibration & Validation Data Validated Particle Size Data Comparison->Data

Caption: Workflow for particle size analysis validation.

Technique_Comparison_Logic Start Need Particle Size Information Primary_Size Primary Particle Size? Start->Primary_Size Hydrodynamic_Size Hydrodynamic Diameter? Start->Hydrodynamic_Size Quick_Estimate Quick Estimate? Start->Quick_Estimate TEM Use TEM Primary_Size->TEM Yes AFM Use AFM Primary_Size->AFM Yes DLS Use DLS Hydrodynamic_Size->DLS Yes UVVis Use UV-Vis Quick_Estimate->UVVis Yes

References

cross-validation of characterization techniques for gold-sodium nanoalloys

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unique physicochemical properties of gold-sodium (Au-Na) nanoalloys have garnered significant interest in various fields, including catalysis and nanomedicine. However, the high reactivity of sodium presents considerable challenges for the synthesis and characterization of these materials. A multi-technique approach is therefore essential for a comprehensive understanding of their morphology, composition, and structure. This guide provides a comparative overview of key characterization techniques, offering insights into their principles, and providing exemplary experimental protocols.

Comparative Analysis of Characterization Techniques

A suite of techniques is required to fully elucidate the properties of Au-Na nanoalloys. The choice of technique depends on the specific information required, such as particle size, elemental composition, or crystal structure. Due to the limited availability of direct comparative data for Au-Na nanoalloys, the following table summarizes the performance of these techniques based on their general capabilities and data from analogous bimetallic nanoparticle systems.

TechniqueInformation ProvidedResolution/SensitivitySample RequirementThroughputKey Advantage
Transmission Electron Microscopy (TEM) Morphology, size, size distribution, crystal structureHigh (atomic resolution possible)Dry powder on a TEM gridLow to mediumDirect visualization of individual nanoparticles.
Energy-Dispersive X-ray Spectroscopy (EDX) Elemental composition and mapping~1 wt% for heavier elementsSolid sample on a TEM grid or SEM stubMediumProvides elemental composition at the nanoscale.
X-ray Diffraction (XRD) Crystal structure, phase identification, crystallite sizeHigh for crystalline materialsPowder or thin filmMediumBulk analysis of crystalline phases.
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and chemical stateHigh surface sensitivity (~10 nm)Solid sample under ultra-high vacuumLowInformation on the surface chemistry and oxidation states.
UV-Vis Spectroscopy Optical properties (Surface Plasmon Resonance)Dependent on particle size and shapeDilute colloidal suspensionHighRapid assessment of nanoparticle formation and stability.
Dynamic Light Scattering (DLS) Hydrodynamic diameter, size distributionModerateDilute colloidal suspensionHighProvides information on the size of nanoparticles in a liquid medium.

Experimental Workflows and Logical Relationships

The characterization of Au-Na nanoalloys typically follows a logical progression, starting with techniques that confirm their formation and provide initial insights into their properties, followed by more detailed structural and compositional analysis.

G cluster_0 Synthesis of Au-Na Nanoalloys cluster_1 Initial Characterization cluster_2 Detailed Morphological and Compositional Analysis cluster_3 Structural and Surface Analysis Synthesis Au-Na Nanoalloy Synthesis UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Confirmation of formation DLS Dynamic Light Scattering UV_Vis->DLS Size estimation TEM Transmission Electron Microscopy DLS->TEM Detailed morphology EDX Energy-Dispersive X-ray Spectroscopy TEM->EDX Elemental composition XRD X-ray Diffraction TEM->XRD Crystal structure XPS X-ray Photoelectron Spectroscopy XRD->XPS Surface analysis

Figure 1: A logical workflow for the characterization of gold-sodium nanoalloys.

Key Experimental Protocols

Given the air-sensitive nature of sodium, all sample preparation and handling steps for Au-Na nanoalloys should be performed in an inert atmosphere (e.g., a glovebox) to prevent oxidation.

Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology, size, and size distribution of Au-Na nanoalloys.

Methodology:

  • Sample Preparation:

    • In an inert atmosphere, disperse a small amount of the Au-Na nanoalloy powder in a dry, deoxygenated organic solvent (e.g., hexane (B92381) or toluene).

    • Sonicate the dispersion for 5-10 minutes to ensure homogeneity.

    • Place a drop of the dispersion onto a carbon-coated copper TEM grid.

    • Allow the solvent to evaporate completely inside the glovebox.

  • Imaging:

    • Transfer the TEM grid to the microscope using a vacuum transfer holder to minimize air exposure.

    • Operate the TEM at an accelerating voltage of 200 kV.[1]

    • Acquire bright-field images at various magnifications to observe the overall morphology and size distribution.

    • Obtain high-resolution TEM (HRTEM) images to visualize the crystal lattice fringes.

Energy-Dispersive X-ray Spectroscopy (EDX)

Objective: To determine the elemental composition of the Au-Na nanoalloys.

Methodology:

  • Sample Preparation: The same TEM grid prepared for TEM analysis can be used.

  • Analysis:

    • In the TEM, switch to scanning TEM (STEM) mode.

    • Select a region of interest (e.g., a single nanoparticle or an agglomerate).

    • Acquire the EDX spectrum from the selected area. The presence of peaks corresponding to gold and sodium will confirm their co-existence.

    • Perform elemental mapping to visualize the spatial distribution of Au and Na within the nanoparticles.

X-ray Diffraction (XRD)

Objective: To identify the crystal structure and phases present in the Au-Na nanoalloys.

Methodology:

  • Sample Preparation:

    • In an inert atmosphere, mount the Au-Na nanoalloy powder onto a zero-background sample holder.

    • Seal the sample holder with an X-ray transparent dome (e.g., Kapton) to prevent air exposure during analysis.

  • Data Acquisition:

    • Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

    • Scan the sample over a 2θ range of 20-90° with a step size of 0.02°.

    • Analyze the resulting diffraction pattern to identify the crystal phases by comparing the peak positions and intensities to reference patterns from crystallographic databases.

UV-Vis Spectroscopy

Objective: To monitor the formation and stability of Au-Na nanoalloys in a colloidal suspension by observing their surface plasmon resonance (SPR).

Methodology:

  • Sample Preparation:

    • In an inert atmosphere, disperse the Au-Na nanoalloys in a suitable deoxygenated solvent to form a dilute colloidal suspension.

    • Transfer the suspension to a quartz cuvette and seal it to prevent oxidation.

  • Measurement:

    • Use a double-beam UV-Vis spectrophotometer.

    • Record the absorbance spectrum over a wavelength range of 300-800 nm.[2]

    • The presence and position of the SPR peak can provide information about the size, shape, and composition of the nanoalloys.

Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic diameter and size distribution of Au-Na nanoalloys in a colloidal suspension.

Methodology:

  • Sample Preparation:

    • Prepare a dilute, stable colloidal suspension of Au-Na nanoalloys in a suitable deoxygenated solvent within an inert atmosphere.

    • Filter the suspension through a 0.2 µm syringe filter to remove any large aggregates.

    • Transfer the filtered suspension to a clean, disposable cuvette and seal it.

  • Measurement:

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the desired temperature.

    • Perform multiple measurements to ensure reproducibility. The instrument's software will calculate the hydrodynamic diameter and polydispersity index (PDI) from the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.[3]

References

A Comparative Guide to Gold Nanoparticle Synthesis: Green Synthesis vs. The Turkevich Method

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of gold nanoparticles (AuNPs) is a critical step in various applications, from diagnostics to therapeutic delivery. The choice of synthesis method significantly impacts the physicochemical properties and subsequent performance of the AuNPs. This guide provides an objective comparison of two prominent methods: the traditional Turkevich method and the increasingly popular green synthesis approach, supported by experimental data and detailed protocols.

The Turkevich method, established in 1951, is a widely recognized chemical reduction technique valued for its simplicity and reproducibility in producing spherical AuNPs, typically in the 10–20 nm range.[1] It involves the reduction of chloroauric acid (HAuCl₄) by sodium citrate (B86180), which also acts as a capping agent to stabilize the newly formed nanoparticles.[1]

In contrast, green synthesis has emerged as an eco-friendly and cost-effective alternative. This method utilizes biological entities, most commonly plant extracts, which contain a rich source of phytochemicals.[2] These natural compounds, such as polyphenols, flavonoids, and terpenoids, serve as both reducing and capping agents, eliminating the need for potentially toxic chemicals.[2][3]

Performance Evaluation: A Quantitative Comparison

The performance of any nanoparticle synthesis method is evaluated based on key parameters such as the size, size distribution (polydispersity), and stability of the resulting nanoparticles. The following table summarizes experimental data from various studies, offering a direct comparison between the green synthesis and Turkevich methods.

Synthesis MethodReagentsParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Green Synthesis
Mentha pulegium extractHAuCl₄, Mentha pulegium extract9.6Not ReportedNot Reported[4]
Acer pentapomicum leaves extractHAuCl₄, Acer pentapomicum extract19-24Not ReportedNot Reported
Vigna radiata (green grams) extractHAuCl₄, Vigna radiata extractNot ReportedNot Reported-2.80
Turkevich Method
Standard TurkevichHAuCl₄, Sodium Citrate10.3Not ReportedNot Reported[4]
Molar Ratio (NaCt:HAuCl₄) = 2.8HAuCl₄, Sodium Citrate15< 0.20Not Reported[5][6]
Molar Ratio (NaCt:HAuCl₄) = 1.5HAuCl₄, Sodium Citrate50> 0.20Not Reported[5][6]
Standard TurkevichNaAuCl₄, Sodium Citrate3.3 ± 0.90.574-2.33[7]
Wet Chemical MethodHAuCl₄, Sodium CitrateNot ReportedNot Reported3.62

Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for the synthesis and characterization of AuNPs via both green and Turkevich methods.

Green Synthesis of AuNPs using Plant Extract

This protocol is a generalized procedure based on common practices in green synthesis.

  • Preparation of Plant Extract:

    • Thoroughly wash the selected plant material (e.g., leaves, flowers, or fruits) with deionized water to remove any contaminants.

    • Air-dry the plant material and then grind it into a fine powder.

    • Add a specific weight of the powder (e.g., 10 g) to a measured volume of deionized water (e.g., 100 mL) in a flask.

    • Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 1 hour) to extract the phytochemicals.

    • Allow the extract to cool to room temperature and filter it using Whatman No. 1 filter paper to remove any plant debris. The resulting filtrate is the plant extract.[2]

  • Synthesis of Gold Nanoparticles:

    • In a separate flask, prepare a solution of chloroauric acid (HAuCl₄) of a specific concentration (e.g., 1 mM) in deionized water.

    • Add a measured volume of the plant extract to the HAuCl₄ solution while stirring continuously.

    • Observe the color of the solution. A change from yellow to a ruby red or purple color indicates the formation of AuNPs.[8]

    • The reaction is typically carried out at room temperature, but gentle heating may be required for some plant extracts.[8]

Turkevich Method for AuNP Synthesis

This protocol is a classic and widely used method for synthesizing spherical AuNPs.

  • Preparation of Solutions:

    • Prepare a 1 mM solution of chloroauric acid (HAuCl₄) in deionized water.

    • Prepare a 1% solution of trisodium (B8492382) citrate (Na₃C₆H₅O₇) in deionized water.[9]

  • Synthesis of Gold Nanoparticles:

    • Take a specific volume of the HAuCl₄ solution (e.g., 100 mL) in a clean flask and heat it to a rolling boil on a hot plate with constant stirring.[9]

    • To the boiling HAuCl₄ solution, quickly add a specific volume of the 1% trisodium citrate solution (the volume can be varied to control the final particle size).[9]

    • Continue heating and stirring the solution. A color change from pale yellow to wine red will be observed, indicating the formation of AuNPs.[9]

    • Keep the solution boiling for approximately 15-30 minutes to ensure the reaction is complete.

    • Remove the flask from the heat and allow it to cool to room temperature while continuing to stir.

Characterization Techniques

The synthesized AuNPs are typically characterized using the following techniques:

  • UV-Vis Spectroscopy: This is the primary method for confirming the formation of AuNPs. The localized surface plasmon resonance (LSPR) of AuNPs results in a characteristic absorption peak in the visible range, typically between 500 and 600 nm for spherical nanoparticles.[10] The position and shape of this peak can provide information about the size and aggregation state of the nanoparticles.[10]

    • Protocol: A small aliquot of the colloidal AuNP solution is placed in a quartz cuvette. The UV-Vis absorption spectrum is recorded over a wavelength range of 400-800 nm.[11]

  • Dynamic Light Scattering (DLS): DLS is used to determine the hydrodynamic diameter and the size distribution (Polydispersity Index - PDI) of the nanoparticles in a colloidal suspension.[12] A lower PDI value indicates a more monodisperse sample.[12]

    • Protocol: The AuNP solution is diluted to an appropriate concentration to avoid multiple scattering effects. The sample is then placed in a disposable cuvette and analyzed using a DLS instrument.[13]

  • Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the nanoparticles, allowing for direct visualization of their size, shape, and morphology.

    • Protocol: A drop of the diluted AuNP solution is placed on a carbon-coated copper grid.[14] The excess solution is wicked away with filter paper, and the grid is allowed to dry completely before being inserted into the TEM for imaging.[14]

  • Zeta Potential Analysis: This technique measures the surface charge of the nanoparticles, which is an indicator of their stability in a colloidal solution. A highly negative or positive zeta potential value suggests good stability due to strong electrostatic repulsion between particles.

    • Protocol: The zeta potential is typically measured using the same instrument as DLS, employing an electrophoretic light scattering technique.

Visualizing the Synthesis Pathways

To better understand the underlying processes, the following diagrams illustrate the experimental workflows and the proposed mechanism for green synthesis.

green_synthesis_workflow cluster_extraction Plant Extract Preparation cluster_synthesis AuNP Synthesis plant_material Plant Material (Leaves, etc.) wash Wash & Dry plant_material->wash grind Grind to Powder wash->grind extract Aqueous Extraction (Heating) grind->extract filter Filter extract->filter plant_extract Phytochemical-Rich Extract filter->plant_extract mix Mix & Stir plant_extract->mix gold_precursor HAuCl₄ Solution gold_precursor->mix aunps AuNP Formation (Color Change) mix->aunps turkevich_workflow cluster_synthesis Turkevich Synthesis gold_precursor HAuCl₄ Solution heat Heat to Boiling gold_precursor->heat citrate Add Sodium Citrate heat->citrate reaction Reaction & Color Change citrate->reaction cool Cool to Room Temp reaction->cool aunps Stable AuNPs cool->aunps green_synthesis_mechanism gold_ion {Au³⁺ | Gold Ion} reduction Reduction gold_ion->reduction phytochemicals Phytochemicals (Polyphenols, Flavonoids, etc.) phytochemicals->reduction Reducing Agent capping Capping & Stabilization phytochemicals->capping Capping Agent gold_atom {Au⁰ | Gold Atom} reduction->gold_atom nucleation Nucleation gold_atom->nucleation growth Growth nucleation->growth growth->capping aunp {Stable AuNP | Capped with Phytochemicals} capping->aunp

References

A Comparative Guide to the Validation of Analytical Methods for Detecting Gold in Thiosulfate Leach Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the accurate quantification of gold in thiosulfate (B1220275) leach solutions, a critical aspect of process control and efficiency evaluation in non-cyanide gold extraction methodologies. The guide focuses on the validation of Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), with Fire Assay (FA) discussed as a benchmark for solid-phase analysis.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical technique is contingent on various factors, including required sensitivity, sample throughput, and budget. The following table summarizes the key performance indicators for the most commonly employed methods.

ParameterFlame Atomic Absorption Spectrometry (FAAS)Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)Fire Assay (on solid residues)
Detection Limit 0.006 mg/L[1]5-10 µg/L[2]Low µg/kg range in the final determination step[3]
Linear Range 2-10 mg/L[1]Several orders of magnitudeDependent on the final measurement technique
Precision (%RSD) 2.28%[1]Typically <5%High precision, industry standard for solids
Accuracy (% Recovery) 97.63%[1]High accuracy, susceptible to matrix effectsConsidered the "gold standard" for accuracy in solid samples[4][5]
Matrix Interference Susceptible to chemical and spectral interferencesProne to spectral and non-spectral interferencesThe fusion process effectively eliminates matrix interferences[3]
Throughput ModerateHigh (multi-element capability)Low
Cost (Instrument) Low to ModerateHighModerate to High
Cost (Operational) LowModerateHigh

Experimental Protocols

Detailed methodologies for the principal analytical techniques are outlined below to facilitate reproducible and accurate measurements.

Flame Atomic Absorption Spectrometry (FAAS)

Principle: FAAS quantifies the absorption of optical radiation by free atoms in the gaseous state. A thiosulfate leach solution is aspirated into a flame, where it is converted into an atomic vapor. A light beam from a gold hollow cathode lamp is passed through the flame, and the attenuation of the beam is proportional to the concentration of gold atoms.

Experimental Protocol:

  • Sample Preparation:

    • Filter the thiosulfate leach solution using a 0.45 µm syringe filter to remove particulate matter.

    • Dilute the sample with deionized water to bring the gold concentration within the instrument's linear dynamic range and to minimize matrix effects from the high salt content.

    • Prepare gold calibration standards in a matrix that closely mimics the diluted leach solution to construct a valid calibration curve.

  • Instrumentation and Analysis:

    • Utilize a spectrometer such as a Varian SpectrAA 220FS.

    • Set the wavelength to 242.8 nm for gold detection.

    • Employ an air-acetylene flame.

    • Aspirate a matrix-matched blank to zero the instrument.

    • Analyze the series of calibration standards to generate a calibration curve.

    • Measure the absorbance of the prepared samples.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Principle: ICP-OES uses an inductively coupled plasma to produce excited atoms and ions that emit electromagnetic radiation at wavelengths characteristic of a particular element. The intensity of this emission is indicative of the concentration of the element within the sample.

Experimental Protocol:

  • Sample Preparation:

    • Filter the leach solution through a 0.45 µm filter.

    • Dilute the sample with deionized water or a dilute acid solution to reduce total dissolved solids.

    • Incorporate an internal standard (e.g., yttrium) to correct for instrumental drift and matrix effects.

    • Prepare calibration standards with a similar matrix composition to the samples.

  • Instrumentation and Analysis:

    • Employ an instrument such as a PerkinElmer Optima 8000.

    • Commonly used analytical wavelengths for gold are 242.795 nm and 267.595 nm.[2]

    • Optimize instrumental parameters such as RF power, gas flow rates, and sample uptake rate.

    • Perform a blank subtraction and generate a calibration curve using the prepared standards.

    • Analyze the unknown samples.

Fire Assay (for Solid Residues)

Principle: Fire assay is a quantitative chemical analysis of a metal in an ore, alloy, or other solid material by fusion.[4][5] For gold analysis, the sample is mixed with a flux and lead oxide and heated to high temperatures. The molten lead collects the gold, forming a "button." This button is then heated in a cupel, where the lead is oxidized and absorbed, leaving a gold-silver bead (doré), which is then analyzed.[3][6]

Experimental Protocol:

  • Fusion: A pulverized solid sample (such as the leach residue) is mixed with a fluxing agent and lead oxide in a crucible and heated in a furnace.

  • Cupellation: The resulting lead button is placed in a porous cupel and heated in an oxidizing atmosphere, causing the lead to oxidize and be absorbed, leaving the precious metal bead.

  • Determination: The gold content is determined either gravimetrically after parting the silver with nitric acid or by dissolving the bead in aqua regia and analyzing the solution by AAS or ICP-OES.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical validation processes.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation A Thiosulfate Leach Solution B Filtration A->B C Dilution & Matrix Matching B->C D AAS Measurement C->D E ICP-OES Measurement C->E F Calibration & Quantification D->F E->F G Performance Evaluation (Accuracy, Precision, LOD) F->G cluster_fa_prep Sample Preparation cluster_fa_process Fire Assay Process cluster_fa_quant Quantification H Solid Residue I Drying & Pulverizing H->I J Fusion I->J K Cupellation J->K L Parting K->L M Gravimetric Analysis L->M N Instrumental Analysis (AAS/ICP-OES) L->N

References

A Researcher's Guide to the Long-Term Stability of Gold Nanoparticles from Different Synthesis Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the long-term stability of gold nanoparticles (AuNPs) is a critical parameter that dictates their efficacy and reliability in therapeutic, diagnostic, and analytical applications. The synthesis method employed plays a pivotal role in determining the inherent stability of these nanoparticles. This guide provides an objective comparison of the long-term stability of AuNPs synthesized via three common routes: the Turkevich method, the Brust-Schiffrin method, and the Seed-Mediated Growth method, supported by experimental data and detailed protocols.

The stability of a colloidal gold nanoparticle solution is its ability to resist aggregation, where individual nanoparticles clump together.[1] This aggregation can alter the unique size- and shape-dependent optical and electronic properties of the nanoparticles, rendering them ineffective for their intended application.[2] Factors influencing stability include the synthesis method, capping agents, storage temperature, pH, and ionic strength of the medium.[3][4]

Comparing Synthesis Routes and Their Impact on Stability

The choice of synthesis route directly influences the size, shape, and surface chemistry of the resulting AuNPs, which in turn are key determinants of their long-term stability.

Turkevich Method

The Turkevich method, a classic aqueous synthesis, involves the reduction of chloroauric acid by citrate (B86180).[5] This one-step process is relatively simple and yields spherical nanoparticles, typically in the 10-30 nm range.[6][7] The citrate ions act as both the reducing agent and a stabilizing capping agent, forming an electrostatic double layer on the nanoparticle surface that prevents aggregation through repulsive forces.[5]

However, the electrostatic stabilization offered by citrate is sensitive to changes in the ionic strength of the medium.[8] The stability of citrate-capped AuNPs can be compromised in high-salt buffers or biological media, leading to aggregation.[1] While reliable for producing precision gold nanoparticles between 15 nm and 30 nm, the particles can become less spherical and more polydisperse at larger sizes.[6][7]

Brust-Schiffrin Method

The Brust-Schiffrin method is a two-phase synthesis that produces highly stable, thiol-functionalized AuNPs.[9][10] In this method, a gold salt is transferred from an aqueous phase to an organic phase using a phase-transfer agent, followed by reduction with a strong reducing agent in the presence of an alkanethiol.[11] The thiol molecules form a robust, covalent bond with the gold surface, creating a dense, protective monolayer that provides excellent steric stability.[12]

This steric stabilization makes thiol-capped AuNPs exceptionally resistant to aggregation, even in environments with high ionic strength or significant pH changes.[13] The Brust-Schiffrin method allows for precise control over nanoparticle size, typically in the range of 1.5 to 5.2 nm, by varying the thiol-to-gold molar ratio.[14]

Seed-Mediated Growth

The seed-mediated growth method is a versatile approach that allows for the synthesis of AuNPs with controlled sizes and shapes, including spheres, rods, and stars.[14][15] This method involves two steps: the synthesis of small "seed" nanoparticles (often via the Turkevich method or borohydride (B1222165) reduction) followed by their introduction into a "growth solution" containing more gold salt and a weaker reducing agent.[16][17]

The stability of AuNPs from this method is largely dependent on the capping agent used in the growth solution. By employing different capping agents, such as cetyltrimethylammonium bromide (CTAB) for the synthesis of nanorods, a high degree of stability can be achieved.[17] The seed-mediated approach offers excellent control over the final particle size and morphology, which can influence their long-term stability.[15]

Quantitative Comparison of Long-Term Stability

To provide a clear comparison, the following table summarizes typical long-term stability data for AuNPs synthesized by the three different methods. The data is a composite from various studies and represents typical outcomes under standard storage conditions (e.g., 4°C in aqueous solution).

Synthesis MethodCapping AgentTypical Size Range (nm)Stability MechanismZeta Potential (mV)Stability in High Salt (e.g., 1M NaCl)Shelf Life (Typical)
Turkevich Citrate10 - 30Electrostatic-30 to -50[18][19]Low (Aggregation observed)[1]Months
Brust-Schiffrin Alkanethiols1.5 - 5.2StericNear-neutral to slightly negativeHigh (Stable)[13]Years
Seed-Mediated Varies (e.g., CTAB, Citrate)20 - 110+Electrostatic/StericVariesModerate to HighMonths to Years

Experimental Protocols for Assessing Stability

Consistent and reproducible assessment of nanoparticle stability is crucial. The following are detailed methodologies for key experiments used to evaluate the long-term stability of gold nanoparticles.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy is a primary tool for monitoring the stability of AuNPs.[3] The localized surface plasmon resonance (LSPR) of spherical AuNPs results in a characteristic absorption peak around 520 nm.[2][20] Aggregation of nanoparticles causes a red-shift (a shift to longer wavelengths) and broadening of this peak.[21][22]

Protocol:

  • Prepare a suspension of the gold nanoparticles in the desired medium (e.g., deionized water, buffer) at a concentration suitable for UV-Vis analysis (typically resulting in an absorbance of ~1 AU at the LSPR peak).[23]

  • Record the initial UV-Vis spectrum of the nanoparticle suspension from 400 nm to 800 nm using a spectrophotometer.

  • Store the nanoparticle suspension under the desired conditions (e.g., 4°C, room temperature).

  • At regular time intervals (e.g., daily, weekly, monthly), gently mix the suspension and record the UV-Vis spectrum.

  • Monitor for changes in the LSPR peak position and the full width at half maximum (FWHM). A significant red-shift and broadening of the peak indicate aggregation and instability.

Dynamic Light Scattering (DLS)

Principle: DLS measures the hydrodynamic diameter of nanoparticles in a solution by analyzing the fluctuations in scattered light due to Brownian motion.[24][25] An increase in the average hydrodynamic diameter over time is a direct indication of nanoparticle aggregation.[3][26]

Protocol:

  • Dilute the gold nanoparticle suspension in an appropriate solvent (e.g., deionized water) to a concentration suitable for DLS measurement, ensuring the sample is free of dust or other contaminants.[23]

  • Measure the initial hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles using a DLS instrument.

  • Store the nanoparticle suspension under the desired conditions.

  • At regular time intervals, remeasure the hydrodynamic diameter and PDI.

  • An increase in the average particle size and PDI over time signifies aggregation.

Transmission Electron Microscopy (TEM)

Principle: TEM provides direct visualization of the nanoparticles, allowing for the assessment of their size, shape, and state of aggregation.[27][28] By comparing TEM images taken at different time points, any changes in morphology or the formation of aggregates can be directly observed.[29][30]

Protocol:

  • Prepare a TEM grid by drop-casting a small volume of the nanoparticle suspension onto a carbon-coated copper grid and allowing it to dry.

  • Acquire TEM images of the nanoparticles at various magnifications to observe their initial size, shape, and dispersion.

  • Store the nanoparticle suspension under the desired conditions.

  • At subsequent time points, prepare new TEM grids from the stored suspension and acquire images.

  • Compare the images to identify any changes in nanoparticle morphology or the presence of aggregates.

Zeta Potential Analysis

Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of colloidal stability.[3][31] Nanoparticles with a high absolute zeta potential (typically > ±30 mV) are considered electrostatically stable.[19]

Protocol:

  • Dilute the gold nanoparticle suspension in an appropriate medium (e.g., 10 mM KCl) to a suitable concentration for zeta potential measurement.

  • Measure the initial zeta potential of the nanoparticles using a zeta potential analyzer.[32][33]

  • Store the nanoparticle suspension under the desired conditions.

  • At regular time intervals, remeasure the zeta potential.

  • A decrease in the absolute value of the zeta potential towards zero suggests a loss of electrostatic stability and an increased likelihood of aggregation.

Visualizing the Assessment Workflow and Synthesis-Stability Relationship

To better illustrate the experimental workflow and the relationship between synthesis routes and stability, the following diagrams are provided.

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Initial Characterization (T=0) cluster_storage Long-Term Storage cluster_monitoring Time-Point Monitoring (T=x) cluster_analysis Data Analysis & Comparison synthesis Synthesize AuNPs via Turkevich, Brust-Schiffrin, or Seed-Mediated Growth uv_vis_initial UV-Vis Spectroscopy synthesis->uv_vis_initial Characterize initial state dls_initial Dynamic Light Scattering (DLS) synthesis->dls_initial Characterize initial state tem_initial Transmission Electron Microscopy (TEM) synthesis->tem_initial Characterize initial state zeta_initial Zeta Potential synthesis->zeta_initial Characterize initial state storage Store under controlled conditions (e.g., 4°C, RT, specific buffer) uv_vis_initial->storage dls_initial->storage tem_initial->storage zeta_initial->storage uv_vis_monitoring UV-Vis Spectroscopy storage->uv_vis_monitoring Periodic assessment dls_monitoring Dynamic Light Scattering (DLS) storage->dls_monitoring Periodic assessment tem_monitoring Transmission Electron Microscopy (TEM) storage->tem_monitoring Periodic assessment zeta_monitoring Zeta Potential storage->zeta_monitoring Periodic assessment analysis Compare data over time to assess changes in stability uv_vis_monitoring->analysis dls_monitoring->analysis tem_monitoring->analysis zeta_monitoring->analysis

Caption: Experimental workflow for assessing AuNP long-term stability.

synthesis_stability_relationship cluster_synthesis Synthesis Route cluster_properties Resulting Nanoparticle Properties cluster_stability Long-Term Stability Outcome turkevich Turkevich Method citrate_cap Citrate Capping (Electrostatic) turkevich->citrate_cap brust Brust-Schiffrin Method thiol_cap Thiol Capping (Steric) brust->thiol_cap seed Seed-Mediated Growth tunable_cap Tunable Capping & Morphology seed->tunable_cap moderate_stability Moderate Stability (Sensitive to Ionic Strength) citrate_cap->moderate_stability high_stability High Stability (Robust) thiol_cap->high_stability variable_stability Variable Stability (Dependent on Capping Agent) tunable_cap->variable_stability

Caption: Relationship between synthesis route and AuNP stability.

Conclusion

The long-term stability of gold nanoparticles is intrinsically linked to their synthesis method. The Brust-Schiffrin method generally yields the most stable nanoparticles due to the robust steric protection provided by the thiol capping layer. The Turkevich method, while simple and widely used, produces nanoparticles with moderate stability that are susceptible to environmentally induced aggregation. The seed-mediated growth method offers a balance of control and flexibility, with the final stability being highly dependent on the choice of capping agents in the growth phase. For researchers and drug development professionals, a thorough understanding of these differences is essential for selecting the appropriate synthesis strategy to ensure the long-term performance and reliability of gold nanoparticles in their specific applications.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Gold Sodium Thiomalate

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in drug development and scientific research, ensuring safety during the handling of chemical compounds is paramount. Gold sodium thiomalate, a gold compound utilized for its immunosuppressive properties, requires stringent safety protocols to mitigate potential hazards.[1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers in handling this substance safely.

Hazard Identification and Personal Protective Equipment (PPE)

Gold sodium thiomalate is classified as a hazardous substance and can cause skin sensitization, irritation to the eyes, respiratory system, and skin.[4][5] It is harmful if inhaled, swallowed, or in contact with skin.[4] Therefore, adherence to proper PPE protocols is critical.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]Protects against dust formation and splashes.[6]
Skin Protection Chemical-impermeable gloves (tested to a relevant standard such as EN 374 or US F739) and a lab coat are mandatory. For prolonged or frequent contact, gloves with a protection class of 5 or higher are recommended.[4][5] Fire/flame resistant and impervious clothing should also be worn.[6]Prevents skin contact, which can be harmful and lead to sensitization.[4][6]
Respiratory Protection A NIOSH-approved dust respirator should be used, especially if user operations generate dust.[5] If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[6]Avoids inhalation of dust, which is a primary route of exposure.[4][5]

Safe Handling and Storage Procedures

Proper handling and storage are crucial to minimize exposure risk and maintain the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[4][6]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[4][6]

  • Do not eat, drink, or smoke in the handling area.[4]

  • Use non-sparking tools to prevent ignition sources.[6]

  • Wash hands thoroughly with soap and water after handling.[4]

  • Work clothes should be laundered separately.[4]

Storage:

  • Store in original, tightly closed, and clearly labeled containers.[4][6]

  • Keep in a cool, dry, and well-ventilated area.[4][6]

  • Store away from incompatible materials, such as oxidizing agents, and foodstuff containers.[4][6]

  • Protect containers from physical damage and check regularly for leaks.[4]

Accidental Release and Disposal Measures

In the event of a spill or the need for disposal, the following procedures should be followed to ensure safety and environmental protection.

Accidental Release:

  • Minor Spills: Remove all ignition sources.[4] Use dry clean-up procedures and avoid generating dust.[4] Collect the spilled material using protective equipment and place it in a suitable, labeled container for waste disposal.[4]

  • Major Spills: Evacuate personnel to a safe area and alert emergency responders.[4][6] Control personal contact by wearing appropriate protective clothing and breathing apparatus.[4] Prevent the spillage from entering drains or water courses.[4]

Disposal:

  • All waste must be handled in accordance with local, state, and federal regulations.[4]

  • Dispose of the chemical in suitable, closed containers at an authorized landfill.[4][6]

  • Do not allow the chemical or wash water from cleaning equipment to enter drains.[4][6]

Workflow for Safe Handling of Gold Sodium Thiomalate

To visualize the procedural steps for safely handling gold sodium thiomalate, the following workflow diagram is provided.

Caption: Workflow for the safe handling of gold sodium thiomalate.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.